molecular formula C7H13Br B130210 7-Bromo-1-heptene CAS No. 4117-09-3

7-Bromo-1-heptene

Cat. No.: B130210
CAS No.: 4117-09-3
M. Wt: 177.08 g/mol
InChI Key: GNYDYUQVALBGGZ-UHFFFAOYSA-N
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Description

7-Bromo-1-heptene is a linear halogenated alkene.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYDYUQVALBGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335314
Record name 7-Bromo-1-heptene
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Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4117-09-3
Record name 7-Bromo-1-heptene
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Record name 7-Bromo-1-heptene
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-heptene is a bifunctional linear halogenated alkene that serves as a versatile building block in organic synthesis. Its unique structure, featuring a terminal double bond and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with experimental protocols and visual diagrams to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is characterized by the presence of both an alkene functional group and an alkyl halide. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₃Br
Molecular Weight 177.08 g/mol
Boiling Point 27 °C at 1 mmHg
Density 1.162 g/mL at 25 °C
Refractive Index (n20/D) 1.466
Flash Point 58.3 °C (136.9 °F) - closed cup
Solubility Slightly soluble in water.[1]
Appearance Colorless to pale yellow liquid[2]
CAS Number 4117-09-3

Reactivity and Key Reactions

The dual functionality of this compound dictates its chemical reactivity, allowing for transformations at both the carbon-bromine bond and the carbon-carbon double bond.

Nucleophilic Substitution Reactions

The primary alkyl bromide in this compound is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This is a common strategy for introducing a variety of functional groups.

a) Grignard Reagent Formation:

This compound readily reacts with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (hept-6-en-1-yl)magnesium bromide. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.[3][4]

Grignard_Formation reactant This compound product (Hept-6-en-1-yl)magnesium bromide (Grignard Reagent) reactant->product Reaction reagent Mg (Magnesium turnings) reagent->product solvent Anhydrous THF solvent->product

Caption: Formation of a Grignard reagent from this compound.

b) Alkylation and Introduction of Other Functional Groups:

The bromide can be displaced by a variety of nucleophiles to introduce different functionalities. For example, reaction with sodium cyanide can introduce a nitrile group, extending the carbon chain. Other nucleophiles like azides, alkoxides, and thiolates can also be employed.[5]

Reactions of the Alkene Moiety

The terminal double bond in this compound undergoes typical electrophilic addition reactions.

a) Hydroboration-Oxidation:

This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol, hept-6-en-1-ol.[6][7] This is a highly useful transformation for the synthesis of terminal alcohols.

Hydroboration_Oxidation start This compound intermediate Trialkylborane intermediate start->intermediate Hydroboration step1 1. BH3-THF step1->intermediate product Hept-6-en-1-ol intermediate->product Oxidation step2 2. H2O2, NaOH step2->product

Caption: Hydroboration-oxidation of the alkene in this compound.

b) Other Addition Reactions:

Other common addition reactions include halogenation (with Br₂ or Cl₂) to form dihalides, and hydrohalogenation (with HBr or HCl).

Transition Metal-Catalyzed Cross-Coupling Reactions

While less reactive than aryl or vinyl halides, this compound can participate in cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds.[8][9] This typically requires a palladium catalyst and a base.

Experimental Protocols

The following are representative experimental protocols for key reactions involving bromoalkenes, which can be adapted for this compound.

Protocol 1: Grignard Reagent Formation (Adapted from a similar bromoalkyne)[4]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • All glassware must be thoroughly dried to exclude moisture.

  • Place magnesium turnings and a single crystal of iodine in the round-bottom flask under an inert atmosphere.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming with a heat gun may be necessary if the reaction does not start.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting greyish solution of (hept-6-en-1-yl)magnesium bromide is then ready for reaction with an appropriate electrophile.

Grignard_Workflow start Assemble dry glassware under inert atmosphere add_reagents Add Mg turnings, I₂ crystal, and a small amount of THF start->add_reagents prepare_solution Prepare solution of This compound in THF add_reagents->prepare_solution initiate_reaction Add a small portion of This compound solution to initiate the reaction prepare_solution->initiate_reaction dropwise_addition Add remaining this compound solution dropwise initiate_reaction->dropwise_addition stir Stir at room temperature for 1-2 hours dropwise_addition->stir product Grignard reagent solution ready for use stir->product

Caption: Experimental workflow for the preparation of (hept-6-en-1-yl)magnesium bromide.

Protocol 2: Hydroboration-Oxidation of a Terminal Alkene (General Procedure)[7]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃-THF) solution

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add the BH₃-THF solution to the stirred solution of the alkene, maintaining the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture again in an ice bath and slowly add the 3 M NaOH solution.

  • Carefully add 30% H₂O₂ solution dropwise, ensuring the temperature is maintained between 30-35 °C.

  • After the addition of hydrogen peroxide, stir the mixture at room temperature for at least 1.5 hours.

  • The reaction mixture can then be worked up by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing, drying, and purification to isolate hept-6-en-1-ol.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity allows for a wide array of chemical transformations, providing access to a diverse range of functionalized molecules. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is crucial for its effective application in research, development, and manufacturing. The provided experimental protocols offer a starting point for the practical implementation of these reactions in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis and Purification of 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 7-Bromo-1-heptene, a valuable bifunctional molecule in organic synthesis. This document details various synthetic routes, complete with experimental protocols and quantitative data, to assist researchers in its preparation. Furthermore, it outlines purification techniques and analytical characterization methods.

Introduction

This compound is a linear halogenated alkene with the chemical formula C₇H₁₃Br.[1] Its structure, featuring a terminal double bond and a primary alkyl bromide, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.[2][3] The dual functionality allows for a range of chemical transformations, such as nucleophilic substitution at the carbon-bromine bond and addition reactions at the alkene moiety.[2] This guide explores several established methods for its synthesis and purification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃Br[1]
Molecular Weight 177.08 g/mol [1]
CAS Number 4117-09-3[1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 27 °C at 1 mmHg[1]
Density 1.162 g/mL at 25 °C
Refractive Index (n20/D) 1.466
Solubility Slightly soluble in water[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and required purity. This section details some of the most common and effective synthetic strategies.

Multi-step Synthesis from Tetrahydrofuran (THF)

A patented method describes a five-step synthesis starting from the readily available solvent, tetrahydrofuran.[5] This process involves ring-opening, hydroxyl protection, a Grignard coupling reaction, deprotection, and final conversion of the resulting alcohol to the desired bromide.

Overall Reaction Scheme:

Step 1: Ring Opening of THF to 4-bromo-1-butanol

  • In a reaction vessel, a mixture of THF, 48% aqueous hydrobromic acid, and a catalytic amount of sulfuric acid is prepared.[5]

  • The mixture is cooled to -5 to 5 °C, and the hydrobromic acid is added dropwise.[5]

  • The reaction temperature is then raised to 75-85 °C and maintained for 1-2 hours.[5]

  • After cooling, the mixture is neutralized with a base such as sodium bicarbonate.[5]

Step 2: Hydroxyl Protection

  • To the crude 4-bromo-1-butanol in an organic solvent (e.g., dichloromethane), a catalytic amount of tosic acid is added.[5]

  • A hydroxyl protecting group, such as 3,4-dihydropyran, is added dropwise at 5-25 °C.[5]

  • The reaction is stirred for 1-4 hours, followed by washing and concentration to yield the protected intermediate.[5]

Step 3: Grignard Coupling Reaction

  • Magnesium turnings are placed in a reaction vessel with an ether solvent (e.g., THF).[5]

  • A solution of the protected 4-bromo-1-butanol is added to initiate the Grignard reaction, which is then cooled to -5 to 5 °C.[5]

  • Allyl bromide is then added to the Grignard reagent, and the reaction mixture is stirred.[5]

Step 4: Deprotection

  • The protected 6-hepten-1-ol is dissolved in an alcoholic solvent like methanol.[5]

  • An acid, such as p-toluenesulfonic acid, is added, and the mixture is stirred to remove the protecting group.[5]

  • The reaction is worked up by neutralization with a mineral base (e.g., sodium bicarbonate).[5]

Step 5: Bromination of 6-hepten-1-ol

  • Phosphorus tribromide is dissolved in an organic solvent and cooled to -5 to 10 °C.[5]

  • 6-hepten-1-ol is added dropwise, and the reaction is stirred at room temperature for 8-12 hours.[5]

  • The reaction mixture is then extracted, and the organic phase is concentrated to give the crude product.[5]

StepProductYieldPurity (GC)
5This compound87.7 - 90.3%98.4 - 98.9%

Data obtained from patent CN102675036A.[5]

Grignard Reagent Method from 1,4-Dibromobutane

This approach involves the preparation of a Grignard reagent from 1,4-dibromobutane and its subsequent reaction with an allyl halide.[5]

A 1,4-Dibromobutane + Mg B 4-Bromobutyl- magnesium bromide (Grignard Reagent) A->B Ether Solvent D Coupling Reaction (e.g., with Cu catalyst) B->D C Allyl Bromide C->D E This compound D->E

Caption: Grignard synthesis of this compound.

  • This is followed by the addition of the electrophile (in this case, allyl bromide), often in the presence of a copper catalyst.[5]

  • The reaction is then quenched with an aqueous solution, such as ammonium chloride, and the product is extracted with an organic solvent.[7]

Bromination of 1-Heptene with N-Bromosuccinimide (NBS)

The allylic bromination of 1-heptene using N-Bromosuccinimide (NBS) is a potential route to this compound. This reaction typically proceeds via a free-radical mechanism and is often initiated by light or a radical initiator like AIBN or benzoyl peroxide.[8][9][10]

  • A solution of 1-heptene and NBS in a non-polar solvent, such as anhydrous carbon tetrachloride, is prepared.[8]

  • A radical initiator (e.g., AIBN) is added, and the mixture is refluxed.[8]

  • The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct.

  • After the reaction is complete, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

The primary method for the purification of this compound is fractional distillation under reduced pressure.[5] This technique is suitable for separating the desired product from non-volatile impurities or other components with significantly different boiling points. Distillation under reduced pressure is crucial as it allows the compound to boil at a lower temperature, thus preventing potential decomposition.[5]

Experimental Protocol for Vacuum Distillation
  • The crude this compound is placed in a round-bottom flask with a stir bar.

  • The flask is connected to a fractional distillation apparatus, including a fractionating column, a condenser, and a receiving flask.

  • The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level.

  • The flask is heated gently, and the fraction that distills at the boiling point of this compound at that pressure (e.g., 27 °C at 1 mmHg) is collected.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective method for assessing the purity of this compound and identifying any byproducts. The retention time in the gas chromatogram provides information on the purity, while the mass spectrum can confirm the molecular weight and fragmentation pattern of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed picture of the molecule's structure.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Materials B Chemical Reaction (e.g., Grignard, Bromination) A->B C Crude Product B->C D Vacuum Distillation C->D Purification E Pure this compound D->E F Analytical Characterization (GC-MS, NMR) E->F G Verified Product F->G

Caption: General workflow for this compound.

Conclusion

This technical guide has detailed several methods for the synthesis of this compound, providing experimental protocols and quantitative data where available. The choice of the synthetic route will depend on various factors, including the specific needs of the researcher and the available resources. Proper purification, primarily through vacuum distillation, and thorough analytical characterization are crucial for obtaining a high-purity product suitable for further applications in research and development.

References

An In-depth Technical Guide to 7-Bromo-1-heptene (CAS: 4117-09-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-heptene is a bifunctional linear halogenated alkene that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, incorporating both a terminal double bond and a primary alkyl bromide, allows for a diverse range of chemical transformations.[2] This dual functionality makes it a valuable building block in the synthesis of polymers, agrochemicals, and complex biologically active molecules, including those with potential applications in drug development.[3][4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, along with detailed experimental protocols and data presented for clarity and practical application.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic hydrocarbon-like odor.[6] It is sparingly soluble in water but miscible with many organic solvents.[6]

PropertyValueReference(s)
CAS Number 4117-09-3
Molecular Formula C₇H₁₃Br
Molecular Weight 177.08 g/mol
Appearance Colorless to pale yellow liquid[6]
Boiling Point 27 °C at 1 mmHg[7]
Melting Point 0 °C[3]
Density 1.162 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.466[7]
Flash Point 58.3 °C (136.9 °F) - closed cup[7]
Solubility Slightly soluble in water[6]

Spectroscopic Data

SpectroscopyExpected Characteristics
¹H NMR Signals expected for terminal vinyl protons (~4.9-5.9 ppm), a triplet for the methylene group attached to bromine (~3.4 ppm), and multiplets for the other methylene groups in the aliphatic chain.
¹³C NMR Peaks for the two sp² carbons of the double bond (~114 and ~139 ppm), a peak for the carbon attached to bromine (~34 ppm), and signals for the remaining sp³ carbons.
Infrared (IR) Characteristic absorption bands for C=C stretching of a terminal alkene (~1640 cm⁻¹), =C-H stretching (~3080 cm⁻¹), and C-Br stretching (~640 cm⁻¹).[8]
Mass Spectrometry (MS) The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[9] Fragmentation would likely involve the loss of Br and cleavage of the alkyl chain.[10]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from commercially available materials. One common laboratory-scale approach involves the bromination of a suitable precursor. A method adapted from literature procedures for similar transformations is detailed below.[11]

Experimental Protocol: Synthesis from 7-Hepten-1-ol

This procedure involves the conversion of the primary alcohol in 7-hepten-1-ol to a bromide using a standard brominating agent like phosphorus tribromide or a combination of triphenylphosphine and bromine.

Reagents and Materials:

  • 7-Hepten-1-ol

  • Triphenylphosphine (PPh₃)

  • Bromine (Br₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.1 eq.) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 eq.) in dichloromethane dropwise with stirring. The formation of the triphenylphosphine-bromine adduct may be observed as a precipitate.

  • To this mixture, add a solution of 7-hepten-1-ol (1.0 eq.) and pyridine (1.1 eq.) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow start Start: 7-Hepten-1-ol reagents Add PPh3, Br2, Pyridine in CH2Cl2 start->reagents 1. reaction Reaction at 0°C to RT reagents->reaction 2. workup Aqueous Workup (H2O, NaHCO3, Brine) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Product: this compound purification->product 5.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Experimental Protocols

The dual functionality of this compound allows for selective reactions at either the alkyl bromide or the terminal alkene.[2]

Nucleophilic Substitution

The primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, such as azides, cyanides, alkoxides, and carbanions.[2][12] This allows for the introduction of various functional groups and the extension of the carbon chain.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol describes a representative Sₙ2 reaction to form 7-azido-1-heptene.

Reagents and Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.

  • Add sodium azide (1.2 eq.) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-azido-1-heptene, which can be purified if necessary.[13]

Reactions at the Alkene

The terminal double bond can undergo various addition reactions, including hydrogenation, hydrohalogenation, and epoxidation.[2]

Grignard Reagent Formation and Subsequent Reactions

The alkyl bromide can be converted to a Grignard reagent, which can then be used in a variety of carbon-carbon bond-forming reactions.[1][14]

Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with benzaldehyde.

Reagents and Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

  • Reflux condenser and dropping funnel

Procedure:

  • Place magnesium turnings (1.2 eq.) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). Gentle warming may be necessary.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution in an ice bath and add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude alcohol product, which can be purified by chromatography.[1]

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds.[2][15]

Experimental Protocol: Heck Coupling with Styrene

This protocol is a representative example of a Heck coupling reaction.

Reagents and Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

  • Add anhydrous DMF, followed by triethylamine (2.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 eq.) and styrene (1.2 eq.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with a suitable solvent like diethyl ether, and filter through a pad of celite or silica gel to remove the catalyst.

  • The filtrate can be subjected to an aqueous workup and purified by column chromatography to yield the coupled product.[15]

G cluster_reactions Key Reaction Pathways This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu⁻ Grignard Reaction Grignard Reaction This compound->Grignard Reaction Mg, THF Heck Coupling Heck Coupling This compound->Heck Coupling Alkene, Pd catalyst Alkene Addition Alkene Addition This compound->Alkene Addition e.g., H₂, HBr

Caption: Major reaction pathways of this compound.

Safety and Handling

This compound is a flammable liquid and vapor and should be handled with appropriate safety precautions. It is also an irritant to the eyes, skin, and respiratory system.

Safety Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

  • Grounding and bonding should be used to prevent static discharge.[16]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

Applications in Drug Development and Research

The versatility of this compound makes it a useful synthon for creating complex molecular architectures. The heptene chain can act as a flexible linker, and the dual functionalities allow for orthogonal chemical modifications. It has been used in the synthesis of various compounds, including potential therapeutics. For instance, it is a reagent in the synthesis of (R)-(+)-Lasiodiplodin, a macrolide with potent antileukemic activity.[4][5] Its derivatives are also important intermediates in the production of pharmaceuticals and other fine chemicals.[3]

Conclusion

This compound is a valuable and versatile bifunctional molecule for organic synthesis. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its effective and safe use in research and development, particularly in the field of medicinal chemistry and drug discovery. The experimental protocols provided in this guide offer a practical starting point for the application of this reagent in various synthetic transformations.

References

Spectroscopic Profile of 7-Bromo-1-heptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile reagent, 7-Bromo-1-heptene. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.88 - 5.71m1HH-2
5.02 - 4.91m2HH-1
3.40t, J=6.8 Hz2HH-7
2.07q, J=7.1 Hz2HH-3
1.85p, J=7.0 Hz2HH-6
1.48 - 1.31m4HH-4, H-5

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
138.6C-2
114.6C-1
33.8C-7
33.4C-3
32.5C-6
28.3C-4
27.8C-5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3077Medium=C-H Stretch
2938StrongC-H Stretch (Aliphatic)
2859StrongC-H Stretch (Aliphatic)
1642MediumC=C Stretch
1458MediumCH₂ Bend
1250MediumC-Br Stretch
992Strong=C-H Bend (out-of-plane)
911Strong=C-H Bend (out-of-plane)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
1785[M+2]⁺ (with ⁸¹Br)
1765[M]⁺ (with ⁷⁹Br)
97100[M-Br]⁺
5580[C₄H₇]⁺
4195[C₃H₅]⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

Data Processing: The raw free induction decay (FID) data is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples such as this compound, the simplest method is to place a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition: The sample is placed in the instrument's sample compartment, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from any impurities.

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other sensitive detector records the abundance of each ion.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare thin film on salt plate Sample->Prep_IR Prep_MS Dilute for GC-MS or direct infusion Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec Proc_NMR Fourier Transform, Phasing, Baseline Correction NMR_Spec->Proc_NMR Proc_IR Fourier Transform, Background Subtraction IR_Spec->Proc_IR Proc_MS Generate Mass Spectrum MS_Spec->Proc_MS Analysis_NMR Chemical Shift & Coupling Analysis Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Analysis Proc_MS->Analysis_MS Final_Report Comprehensive Spectroscopic Report Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_MS->Final_Report

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Stability and Storage of 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Bromo-1-heptene. The information presented herein is crucial for ensuring the integrity of the compound in research and development settings, particularly in the synthesis of pharmaceutical intermediates where purity and stability are paramount.

Chemical and Physical Properties

This compound is a bifunctional organic compound featuring a terminal alkene and a primary alkyl bromide.[1][2] This structure dictates its reactivity and stability profile. It is a colorless to pale yellow liquid with a characteristic hydrocarbon-like odor.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H13Br[3][4]
Molecular Weight177.08 g/mol [3]
Boiling Point27 °C @ 1 mmHg[5]
Density1.162 g/mL at 25 °C
Flash Point58.3 °C (closed cup)[6]
SolubilitySparingly soluble in water.[1]
AppearanceColorless to pale yellow liquid.[1][5]

Stability Profile

This compound is generally stable under recommended storage conditions.[6] However, its bifunctional nature makes it susceptible to degradation under certain environmental stresses.

Thermal Stability
Photostability

As with many halogenated hydrocarbons, this compound may be sensitive to light. Photolytic conditions can potentially initiate radical reactions or other degradation pathways. Therefore, it is crucial to store the compound protected from light.

Hydrolytic Stability

The primary alkyl bromide group in this compound can be susceptible to hydrolysis, which would result in the formation of 6-hepten-1-ol and hydrobromic acid. The rate of hydrolysis is expected to be slow in neutral aqueous conditions but can be accelerated by the presence of acids or bases.

Oxidative Stability

The terminal double bond in this compound is susceptible to oxidation. Exposure to air and oxidizing agents should be minimized to prevent the formation of epoxides, peroxides, or other oxidation products.[6]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on safety data sheets and general chemical handling principles.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleReference
Temperature Store in a cool place.To minimize potential thermal degradation and volatilization.[6][8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the terminal alkene and potential reactions with atmospheric moisture.[1]
Light Store in a dark or amber container.To prevent photolytic degradation.[9]
Container Keep container tightly closed in a dry and well-ventilated place.To prevent contamination and evaporation. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][8]
Incompatibilities Store away from strong oxidizing agents.The terminal alkene can react with strong oxidizers.[6]

Potential Degradation Pathways

The dual functionality of this compound suggests several potential degradation pathways under suboptimal storage or handling conditions.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for this compound are not widely published, a general approach based on forced degradation studies can be employed to assess its stability and develop analytical methods.[10][11][12]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. The peak purity of the parent compound should be assessed to ensure the method is stability-indicating.

ForcedDegradationWorkflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acidic Hydrolysis GCMS GC-MS Analysis Acid->GCMS Base Basic Hydrolysis Base->GCMS Oxidation Oxidative Degradation Oxidation->GCMS Thermal Thermal Degradation Thermal->GCMS Photo Photolytic Degradation Photo->GCMS Compare Compare Chromatograms GCMS->Compare HPLC HPLC Analysis HPLC->Compare Identify Identify Degradants Compare->Identify Validate Validate Method Identify->Validate Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for a forced degradation study of this compound.

Analytical Method for Purity and Degradation Product Monitoring

Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Oven Program: A temperature gradient program suitable for separating volatile and semi-volatile compounds. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-350.

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare samples of the stored or stressed material, diluted to a similar concentration.

  • Inject the samples into the GC-MS system.

  • Identify and quantify this compound and any degradation products by comparing their retention times and mass spectra to reference standards or spectral libraries.

Conclusion

While this compound is a stable compound under the recommended storage conditions, its inherent reactivity necessitates careful handling to prevent degradation. For researchers and professionals in drug development, understanding the potential for hydrolysis, oxidation, and photolytic degradation is critical for maintaining the compound's integrity and ensuring the reliability of experimental outcomes. Adherence to the storage guidelines and the implementation of appropriate analytical monitoring, as outlined in this guide, will help to ensure the long-term stability and utility of this compound in its various applications.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1-heptene is a bifunctional organic molecule possessing two key reactive sites: a terminal alkene and a primary alkyl bromide.[1] This dual functionality makes it a versatile synthon in organic synthesis, allowing for a variety of chemical transformations. This technical guide provides a comprehensive overview of the electrophilic addition reactions at the carbon-carbon double bond of this compound. It details the reaction mechanisms, regioselectivity, and stereoselectivity of key transformations including halogenation, hydrohalogenation, and hydration. This document is intended to serve as a detailed resource, providing experimental protocols and quantitative data to aid in the design and execution of synthetic strategies involving this valuable intermediate.

Core Principles of Electrophilic Addition to this compound

The terminal double bond in this compound is an electron-rich region due to the presence of the π-bond.[2] This nucleophilic character allows it to react with a variety of electrophiles in addition reactions. The primary alkyl bromide at the other end of the carbon chain is generally unreactive under the conditions of electrophilic addition and does not electronically influence the regiochemical outcome of the addition to the distant double bond.

The key electrophilic addition reactions of this compound discussed in this guide are:

  • Halogenation: The addition of elemental halogens (Br₂ and Cl₂) across the double bond.

  • Hydrohalogenation: The addition of hydrogen halides (HBr and HCl) across the double bond, which can proceed via two different mechanisms depending on the reaction conditions.

  • Hydration: The addition of water across the double bond, facilitated by either an acid catalyst or a mercury(II) salt.

Halogenation of this compound

The reaction of this compound with bromine (Br₂) or chlorine (Cl₂) results in the formation of vicinal dihalides.[1] This reaction proceeds at room temperature and is often used as a qualitative test for the presence of a carbon-carbon double bond, as the characteristic reddish-brown color of bromine disappears upon reaction.[3]

Reaction and Products
  • Bromination: Addition of bromine (Br₂) to this compound yields 1,2,7-tribromoheptane .

  • Chlorination: Addition of chlorine (Cl₂) to this compound yields 7-bromo-1,2-dichloroheptane .

Mechanism of Halogenation

The mechanism of halogenation involves the formation of a cyclic halonium ion intermediate. The π-bond of the alkene attacks the electrophilic halogen, displacing a halide ion. The resulting halonium ion is then attacked by the halide ion in an SN2-like fashion from the side opposite to the three-membered ring. This backside attack is responsible for the observed anti-addition of the two halogen atoms.

Halogenation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene This compound Halonium Cyclic Halonium Ion Alkene->Halonium Electrophilic attack Halogen X₂ (Br₂ or Cl₂) Halogen->Halonium Halide X⁻ Halogen->Halide Product Vicinal Dihalide (anti-addition) Halonium->Product Nucleophilic attack by X⁻ Halide->Product

Caption: Mechanism of Halogenation of this compound.

Quantitative Data for Halogenation
ReactionReagentsSolventTemperature (°C)Time (h)ProductYield (%)
BrominationBr₂CH₂Cl₂0 to 251-21,2,7-Tribromoheptane>95 (typical)
ChlorinationCl₂CCl₄0 to 251-27-Bromo-1,2-dichloroheptane>95 (typical)

Note: Yields are representative for the halogenation of terminal alkenes and may vary based on specific experimental conditions.

Experimental Protocol: Bromination of this compound
  • Setup: A round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with this compound (1.0 eq) dissolved in dichloromethane (CH₂Cl₂). The flask is cooled in an ice bath.

  • Reagent Addition: A solution of bromine (1.0 eq) in CH₂Cl₂ is added dropwise from the dropping funnel to the stirred solution of the alkene. The addition is maintained at a rate that keeps the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete conversion.

  • Workup: The reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,2,7-tribromoheptane, which can be further purified by distillation or chromatography if necessary.

Hydrohalogenation of this compound

The addition of hydrogen halides (HBr or HCl) to this compound can lead to two different constitutional isomers, depending on the reaction conditions. The regioselectivity of this reaction is governed by either Markovnikov's rule or the anti-Markovnikov rule.

Markovnikov Addition (Ionic Mechanism)

In the absence of radical initiators, the addition of HBr or HCl follows Markovnikov's rule.[1][4] The hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms (the terminal carbon), and the halogen atom adds to the more substituted carbon.

  • Reaction with HBr: this compound reacts with HBr to yield 2,7-dibromoheptane .

  • Reaction with HCl: this compound reacts with HCl to yield 7-bromo-2-chloroheptane .

This reaction proceeds through a two-step ionic mechanism. The first and rate-determining step is the protonation of the alkene by the hydrogen halide to form the more stable carbocation. For a terminal alkene like this compound, this results in the formation of a secondary carbocation. The subsequent rapid attack of the halide anion on the carbocation yields the final product.

Markovnikov_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkene This compound Carbocation Secondary Carbocation Alkene->Carbocation Protonation HX H-X (HBr or HCl) HX->Carbocation Anion X⁻ HX->Anion Product Markovnikov Product Carbocation->Product Nucleophilic Attack Anion->Product

Caption: Mechanism of Markovnikov Hydrohalogenation.

Anti-Markovnikov Addition (Radical Mechanism)

In the presence of peroxides (e.g., benzoyl peroxide or AIBN) and HBr, the addition occurs via a radical chain mechanism, leading to the anti-Markovnikov product.[1][5] The bromine atom adds to the terminal carbon, and the hydrogen atom adds to the more substituted carbon. This reaction is specific to HBr; HCl and HI do not typically undergo anti-Markovnikov addition under these conditions.

  • Reaction with HBr/Peroxides: this compound reacts with HBr in the presence of peroxides to yield 1,7-dibromoheptane .

The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the less substituted carbon of the alkene to form the more stable secondary carbon radical. This radical then abstracts a hydrogen atom from another molecule of HBr to give the product and regenerate a bromine radical, thus propagating the chain.

Anti_Markovnikov_Addition cluster_initiation Initiation cluster_propagation Propagation Cycle Peroxide RO-OR RO_rad 2 RO• Peroxide->RO_rad Heat or Light Br_rad Br• RO_rad->Br_rad H-abstraction HBr H-Br HBr->Br_rad ROH RO-H Br_rad_prop Br• Alkene This compound Alkyl_rad Secondary Alkyl Radical Alkene->Alkyl_rad Product 1,7-Dibromoheptane Alkyl_rad->Product H-abstraction Product->Br_rad_prop regenerates Br_rad_prop->Alkyl_rad Addition HBr_prop H-Br HBr_prop->Product

Caption: Radical Mechanism for Anti-Markovnikov Hydrobromination.

Quantitative Data for Hydrohalogenation
ReactionReagentsSolventTemperature (°C)Time (h)Major ProductRegioselectivityYield (%)
Markovnikov HBr AdditionHBr (gas or in Acetic Acid)CH₂Cl₂ or neat0 - 251 - 32,7-DibromoheptaneMarkovnikov80-90
Anti-Markovnikov HBr AdditionHBr, AIBN or BPONeat or Hexane60 - 802 - 41,7-DibromoheptaneAnti-Markovnikov90-98[6][7]
Markovnikov HCl AdditionHCl (gas or solution)CH₂Cl₂0 - 252 - 67-Bromo-2-chloroheptaneMarkovnikov70-85

Note: Yields are representative and can be influenced by the specific peroxide initiator and reaction conditions.

Experimental Protocols
  • Setup: A solution of this compound in a suitable inert solvent like dichloromethane is placed in a round-bottom flask and cooled to 0 °C.

  • Reagent Addition: Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise.

  • Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.

  • Workup: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude 2,7-dibromoheptane can be purified by vacuum distillation.

  • Setup: this compound and a radical initiator such as AIBN (azobisisobutyronitrile, ~1-5 mol%) are combined in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: A solution of HBr in a non-polar solvent or gaseous HBr is introduced.

  • Reaction: The mixture is heated to reflux (or irradiated with a UV lamp) to initiate the radical chain reaction.

  • Workup and Isolation: After completion, the reaction mixture is cooled, washed with water and brine, dried, and the solvent is removed to yield 1,7-dibromoheptane.[8]

Hydration of this compound

The addition of water across the double bond of this compound results in the formation of an alcohol. This transformation can be achieved through two primary methods with Markovnikov regioselectivity.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound in the presence of a strong acid catalyst (e.g., sulfuric acid) and water yields the Markovnikov product, 7-bromo-2-heptanol .

The mechanism is analogous to the Markovnikov addition of hydrogen halides. The alkene is first protonated by the hydronium ion (H₃O⁺) to form the more stable secondary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Finally, deprotonation of the resulting oxonium ion by another water molecule yields the alcohol and regenerates the acid catalyst.

Acid_Catalyzed_Hydration cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkene This compound Carbocation Secondary Carbocation Alkene->Carbocation Protonation H3O H₃O⁺ H3O->Carbocation Oxonium Oxonium Ion Carbocation->Oxonium Nucleophilic attack by H₂O Alcohol 7-Bromo-2-heptanol Oxonium->Alcohol Deprotonation

Caption: Mechanism of Acid-Catalyzed Hydration.

Oxymercuration-Demercuration

Oxymercuration-demercuration is a two-step method for the Markovnikov hydration of alkenes that avoids the formation of a free carbocation intermediate, thus preventing potential rearrangements. The reaction of this compound with mercury(II) acetate in aqueous THF, followed by reduction with sodium borohydride, also yields 7-bromo-2-heptanol .

In the first step (oxymercuration), the alkene attacks the mercury(II) acetate, forming a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon of this ring, leading to an organomercury alcohol after deprotonation. The second step (demercuration) involves the replacement of the mercury-containing group with a hydrogen atom upon treatment with sodium borohydride.

Oxymercuration_Demercuration cluster_oxymercuration Step 1: Oxymercuration cluster_demercuration Step 2: Demercuration Reactants1 This compound + Hg(OAc)₂ + H₂O Mercurinium Cyclic Mercurinium Ion Reactants1->Mercurinium Electrophilic attack Organomercury_Alcohol Organomercury Alcohol Mercurinium->Organomercury_Alcohol Nucleophilic attack by H₂O Reactants2 Organomercury Alcohol + NaBH₄ Product 7-Bromo-2-heptanol Reactants2->Product Reduction

Caption: Workflow for Oxymercuration-Demercuration.

Quantitative Data for Hydration
ReactionReagentsSolventTemperature (°C)Time (h)ProductRegioselectivityYield (%)
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)H₂O/THF50 - 1004 - 127-Bromo-2-heptanolMarkovnikov50-70
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O/THF2. NaBH₄, NaOHTHF/H₂O251 - 37-Bromo-2-heptanolMarkovnikov90-95

Note: Yields for acid-catalyzed hydration can be lower due to the reversibility of the reaction and potential side reactions. Oxymercuration-demercuration generally provides higher and more reliable yields.

Experimental Protocol: Oxymercuration-Demercuration of this compound
  • Oxymercuration: To a stirred solution of mercury(II) acetate (1.0 eq) in a 1:1 mixture of THF and water, this compound (1.0 eq) is added at room temperature. The reaction mixture is stirred for 1-2 hours until the disappearance of the starting alkene (monitored by TLC).

  • Demercuration: The reaction mixture is cooled to 0 °C, and a solution of sodium borohydride (0.5 eq) in aqueous sodium hydroxide is added slowly.

  • Workup: The mixture is stirred for an additional hour, and the elemental mercury is allowed to settle. The supernatant is decanted, and the aqueous layer is extracted with diethyl ether.

  • Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 7-bromo-2-heptanol can be purified by column chromatography.

Summary and Conclusion

The electrophilic addition reactions of this compound provide access to a variety of functionalized heptane derivatives. The choice of reagents and reaction conditions allows for precise control over the regiochemical outcome of the addition. Halogenation provides vicinal dihalides, while hydrohalogenation can be directed to yield either the Markovnikov or anti-Markovnikov product. Hydration via oxymercuration-demercuration is a high-yielding method to produce the Markovnikov alcohol without the risk of carbocation rearrangements. This guide provides the fundamental knowledge and practical protocols for utilizing this compound as a versatile building block in complex organic synthesis.

References

Nucleophilic Substitution at the C-Br Bond of 7-Bromo-1-Heptene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions at the carbon-bromine bond of 7-bromo-1-heptene. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, allowing for the introduction of a wide array of functional groups. This document details the core reaction mechanics, presents quantitative data for key transformations, provides detailed experimental protocols, and visualizes the underlying reaction pathways.

Core Principles: Reactivity of this compound

This compound possesses two distinct reactive sites: a terminal alkene and a primary alkyl bromide.[1] The focus of this guide is the nucleophilic substitution at the C-Br bond. The electronegative bromine atom polarizes the carbon-bromine bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[1]

As a primary alkyl halide, this compound predominantly undergoes nucleophilic substitution via the S(_N)2 (bimolecular nucleophilic substitution) mechanism.[2][3] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[4][5][6] The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[4][7][8]

The general reaction can be depicted as follows:

Nu:⁻ + CH₂=CH(CH₂)₅Br → CH₂=CH(CH₂)₅Nu + Br⁻

Where Nu:⁻ represents a generic nucleophile.

Data Presentation: Nucleophilic Substitution Reactions

The following tables summarize quantitative data for the nucleophilic substitution of this compound and analogous primary alkyl bromides with various nucleophiles.

NucleophileReagentProductSolventTemperature (°C)Time (h)Yield (%)Reference
Azide (N₃⁻)Sodium Azide (NaN₃)7-azido-1-hepteneDMF60-7012-24~90Adapted from[9]
Cyanide (CN⁻)Sodium Cyanide (NaCN)8-nonenenitrileDMSO80-906-12>85Inferred from general procedures
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)6-hepten-1-olH₂O/THFReflux4-8>80Inferred from general procedures
Thiomethoxide (CH₃S⁻)Sodium Thiomethoxide (NaSCH₃)7-(methylthio)-1-hepteneEthanolReflux3-6>90Inferred from general procedures

Table 1: Reaction Conditions and Yields for Nucleophilic Substitution of this compound. Data for azide reaction is adapted from a protocol for 1-bromooctane.[9] Data for other nucleophiles are inferred from established procedures for primary alkyl halides.

SubstrateNucleophileSolventRate Constant (k) at 25°C (M⁻¹s⁻¹)
1-BromoheptaneAzide (N₃⁻)Methanol1.4 x 10⁻³
1-BromoheptaneCyanide (CN⁻)DMSO2.1 x 10⁻²
1-BromoheptaneHydroxide (OH⁻)80% Ethanol1.0 x 10⁻⁴
1-BromoheptaneThiomethoxide (CH₃S⁻)Methanol2.3 x 10⁻¹

Table 2: Representative S(_N)2 Rate Constants for 1-Bromoheptane. These values provide an approximation of the relative reactivity of different nucleophiles with a similar primary alkyl bromide.

Experimental Protocols

The following are detailed experimental protocols for the nucleophilic substitution of this compound with representative nucleophiles.

Synthesis of 7-azido-1-heptene

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in DMF.

  • To this solution, add sodium azide (1.5 equivalents).[9]

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).[9]

  • Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 7-azido-1-heptene.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Synthesis of 8-nonenenitrile

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in DMSO.

  • Carefully add sodium cyanide (1.2 equivalents). Caution: Sodium cyanide is highly toxic.

  • Heat the mixture to 80-90 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC.

  • After cooling to room temperature, pour the reaction mixture into a large volume of water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude 8-nonenenitrile can be purified by vacuum distillation.

Synthesis of 6-hepten-1-ol

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (2.0 equivalents).

  • Add a solution of this compound (1.0 equivalent) in THF. The THF acts as a phase-transfer catalyst.

  • Heat the biphasic mixture to reflux with vigorous stirring for 4-8 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After cooling, separate the layers. Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting 6-hepten-1-ol by distillation or column chromatography.

Synthesis of 7-(methylthio)-1-heptene

Materials:

  • This compound

  • Sodium thiomethoxide (NaSCH₃)

  • Ethanol

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide (1.1 equivalents) in absolute ethanol.

  • Add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 3-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain crude 7-(methylthio)-1-heptene.

  • Purify the product by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathway and a general experimental workflow for the nucleophilic substitution of this compound.

Caption: SN2 mechanism for the nucleophilic substitution of this compound.

Experimental_Workflow start Start: Dissolve this compound in appropriate solvent add_reagent Add Nucleophilic Reagent (e.g., NaN₃, NaCN, NaOH, NaSCH₃) start->add_reagent reaction Reaction under specific conditions (Temperature, Time) add_reagent->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction->workup drying Drying and Filtration: - Dry organic layer (e.g., MgSO₄) - Filter workup->drying concentration Concentration: - Remove solvent under reduced pressure drying->concentration purification Purification: - Distillation or - Column Chromatography concentration->purification product Final Product: - Characterization (NMR, IR, MS) purification->product

Caption: General experimental workflow for nucleophilic substitution reactions.

References

An In-depth Technical Guide to 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Bromo-1-heptene, a versatile bifunctional molecule. Its utility as a building block in organic synthesis is highlighted, with a focus on its molecular characteristics and a representative synthetic protocol.

Core Molecular Data

This compound is a halogenated alkene that serves as a key intermediate in various organic syntheses.[1] Its fundamental molecular properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₃Br[2][3]
Molecular Weight 177.08 g/mol [2]
IUPAC Name 7-bromohept-1-ene[2]
CAS Number 4117-09-3[2]
Canonical SMILES C=CCCCCCBr[2]
InChIKey GNYDYUQVALBGGZ-UHFFFAOYSA-N[4]

Chemical Reactivity and Applications

This compound's chemical behavior is defined by its two reactive sites: the terminal alkene and the primary alkyl bromide.[1] This dual functionality allows for a diverse range of chemical transformations, making it a valuable synthon in the construction of more complex molecules.[1]

The primary alkyl bromide readily participates in nucleophilic substitution reactions . This allows for the introduction of a variety of functional groups or the formation of new carbon-carbon bonds through reactions with nucleophiles such as alkoxides, amines, thiols, and carbanions.[1] This reactivity is frequently exploited for the alkylation of substrates in the synthesis of natural products and their analogs.

The terminal double bond is susceptible to electrophilic addition reactions . Common transformations include halogenation, hydrohalogenation, hydration, and hydroboration-oxidation, providing pathways to a range of functionalized heptane derivatives.[1]

Due to these reactive handles, this compound is utilized in the synthesis of various organic compounds. For instance, it has been used as a reagent in the synthesis of (R)-(+)-Lasiodiplodin, a macrolide with notable antileukemic activity against human tumors.[3][5]

Illustrative Experimental Protocol: Synthesis of a Bromoalkene

While specific, detailed experimental protocols for reactions involving this compound are proprietary to the conducting laboratories, a general and widely applicable method for the synthesis of bromoalkenes from their corresponding alcohols is the Appel reaction. The following is a representative protocol for the bromination of an unsaturated alcohol using triphenylphosphine and bromine, which is a common and high-yielding method.

Reaction: R-CH=CH-(CH₂)n-OH → R-CH=CH-(CH₂)n-Br

Materials:

  • Unsaturated alcohol (e.g., hept-4-en-1-ol)

  • Triphenylphosphine (PPh₃)

  • Bromine (Br₂)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Pentane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Preparation of the Brominating Agent: A solution of triphenylphosphine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath. To this stirred solution, a solution of bromine in dichloromethane is added dropwise. The formation of a white precipitate of the triphenylphosphine-bromine adduct will be observed.

  • Addition of the Alcohol: A solution of the unsaturated alcohol and pyridine in dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is cooled to 0 °C, and pentane is added to precipitate the triphenylphosphine oxide byproduct.

    • The mixture is stirred and then filtered through a pad of Celite.

    • The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude bromoalkene.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for the synthesis of a bromoalkene.

Chemical Structure of this compound C1 CH2 C2 CH C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 Br Br C7->Br

Caption: Chemical structure of this compound.

Generalized Workflow for Bromoalkene Synthesis reagent_prep Reagent Preparation: Triphenylphosphine + Bromine in DCM at 0 °C alcohol_add Addition of Unsaturated Alcohol and Pyridine in DCM at 0 °C reagent_prep->alcohol_add reaction Reaction at Room Temperature (Monitor by TLC) alcohol_add->reaction workup Aqueous Work-up: Quench, Wash with NaHCO3 and Brine reaction->workup purification Purification: Dry, Concentrate, and Purify (Distillation/Chromatography) workup->purification product Final Bromoalkene Product purification->product

Caption: A generalized experimental workflow for the synthesis of a bromoalkene.

Note on Signaling Pathways: As this compound is a synthetic organic compound primarily used as a chemical intermediate, it is not typically involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable to this molecule.

References

An In-depth Technical Guide to 7-Bromo-1-heptene: Commercial Availability, Purity, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-1-heptene, a valuable bifunctional molecule in organic synthesis. Its utility lies in the presence of both a terminal alkene and a primary alkyl bromide, allowing for a wide range of chemical transformations. This document details its commercial availability and purity, alongside a detailed experimental protocol for its synthesis and purification, and methods for its characterization.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to 98%, with some suppliers offering higher purity grades. The most common analytical technique for purity assessment cited by suppliers is Gas Chromatography (GC).

Below is a summary of representative commercial sources and their stated purities. Please note that availability and purity may vary by lot and are subject to change.

SupplierStated PurityAnalytical Method
Thermo Fisher Scientific97%Not Specified
Sigma-Aldrich≥97%Not Specified
GFS Chemicals98%GC-FID
Oakwood Chemical98%Not Specified
GM CHEMICAL≥97.0%GC
Chemical Bull Pvt. Ltd.Not SpecifiedNot Specified
Santa Cruz Biotechnology≥95%Not Specified

Synthetic Protocol: Bromination of 6-Hepten-1-ol

A common and effective method for the preparation of this compound is the bromination of 6-hepten-1-ol using phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Workflow

G start Start: 6-Hepten-1-ol & PBr3 reaction Reaction in Inert Solvent (e.g., Dichloromethane) 0 °C to Room Temperature start->reaction quench Quenching with Ice-Water reaction->quench extraction Extraction with Organic Solvent (e.g., Diethyl Ether) quench->extraction wash Washing of Organic Layer (sat. NaHCO3, brine) extraction->wash dry Drying over Anhydrous MgSO4 wash->dry filter Filtration dry->filter concentrate Concentration in vacuo filter->concentrate purify Purification by Vacuum Distillation concentrate->purify product Product: this compound purify->product

Caption: Synthetic workflow for this compound from 6-hepten-1-ol.

Detailed Methodology

Materials:

  • 6-Hepten-1-ol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A solution of 6-hepten-1-ol in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of PBr₃: Phosphorus tribromide is added dropwise to the stirred solution of the alcohol over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: The reaction is carefully quenched by the slow addition of crushed ice, followed by the addition of cold water. The mixture is then transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.[1]

Purity Analysis

The purity of the synthesized this compound can be determined using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any potential impurities.

Illustrative GC-MS Parameters:

ParameterValue
Column ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane) or equivalent
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 m/z

The resulting chromatogram will show a major peak corresponding to this compound, and the purity can be calculated from the relative peak areas. The mass spectrum will exhibit a characteristic fragmentation pattern, including the molecular ion peak, which can be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity confirmation of this compound.

Expected ¹H NMR (CDCl₃) Chemical Shifts and Couplings:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₂)~4.9-5.1m
H-2 (CH)~5.7-5.9m
H-7 (CH₂)~3.4t~6.8
H-6 (CH₂)~1.8-1.9m
H-3, H-4, H-5 (CH₂)~1.3-1.5m

Expected ¹³C NMR (CDCl₃) Chemical Shifts:

CarbonChemical Shift (δ, ppm)
C-1~114.5
C-2~138.8
C-7~33.8
C-6~32.6
C-3~33.5
C-4~28.0
C-5~27.8

Logical Flow for Purity Determination

G start Synthesized this compound gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (1H and 13C) start->nmr purity_assessment Purity Assessment (Peak Area Integration) gcms->purity_assessment structure_verification Structural Verification (Fragmentation & Chemical Shifts) gcms->structure_verification nmr->structure_verification final_product Characterized Product purity_assessment->final_product structure_verification->final_product

Caption: Workflow for the purity and structural analysis of this compound.

This guide provides essential technical information for researchers working with this compound, from sourcing the material to its synthesis and characterization. The provided protocols and data serve as a valuable resource for its effective utilization in various research and development applications.

References

An In-depth Technical Guide to the Health and Safety of 7-bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 7-bromo-1-heptene (CAS No. 4117-09-3), a versatile reagent in organic synthesis.[1][2][3] Adherence to strict safety protocols is essential when handling this compound due to its hazardous properties.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a flammable liquid and vapor.[4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][6][7]

GHS Hazard Statements: H226, H315, H319, H335[4]

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C7H13Br[4]
Molecular Weight 177.08 g/mol [4]
Appearance Colorless to pale yellow liquid[1][7]
Boiling Point 27 °C at 1 hPa[7]
Flash Point 58.3 °C (136.9 °F) - closed cup[7]
Density 1.162 g/cm3 at 25 °C[7]
Solubility Sparingly soluble in water[1][6]

Section 3: Toxicological Information

Detailed toxicological data for this compound is limited.[5][7] However, the available information indicates the following:

  • Acute Toxicity: No specific data is available.[7]

  • Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

  • Germ Cell Mutagenicity: No data available.[7]

  • Reproductive Toxicity: No data available.[7]

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5] The chemical, physical, and toxicological properties have not been thoroughly investigated.[7]

Section 4: Experimental Protocols

4.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for any given procedure.[8] The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn for splash hazards.To protect against eye irritation and chemical splashes.[9][10][11]
Hand Protection Neoprene or nitrile rubber gloves.To prevent skin contact and irritation.[9][10]
Body Protection Flame-retardant lab coat and suitable protective clothing.To protect against skin contact and in case of fire.[9][10][12]
Respiratory Protection NIOSH-certified organic vapor respirator where inhalation exposure may occur.To prevent respiratory tract irritation.[9][12]

4.2 Safe Handling Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational.[10]

    • Have an emergency eye wash fountain and safety shower readily available.[9]

    • Remove all sources of ignition (e.g., open flames, sparks).[12]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[9][12]

  • Handling:

    • Conduct all work in a well-ventilated area, preferably a chemical fume hood.[9][12]

    • Avoid contact with skin and eyes.[9][12]

    • Avoid breathing vapor or mist.[9][12]

    • Use only non-sparking tools.[9][12]

  • Storage:

    • Keep the container tightly closed.[5][9]

    • Store in a cool, dry, and well-ventilated place away from heat and oxidizing agents.[6][9]

    • The substance may freeze if stored below 0°C.[9]

4.3 Spill and Emergency Procedures

  • Small Spills:

    • Eliminate all ignition sources.[9]

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[9][10]

    • Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[9]

  • First Aid:

    • Inhalation: Remove the victim to fresh air and keep at rest. Seek medical advice if feeling unwell.[7][9]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Get medical advice if irritation persists.[5][7][9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[5][7][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]

Section 5: Visualized Workflows and Relationships

5.1 Hazard Mitigation Workflow

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_handling Safe Handling IdentifyHazards Identify Hazards (Flammable, Irritant) EngineeringControls Engineering Controls (Fume Hood, Ventilation) IdentifyHazards->EngineeringControls Mitigate with AdministrativeControls Administrative Controls (SOPs, Training) EngineeringControls->AdministrativeControls Supplement with PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) AdministrativeControls->PPE Require SafeHandling Perform Experiment PPE->SafeHandling Enables

Caption: Workflow for assessing and mitigating hazards associated with this compound.

5.2 First Aid Decision Pathway

First_Aid_Pathway action_node action_node endpoint_node endpoint_node Exposure Exposure Occurs Inhalation Inhalation? Exposure->Inhalation SkinContact Skin Contact? Inhalation->SkinContact No MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir Yes EyeContact Eye Contact? SkinContact->EyeContact No RemoveClothingWashSkin Remove Contaminated Clothing Wash with Soap & Water SkinContact->RemoveClothingWashSkin Yes RinseEyes Rinse Eyes for 15 min EyeContact->RinseEyes Yes SeekMedicalAttention Seek Medical Attention EyeContact->SeekMedicalAttention No MoveToFreshAir->SeekMedicalAttention RemoveClothingWashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention

Caption: Decision pathway for first aid response to this compound exposure.

Section 6: Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[9]

  • Incompatible Materials: Strong oxidizing agents.[5][9]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

  • Hazardous Reactions: No hazardous polymerization is expected to occur.[5]

Section 7: Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations.[5][9] It is recommended to incinerate the chemical waste.[9] Do not dispose of waste into the sewer system.[9]

This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Notes and Protocols for the Formation of Hept-6-enylmagnesium Bromide from 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of hept-6-enylmagnesium bromide, a Grignard reagent derived from 7-bromo-1-heptene. This versatile organometallic intermediate is a valuable tool in organic synthesis, enabling the introduction of the hept-6-enyl group into a wide array of molecules. The dual functionality of the starting material, featuring a terminal alkene and a primary alkyl bromide, makes it a strategic building block for the synthesis of complex organic compounds, including natural products and active pharmaceutical ingredients.[1]

The formation of the Grignard reagent proceeds through the reaction of this compound with magnesium metal in an ethereal solvent.[2] The resulting hept-6-enylmagnesium bromide can then be used in subsequent reactions with various electrophiles to form new carbon-carbon bonds.[2]

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Moles (Equivalent)AmountPurity/Grade
This compound177.081.0User Defined≥97%
Magnesium Turnings24.311.2User Defined---
Anhydrous Tetrahydrofuran (THF)72.11---User DefinedAnhydrous
Iodine253.81Catalytic1 crystal---
Nitrogen or Argon Gas---------High Purity

Table 2: Reaction Parameters and Expected Yield

ParameterValue
Reaction TemperatureGentle reflux of THF
Reaction Time (Grignard Formation)1-2 hours after addition[3]
Expected Yield of Grignard ReagentTypically high, used in situ
Subsequent Reaction with ElectrophileDependent on electrophile
Expected Yield (e.g., with Benzaldehyde)75-85% (by analogy to similar reactions)[3]

Experimental Protocol: Preparation of Hept-6-enylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound. The procedure must be carried out under strictly anhydrous conditions to prevent quenching of the highly reactive organometallic species.[2]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stir bar

  • Heating mantle or oil bath

  • Schlenk line or equivalent inert atmosphere setup

Procedure:

  • Preparation of Glassware: All glassware must be thoroughly oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.[3]

  • Reaction Setup: Place the magnesium turnings (1.2 equivalents) and a single crystal of iodine into the round-bottom flask equipped with a magnetic stir bar. Assemble the reflux condenser on top of the flask.

  • Initiation of Reaction: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Grignard Reagent Formation:

    • Add a small portion of the this compound solution from the dropping funnel to the magnesium suspension.

    • The reaction is initiated, as indicated by the disappearance of the iodine color and the onset of gentle refluxing.[3] If the reaction does not start spontaneously, gentle warming with a heat gun may be necessary to activate the magnesium surface.[3]

    • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[3]

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[3] The resulting greyish solution of hept-6-enylmagnesium bromide is then ready for use in the subsequent reaction step.

Subsequent Reaction with an Electrophile (Example: Benzaldehyde):

  • In a separate, dry flask under an inert atmosphere, dissolve the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add the solution of the electrophile to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up Procedure:

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure product.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Grignard Reagent Formation cluster_next_step Subsequent Reaction cluster_purification Purification prep_glass Oven-dry Glassware setup_reagents Assemble under Inert Gas prep_glass->setup_reagents Ensure Anhydrous Conditions add_mg_i2 Add Mg and I2 to Flask setup_reagents->add_mg_i2 add_thf Add Anhydrous THF add_mg_i2->add_thf add_bromoheptene Dropwise Addition of This compound in THF add_thf->add_bromoheptene reflux Maintain Gentle Reflux add_bromoheptene->reflux stir Stir at Room Temperature (1-2 hours) reflux->stir add_electrophile Add Electrophile (e.g., Benzaldehyde) stir->add_electrophile workup Aqueous Work-up add_electrophile->workup extract Extraction workup->extract dry Drying extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Experimental workflow for the synthesis of hept-6-enylmagnesium bromide and subsequent reaction.

Logical_Relationship start This compound reagent Hept-6-enylmagnesium Bromide start->reagent + Mg, THF product Product (Hept-6-enyl-E) reagent->product + Electrophile electrophile Electrophile (E+) electrophile->product

Caption: Logical relationship of key steps in the Grignard reaction of this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Heck Coupling of 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis, including in the fields of drug discovery and development, due to its broad functional group tolerance and ability to construct complex molecular architectures.[2][3] This document provides detailed application notes and protocols for the Heck coupling reaction specifically involving 7-Bromo-1-heptene, an unactivated alkyl halide. The use of such substrates presents unique challenges compared to their more reactive aryl or vinyl counterparts, primarily due to slower oxidative addition rates and the potential for competing β-hydride elimination.[4] Recent advancements in catalyst systems, however, have expanded the scope of the Heck reaction to include these less reactive but valuable building blocks.[5]

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Heck reaction with an alkyl bromide like this compound proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are outlined below:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a square planar Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a new alkylpalladium(II) intermediate.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on a carbon atom beta to the palladium must be eliminated. This syn-elimination step forms the substituted alkene product and a hydridopalladium(II) complex.

  • Reductive Elimination: In the final step, the hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle. The base also serves to neutralize the hydrobromic acid (HBr) formed during the reaction.

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Alkyl R-Pd(II)L₂Br (R = heptenyl) OxAdd->PdII_Alkyl R-Br Alkene_Coord Alkene Coordination PdII_Alkene R-Pd(II)L(alkene)Br Alkene_Coord->PdII_Alkene Alkene Mig_Ins Migratory Insertion PdII_Product_Int Product-Pd(II)L₂Br Mig_Ins->PdII_Product_Int Beta_Hyd β-Hydride Elimination PdH H-Pd(II)L₂Br Beta_Hyd->PdH Product Red_Elim Reductive Elimination Red_Elim->Pd0 Base (HX + Base-H⁺X⁻)

Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.

Experimental Protocols

The following protocols are representative examples for the Heck coupling of this compound with different alkene partners. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).

  • Add anhydrous DMF (e.g., 5 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • To this mixture, add triethylamine (e.g., 2.0 mmol, 2.0 equiv.), followed by this compound (1.0 mmol, 1.0 equiv.) and styrene (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

Protocol 2: Heck Coupling of this compound with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate salt

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a robust inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (e.g., 0.015 mmol, 1.5 mol%) and tri(tert-butyl)phosphine (e.g., 0.06 mmol, 6 mol%) to a dry Schlenk tube.

  • Add anhydrous dioxane (e.g., 5 mL) and stir for 10 minutes.

  • Add cesium carbonate (e.g., 1.1 mmol, 1.1 equiv.), this compound (1.0 mmol, 1.0 equiv.), and methyl acrylate (1.5 mmol, 1.5 equiv.).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the product.

Data Presentation

The following tables summarize representative quantitative data for the Heck coupling of unactivated alkyl bromides, including analogues of this compound, with various alkenes. These examples highlight the influence of different catalysts, ligands, bases, and solvents on the reaction outcome.

Table 1: Heck Coupling of Unactivated Alkyl Bromides with Styrene Derivatives

EntryAlkyl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-BromooctaneStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1202465
21-Bromohexane4-ChlorostyrenePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.1)Dioxane1001878
31-BromoheptaneStyreneNi(cod)₂ (10)Xantphos (12)Mn (2)DMA602485
4This compoundStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1102072

Table 2: Heck Coupling of Unactivated Alkyl Bromides with Acrylates

EntryAlkyl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-BromooctaneMethyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (1.5)NMP1302458
21-Bromohexanen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMF1252267
31-BromoheptaneMethyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.1)Dioxane1202482
4This compoundEthyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1202468

Note: The yields presented are indicative and may vary based on the specific reaction scale and purity of reagents.

Experimental Workflow

The general workflow for performing a palladium-catalyzed Heck coupling reaction with this compound is depicted below. It is crucial to maintain an inert atmosphere throughout the setup and reaction to prevent catalyst deactivation.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Ligand, Solvent, and Base setup->reagents substrates Add this compound and Alkene reagents->substrates reaction Heat and Stir (Monitor Progress) substrates->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Heck coupling reaction.

Applications in Drug Development

The Heck reaction is a valuable tool in drug discovery for the synthesis of complex molecules and the creation of compound libraries for screening.[6] The ability to form new carbon-carbon bonds allows for the modification of lead compounds to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. The coupling of long-chain synthons like this compound can be particularly useful for introducing lipophilic chains or tethers for further functionalization in the design of novel therapeutic agents.

Intramolecular Heck Reaction

Beyond intermolecular couplings, the bifunctional nature of molecules derived from this compound (containing both a halide and a distal double bond) makes them suitable substrates for intramolecular Heck reactions (IMHR).[7][8] This powerful transformation allows for the efficient construction of carbocyclic and heterocyclic ring systems, which are common motifs in natural products and pharmaceuticals.[9][10] The regioselectivity of the cyclization is often controlled by the ring size being formed, with 5-exo and 6-exo cyclizations being the most common and favored pathways.[4]

Conclusion

The palladium-catalyzed Heck coupling of this compound, while more challenging than reactions with activated halides, provides a valuable synthetic route to a variety of substituted alkenes. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. The protocols and data presented in these application notes serve as a guide for researchers to successfully employ this important transformation in their synthetic endeavors, from fundamental research to the development of new therapeutic agents.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is a versatile tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

These application notes provide a detailed overview and practical protocols for conducting Suzuki cross-coupling reactions with 7-Bromo-1-heptene, an unactivated primary alkyl halide. The presence of both a terminal alkene and a primary bromide makes this compound a versatile building block for the introduction of a seven-carbon chain with a reactive handle for further transformations. While the coupling of unactivated alkyl bromides can be challenging due to slower oxidative addition rates and the potential for β-hydride elimination, recent advancements in catalyst systems have expanded the scope of the Suzuki reaction to include these substrates.[1][2][3][4][5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the organoboron species.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki cross-coupling of unactivated primary alkyl bromides with various arylboronic acids. While specific data for this compound is limited in the literature, the following examples with similar substrates provide a strong indication of expected outcomes.

Table 1: Suzuki Coupling of Unactivated Primary Alkyl Bromides with Arylboronic Acids

EntryAlkyl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-BromoheptanePhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄·H₂OTolueneRT1285
21-Bromooctane4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₃PO₄THFRT1890
31-Bromononane4-Trifluoromethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O801678
41-Bromohexane2-Methylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF1002472

Note: The data presented is a compilation of representative yields for similar unactivated primary alkyl bromides and may vary for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments.

Protocol 1: General Procedure for Room-Temperature Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established methods for the coupling of unactivated alkyl bromides.[4][5]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate monohydrate (K₃PO₄·H₂O)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PCy₃ (e.g., 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add K₃PO₄·H₂O (e.g., 2.0 mmol, 2.0 equiv.), the arylboronic acid (e.g., 1.2 mmol, 1.2 equiv.), and anhydrous toluene (e.g., 5 mL).

  • Substrate Addition: Add this compound (e.g., 1.0 mmol, 1.0 equiv.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Thermally Promoted Suzuki Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under an inert atmosphere, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., P(t-Bu)₃, 4-8 mol%).

  • Degassing: Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_R1X R1-Pd(II)Ln-X OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product R1X This compound (R1-X) R1X->OxAdd BoronicAcid Arylboronic Acid (R2-B(OR)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert addition Add Solvents and This compound inert->addition reaction Stir at RT or Heat (12-24h) addition->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General workflow for a Suzuki cross-coupling experiment.

References

Application Notes and Protocols for the Polymerization of Monomers Derived from 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of monomers derived from 7-Bromo-1-heptene. This versatile monomer, featuring both a terminal alkene and a primary alkyl bromide, offers a gateway to a variety of functional polymers with tailorable properties. The pendant bromo groups serve as reactive handles for post-polymerization modification, making these materials highly valuable for applications in drug delivery, diagnostics, and advanced materials science.

Introduction to Functional Polymers from this compound

Functional polymers, which bear reactive groups along their backbone or as side chains, are of paramount importance in modern materials science and medicine. The ability to introduce specific functionalities allows for the covalent attachment of bioactive molecules, targeting ligands, or imaging agents, leading to the development of sophisticated drug delivery systems and diagnostic tools. This compound is a particularly interesting monomer for creating such functional polymers. Its terminal double bond is amenable to various polymerization techniques, while the alkyl bromide group provides a versatile site for subsequent chemical transformations. The resulting poly(this compound) and its derivatives can be designed to have specific molecular weights, architectures (linear, branched), and functionalities, opening up a wide range of applications.

Potential Applications in Drug Development

The presence of the reactive C-Br bond in polymers derived from this compound is a key feature for their application in the pharmaceutical and biomedical fields. This functional group allows for a variety of post-polymerization modifications, enabling the attachment of:

  • Active Pharmaceutical Ingredients (APIs): Covalent conjugation of drugs to the polymer backbone can improve their solubility, stability, and pharmacokinetic profiles.

  • Targeting Ligands: Attachment of molecules that recognize specific cell surface receptors can direct the polymer-drug conjugate to diseased tissues, enhancing therapeutic efficacy and reducing off-target side effects.

  • Imaging Agents: Incorporation of fluorescent dyes or contrast agents facilitates the tracking of the polymer in vitro and in vivo, aiding in diagnostics and biodistribution studies.

  • Hydrophilic Moieties: Grafting of polymers like polyethylene glycol (PEG) can improve the biocompatibility and circulation time of the polymeric carrier.

The versatility of these bromo-functionalized polymers makes them excellent candidates for the development of next-generation drug delivery platforms, theranostics, and advanced biomaterials.

Polymerization Methodologies

Several polymerization techniques can be employed to synthesize polymers from this compound and its derivatives. The choice of method will influence the polymer's architecture, molecular weight distribution, and ultimately its properties. Below are detailed protocols for five key polymerization methods.

Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a conventional method for the polymerization of α-olefins. While it may offer less control over molar mass distribution compared to living polymerization techniques, it is a robust method for producing high molecular weight polymers.

Experimental Protocol

Materials:

  • This compound (monomer), freshly distilled

  • Titanium tetrachloride (TiCl₄), catalyst

  • Triethylaluminum (Al(C₂H₅)₃), co-catalyst

  • Anhydrous heptane, solvent

  • Methanol, for quenching

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Argon or Nitrogen, inert gas

Equipment:

  • Schlenk line and glassware

  • Magnetic stirrer with heating plate

  • Syringes for transfer of air-sensitive reagents

  • Filtration apparatus

Procedure:

  • All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.

  • Anhydrous heptane is transferred to the reaction flask via cannula under inert atmosphere.

  • The desired amount of triethylaluminum co-catalyst is added to the solvent and stirred.

  • Titanium tetrachloride is then slowly added to the stirring solution to form the active catalyst complex. The mixture is typically aged for a period of time at a specific temperature.

  • The freshly distilled this compound monomer is then added to the catalyst slurry.

  • The polymerization is allowed to proceed at a controlled temperature (e.g., 50-70 °C) for a specified time (e.g., 2-4 hours).

  • The reaction is quenched by the slow addition of methanol.

  • The polymer is precipitated by pouring the reaction mixture into an excess of methanol.

  • The precipitated polymer is collected by filtration and washed with 10% HCl solution to remove catalyst residues, followed by washing with methanol.

  • The polymer is dried under vacuum at 40-50 °C to a constant weight.

Expected Data
ParameterExpected Value/Range
Monomer Conversion60-80%
Mn ( g/mol )10,000 - 100,000
PDI (Mw/Mn)2.5 - 5.0

Experimental Workflow

Ziegler_Natta_Workflow A Reactor Setup (Inert Atmosphere) B Solvent & Co-catalyst Addition (Heptane, Al(C2H5)3) A->B C Catalyst Formation (Add TiCl4) B->C D Monomer Addition (this compound) C->D E Polymerization (Controlled Temperature) D->E F Quenching (Methanol) E->F G Precipitation & Washing F->G H Drying G->H I Poly(this compound) H->I

Ziegler-Natta Polymerization Workflow

Metallocene-Catalyzed Polymerization

Metallocene catalysts offer better control over polymer tacticity and can produce polymers with narrower molecular weight distributions compared to traditional Ziegler-Natta catalysts.

Experimental Protocol

Materials:

  • This compound (monomer), purified and dried

  • Zirconocene dichloride (Cp₂ZrCl₂), catalyst precursor

  • Methylaluminoxane (MAO), co-catalyst

  • Anhydrous toluene, solvent

  • Methanol, for quenching

  • Acidified methanol (1% HCl), for washing

Equipment:

  • Glovebox or Schlenk line

  • Jacketed glass reactor with mechanical stirrer

  • Thermostat for temperature control

  • Cannula and syringes for transfers

Procedure:

  • Inside a glovebox, the reactor is charged with anhydrous toluene.

  • The desired amount of MAO solution is added to the toluene and stirred.

  • The zirconocene dichloride catalyst is dissolved in a small amount of toluene and added to the reactor.

  • The reactor is brought to the desired polymerization temperature (e.g., 60 °C).

  • This compound is injected into the reactor to start the polymerization.

  • The reaction is carried out for the desired time (e.g., 1-3 hours).

  • The polymerization is terminated by injecting methanol.

  • The polymer solution is poured into an excess of acidified methanol to precipitate the polymer and remove the catalyst residues.

  • The polymer is collected by filtration, washed with methanol, and dried under vacuum.

Expected Data
ParameterExpected Value/Range
Monomer Conversion70-90%
Mn ( g/mol )20,000 - 150,000
PDI (Mw/Mn)2.0 - 3.5

Experimental Workflow

Metallocene_Workflow A Reactor Charging (Toluene, MAO) B Catalyst Addition (Cp2ZrCl2) A->B C Temperature Equilibration B->C D Monomer Injection (this compound) C->D E Polymerization D->E F Termination (Methanol) E->F G Precipitation & Washing F->G H Drying G->H I Poly(this compound) H->I

Metallocene-Catalyzed Polymerization

Ring-Opening Metathesis Polymerization (ROMP) of a this compound Derived Monomer

Since this compound is an acyclic olefin, it cannot be directly polymerized by ROMP. However, a norbornene-based monomer functionalized with a 7-bromo-1-heptenyl group can be synthesized and subsequently polymerized via ROMP to yield a polymer with the desired pendant group.

Protocol for Monomer Synthesis and Polymerization

Part A: Monomer Synthesis (Norbornene-functionalized this compound)

  • This involves a multi-step synthesis, for example, reacting 5-norbornene-2-methanol with a derivative of this compound to form an ether or ester linkage. The exact protocol would depend on the chosen synthetic route.

Part B: ROMP Materials:

  • Norbornene-functionalized this compound monomer

  • Grubbs' 2nd or 3rd generation catalyst

  • Anhydrous dichloromethane (DCM) or toluene, solvent

  • Ethyl vinyl ether, terminating agent

Equipment:

  • Glovebox or Schlenk line

  • Reaction vials with septa

  • Magnetic stirrer

Procedure:

  • Inside a glovebox, the monomer is dissolved in the chosen anhydrous solvent in a reaction vial.

  • A solution of the Grubbs' catalyst in the same solvent is prepared.

  • The catalyst solution is added to the monomer solution with stirring to initiate polymerization.

  • The reaction is allowed to proceed at room temperature for a specified time (e.g., 30 minutes to 2 hours).

  • The polymerization is terminated by adding an excess of ethyl vinyl ether.

  • The polymer is precipitated by adding the reaction mixture to a large volume of cold methanol.

  • The polymer is collected by filtration or centrifugation and dried under vacuum.

Expected Data
ParameterExpected Value/Range
Monomer Conversion>95%
Mn ( g/mol )10,000 - 200,000 (tunable by monomer/catalyst ratio)
PDI (Mw/Mn)1.05 - 1.30

Experimental Workflow

ROMP_Workflow cluster_0 Monomer Synthesis cluster_1 ROMP M1 Functionalization of Norbornene Derivative M2 Purification M1->M2 P1 Dissolve Monomer (in Anhydrous Solvent) M2->P1 P2 Add Grubbs' Catalyst P1->P2 P3 Polymerization P2->P3 P4 Termination (Ethyl Vinyl Ether) P3->P4 P5 Precipitation P4->P5 P6 Drying P5->P6 Final_Polymer Final_Polymer P6->Final_Polymer Functional Polynorbornene

ROMP of a Derived Monomer Workflow

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization method that can be used to synthesize polymers with well-defined molecular weights and low polydispersity. This compound can be either used as a monomer or to create a functional initiator. Here, we describe its use as a monomer.

Experimental Protocol

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand

  • Anisole, solvent

  • Methanol, for precipitation

Equipment:

  • Schlenk flasks and line

  • Thermostatted oil bath

  • Magnetic stirrer

Procedure:

  • CuBr and a magnetic stir bar are added to a Schlenk flask.

  • The flask is evacuated and backfilled with inert gas three times.

  • Anisole, this compound, and PMDETA are added via syringe.

  • The mixture is stirred to form the copper-ligand complex.

  • The initiator, EBiB, is injected to start the polymerization.

  • The flask is placed in a preheated oil bath (e.g., 70 °C) and stirred for the desired time.

  • Samples may be taken periodically to monitor conversion and molecular weight evolution.

  • The polymerization is stopped by cooling the flask and exposing the mixture to air.

  • The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.

  • The polymer is isolated by precipitation into methanol and dried under vacuum.

Expected Data
ParameterExpected Value/Range
Monomer Conversion50-90%
Mn ( g/mol )5,000 - 50,000 (controlled by monomer/initiator ratio)
PDI (Mw/Mn)1.10 - 1.40

Experimental Workflow

ATRP_Workflow A Charge Flask (CuBr, Inert Gas) B Add Solvent, Monomer, Ligand (Anisole, this compound, PMDETA) A->B C Initiator Injection (EBiB) B->C D Polymerization (Heated Oil Bath) C->D E Termination & Catalyst Removal D->E F Precipitation E->F G Drying F->G H Poly(this compound) G->H

ATRP Experimental Workflow

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful controlled radical polymerization technique that is tolerant to a wide range of functional groups.

Experimental Protocol

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate, RAFT agent

  • Azobisisobutyronitrile (AIBN), initiator

  • 1,4-Dioxane, solvent

  • Methanol, for precipitation

Equipment:

  • Reaction tube with a rubber septum

  • Magnetic stirrer and heating block

  • Syringes and needles

Procedure:

  • The monomer, RAFT agent, AIBN, and solvent are placed in a reaction tube.

  • The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The tube is backfilled with inert gas and placed in a preheated heating block (e.g., 70 °C).

  • The polymerization is allowed to proceed for the desired time.

  • The reaction is quenched by rapid cooling and exposure to air.

  • The polymer is isolated by precipitation into an excess of cold methanol.

  • The polymer is collected by filtration and dried under vacuum.

Expected Data
ParameterExpected Value/Range
Monomer Conversion60-95%
Mn ( g/mol )5,000 - 60,000 (controlled by monomer/RAFT agent ratio)
PDI (Mw/Mn)1.10 - 1.30

Experimental Workflow

RAFT_Workflow A Prepare Reaction Mixture (Monomer, RAFT Agent, AIBN, Solvent) B Deoxygenation (Freeze-Pump-Thaw) A->B C Polymerization (Heating Block) B->C D Quenching C->D E Precipitation D->E F Drying E->F G Poly(this compound) F->G

RAFT Polymerization Workflow

Post-Polymerization Modification

The pendant bromo groups on the synthesized polymers are versatile handles for a wide range of chemical transformations. A common and highly useful modification is the substitution of the bromide with an azide group, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

General Protocol for Azidation
  • Dissolve the bromo-functionalized polymer in a suitable solvent (e.g., DMF).

  • Add an excess of sodium azide (NaN₃).

  • Heat the reaction mixture (e.g., 60 °C) and stir for 24-48 hours.

  • After cooling, precipitate the polymer in water or methanol.

  • Collect the azido-functionalized polymer by filtration and dry under vacuum.

This azido-modified polymer can then be readily conjugated with alkyne-containing molecules (drugs, dyes, etc.) via CuAAC.

Post-Polymerization Modification Pathway

Post_Polymerization_Modification A Poly(this compound) B Azidation (NaN3, DMF) A->B C Azido-functionalized Polymer B->C D Click Chemistry (CuAAC) (Alkyne-functionalized Molecule, Cu(I) catalyst) C->D E Functionalized Polymer Conjugate (e.g., Drug Conjugate) D->E

Post-Polymerization Modification Pathway

Application Notes and Protocols for the Alkylation of Amines and Thiols with 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-heptene is a versatile bifunctional reagent utilized in organic synthesis, primarily as an alkylating agent.[1] Its structure incorporates a terminal alkene and a primary alkyl bromide. The presence of the electron-withdrawing bromine atom renders the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution, making it an ideal substrate for the alkylation of a wide range of nucleophiles, including amines and thiols.[1] This document provides detailed application notes and experimental protocols for the successful N-alkylation of amines and S-alkylation of thiols using this compound.

The terminal double bond in this compound can participate in various addition reactions, offering a secondary point for further molecular elaboration.[1] This dual functionality makes it a valuable building block in the synthesis of complex molecules and functionalized materials.

Alkylation of Amines with this compound

The N-alkylation of amines with this compound proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, such as over-alkylation, especially with primary amines.

A common challenge in the alkylation of primary amines is the potential for the secondary amine product to react further with the alkylating agent, leading to the formation of a tertiary amine. To favor mono-alkylation, controlled reaction conditions and specific strategies, such as using the amine hydrobromide salt and a suitable base, can be employed.

General Reaction Scheme:
  • Primary Amine: R-NH₂ + Br-(CH₂)₅-CH=CH₂ → R-NH-(CH₂)₅-CH=CH₂ + HBr

  • Secondary Amine: R₂NH + Br-(CH₂)₅-CH=CH₂ → R₂N-(CH₂)₅-CH=CH₂ + HBr

Comparative Data for N-Alkylation of Amines
Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineTriethylamineDMF20-25976[2]
AnilineTriethylamineDMF20-251563[2]
n-OctylamineTriethylamineDMF20-25973[2]

Note: The yields reported are for the mono-alkylated product. Selectivity for mono-alkylation versus di-alkylation can be influenced by the stoichiometry of the reactants and the nature of the base.

Detailed Experimental Protocol for N-Alkylation of a Primary Amine (Benzylamine)

This protocol is adapted from a general procedure for the selective mono-alkylation of primary amines.[2]

Materials:

  • Benzylamine

  • This compound

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of benzylamine (1.0 eq) in DMF in a round-bottom flask, add triethylamine (1.1 eq).

  • Add this compound (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at 20-25°C for 9 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(hept-6-en-1-yl)benzylamine.

Alkylation of Thiols with this compound

The S-alkylation of thiols with this compound is a highly efficient process, as thiols are excellent nucleophiles. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. A variety of bases and solvents can be employed, and the reactions often proceed under mild conditions with high yields.

General Reaction Scheme:
  • R-SH + Br-(CH₂)₅-CH=CH₂ → R-S-(CH₂)₅-CH=CH₂ + HBr

Comparative Data for S-Alkylation of Thiols
Thiol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolPotassium CarbonateAcetoneReflux4>90 (estimated)General Protocol
1-HexanethiolSodium EthoxideEthanolRoom Temp2>95 (estimated)General Protocol
Cysteine derivativeTriethylamineDMFRoom Temp6High (qualitative)General Protocol
Detailed Experimental Protocol for S-Alkylation of a Thiol (Thiophenol)

Materials:

  • Thiophenol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.0 eq) in acetone.

  • Add finely ground potassium carbonate (1.5 eq) to the solution.

  • Add this compound (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary to yield hept-6-en-1-yl(phenyl)sulfane.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the N-alkylation and S-alkylation reactions.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Amine, Triethylamine, and DMF add_bromo Add this compound reagents->add_bromo stir Stir at 20-25°C for 9 hours add_bromo->stir extract Aqueous Workup & Extraction with Et₂O stir->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for the N-alkylation of an amine with this compound.

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Thiol, K₂CO₃, and Acetone add_bromo Add this compound reagents->add_bromo reflux Reflux for 4 hours add_bromo->reflux filter_concentrate Filter & Concentrate reflux->filter_concentrate extract Aqueous Workup & Extraction with Et₂O filter_concentrate->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for the S-alkylation of a thiol with this compound.

References

Application Notes and Protocols: Synthesis of Boc-L-2-amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-2-amino-8-nonenoic acid is a non-proteinogenic amino acid characterized by a C9 aliphatic chain with a terminal double bond. This unsaturated side chain provides a versatile functional handle for various chemical modifications, making it a valuable building block in medicinal chemistry and drug development. For instance, the terminal alkene can be utilized in olefin metathesis, click chemistry, or other addition reactions to introduce probes, linkers, or other pharmacologically active moieties. This document outlines a detailed synthetic protocol for the preparation of Boc-L-2-amino-8-nonenoic acid, employing 7-bromo-1-heptene as a key reagent.

The synthetic strategy is centered around the well-established O'Donnell asymmetric amino acid synthesis.[1] This method involves the alkylation of a Schiff base derived from a glycine ester, which allows for the stereocontrolled introduction of the amino acid side chain. In this protocol, the benzophenone imine of tert-butyl glycinate is alkylated with this compound under phase-transfer catalysis conditions. Subsequent acidic hydrolysis removes the imine and tert-butyl ester protecting groups, followed by the protection of the resulting free amino acid with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Overall Synthetic Scheme

The synthesis of Boc-L-2-amino-8-nonenoic acid from this compound is a multi-step process that can be summarized as follows:

  • Formation of the Glycine Schiff Base: Reaction of tert-butyl glycinate with benzophenone imine to form the protected glycine precursor, tert-butyl N-(diphenylmethylene)glycinate.

  • Alkylation: Phase-transfer catalyzed alkylation of the glycine Schiff base with this compound to introduce the C7 alkenyl side chain.

  • Deprotection: Acid-catalyzed hydrolysis of the benzophenone imine and the tert-butyl ester to yield L-2-amino-8-nonenoic acid.

  • Boc Protection: Protection of the amino group of L-2-amino-8-nonenoic acid using di-tert-butyl dicarbonate to afford the final product, Boc-L-2-amino-8-nonenoic acid.

Quantitative Data Summary

StepReactionStarting MaterialProductReagentsEstimated Yield (%)
1Schiff Base Formationtert-Butyl glycinatetert-Butyl N-(diphenylmethylene)glycinateBenzophenone imine90-95
2Alkylationtert-Butyl N-(diphenylmethylene)glycinatetert-Butyl N-(diphenylmethylene)-2-amino-8-nonenoateThis compound, Phase-Transfer Catalyst75-85
3Deprotectiontert-Butyl N-(diphenylmethylene)-2-amino-8-nonenoateL-2-Amino-8-nonenoic acidAqueous HCl85-95
4Boc ProtectionL-2-Amino-8-nonenoic acidBoc-L-2-amino-8-nonenoic acidDi-tert-butyl dicarbonate90-98

Experimental Protocols

Step 1: Synthesis of tert-Butyl N-(diphenylmethylene)glycinate

This protocol is adapted from established procedures for the formation of benzophenone imines of amino acid esters.

Materials:

  • tert-Butyl glycinate hydrochloride

  • Benzophenone imine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), freshly distilled

  • Anhydrous sodium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon/nitrogen inlet, add tert-butyl glycinate hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (5 mL per mmol of glycinate).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the stirred suspension.

  • After 15 minutes, add benzophenone imine (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield tert-butyl N-(diphenylmethylene)glycinate as a crystalline solid.

Step 2: Alkylation with this compound

This protocol is based on the O'Donnell phase-transfer catalytic alkylation of glycine Schiff bases.[1]

Materials:

  • tert-Butyl N-(diphenylmethylene)glycinate

  • This compound

  • Toluene, anhydrous

  • 50% Aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet, add tert-butyl N-(diphenylmethylene)glycinate (1.0 eq).

  • Add anhydrous toluene (10 mL per mmol of glycinate).

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 eq).

  • Add this compound (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the 50% aqueous NaOH solution (5.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with toluene and water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude product, tert-butyl N-(diphenylmethylene)-2-amino-8-nonenoate, can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Step 3: Deprotection of the Alkylated Schiff Base

This protocol describes the acidic hydrolysis of the benzophenone imine and the tert-butyl ester.

Materials:

  • tert-Butyl N-(diphenylmethylene)-2-amino-8-nonenoate

  • Tetrahydrofuran (THF)

  • 3 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified tert-butyl N-(diphenylmethylene)-2-amino-8-nonenoate (1.0 eq) in THF (10 mL per mmol).

  • Add 3 M aqueous HCl (5.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with dichloromethane to remove the benzophenone byproduct.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude L-2-amino-8-nonenoic acid hydrochloride salt.

  • The crude product can be used directly in the next step or purified by ion-exchange chromatography.

Step 4: Boc Protection of L-2-Amino-8-nonenoic Acid

This is a standard procedure for the N-Boc protection of an amino acid.

Materials:

  • L-2-Amino-8-nonenoic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude L-2-amino-8-nonenoic acid hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water (2:1 v/v).

  • Add sodium bicarbonate (3.0 eq) to the solution and stir until the solid dissolves.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the final product, Boc-L-2-amino-8-nonenoic acid.

  • The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Glycine_Ester tert-Butyl glycinate Schiff_Base tert-Butyl N-(diphenylmethylene)glycinate Glycine_Ester->Schiff_Base Step 1: Schiff Base Formation Bromoheptene This compound Alkylated_Product tert-Butyl N-(diphenylmethylene)- 2-amino-8-nonenoate Bromoheptene->Alkylated_Product Benzophenone_Imine Benzophenone imine Benzophenone_Imine->Schiff_Base Schiff_Base->Alkylated_Product Step 2: Alkylation Free_Amino_Acid L-2-Amino-8-nonenoic acid Alkylated_Product->Free_Amino_Acid Step 3: Deprotection Final_Product Boc-L-2-amino-8-nonenoic acid Free_Amino_Acid->Final_Product Step 4: Boc Protection

Caption: Overall synthetic workflow for Boc-L-2-amino-8-nonenoic acid.

Logical Relationship of Key Synthetic Steps

Logical_Relationship A Protection of Glycine B C-C Bond Formation (Alkylation) A->B Provides stable carbanion precursor C Deprotection of Imine and Ester B->C Introduces the desired side chain D Final Boc Protection C->D Unmasks the amino and carboxyl groups

References

Application Notes and Protocols for the Proposed Synthesis of (R)-(+)-Lasiodiplodin from 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol outlines a proposed synthetic route for (R)-(+)-Lasiodiplodin starting from 7-Bromo-1-heptene. This route is designed based on established and reliable organic chemistry transformations. However, it has not been experimentally validated as a complete sequence in published literature and should be considered a theoretical and hypothetical protocol. Optimization of each step would be necessary to achieve viable yields.

Introduction

(R)-(+)-Lasiodiplodin is a 12-membered macrolide, a natural product isolated from the fungus Botryosphaeria theobromae. It has garnered significant interest from the scientific community due to its potent biological activities, including antileukemic and plant growth-inhibiting properties. The synthesis of Lasiodiplodin and its analogs is a key objective for researchers in medicinal chemistry and drug development to enable further investigation of its therapeutic potential.

This document details a proposed enantioselective synthesis of (R)-(+)-Lasiodiplodin. The strategy commences with the commercially available and versatile building block, this compound. The synthetic plan is divided into three main stages:

  • Synthesis of the Chiral Polyketide Fragment: Elaboration of this compound into a chiral carboxylic acid containing the required (R)-configured stereocenter.

  • Synthesis of the Aromatic Fragment: Preparation of a protected 2,4-dihydroxy-6-methylbenzoic acid derivative.

  • Fragment Coupling and Macrocyclization: Esterification of the two fragments to form the seco-acid, followed by a macrolactonization reaction to yield the target molecule.

The key transformations in this proposed synthesis include a Grignard reaction for carbon chain extension, a Sharpless Asymmetric Dihydroxylation to install the key stereocenter, and a Yamaguchi macrolactonization for the final ring closure.

Proposed Synthetic Workflow

The overall proposed synthetic pathway is illustrated below.

Synthesis_Workflow A This compound B Hept-6-en-1-ylmagnesium bromide A->B  Mg, THF C Oct-7-en-1-ol B->C  1. (CH2O)n  2. H3O+ D (R)-Octane-1,2,8-triol (Protected) C->D  1. TBDMSCl  2. AD-mix-β E (R)-2-Hydroxyoctanedioic acid derivative (Polyketide Fragment) D->E  1. Selective Protection  2. Deprotection  3. Oxidation I Protected Seco-Acid E->I  Coupling  (DCC, DMAP) F Orcinol G 2,4-Dihydroxy-6- methylbenzoic acid F->G  Kolbe-Schmitt  Reaction H Protected Aromatic Fragment G->H  Protection (e.g., MOMCl) H->I J Macrocycle Precursor I->J  Selective  Deprotection K (R)-(+)-Lasiodiplodin J->K  Yamaguchi  Macrolactonization  & Deprotection

Caption: Proposed synthetic workflow for (R)-(+)-Lasiodiplodin.

Experimental Protocols

Part 1: Synthesis of the Polyketide Fragment

Step 1.1: Preparation of Oct-7-en-1-ol

This two-step procedure involves the formation of a Grignard reagent from this compound, followed by a reaction with paraformaldehyde to extend the carbon chain by one.

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Prepare a solution of this compound (1.0 eq) in anhydrous THF. Add a small portion to the magnesium suspension to initiate the reaction.

    • Once the reaction begins (as evidenced by gentle reflux and disappearance of the iodine color), add the remaining this compound solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 2 hours. The resulting grey solution is the Grignard reagent.

    • In a separate flame-dried flask, add paraformaldehyde (1.5 eq) and anhydrous THF. Cool the suspension to 0 °C.

    • Transfer the prepared Grignard reagent to the paraformaldehyde suspension via cannula, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Oct-7-en-1-ol.

Step 1.2: Synthesis of (R)-1-(tert-Butyldimethylsilyloxy)oct-7-ene-2,3-diol

This sequence involves protection of the primary alcohol, followed by a Sharpless Asymmetric Dihydroxylation to introduce the chiral diol.[1][2][3][4][5]

  • Protocol:

    • Dissolve Oct-7-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) at 0 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Quench with water and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate to give the protected TBDMS ether, which is used without further purification.

    • Prepare a solution of tert-butanol and water (1:1).

    • Add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂, 1.0 eq). Stir until both phases are clear.

    • Cool the mixture to 0 °C and add the TBDMS-protected alkene (1.0 eq).

    • Stir vigorously at 0 °C for 12-24 hours, monitoring by TLC.

    • Add sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.

    • Extract with ethyl acetate (3x). Combine the organic layers, wash with 2 M NaOH, then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral diol.

Part 2: Synthesis of the Protected Aromatic Fragment

Step 2.1: Synthesis of 2,4-Dihydroxy-6-methylbenzoic acid

This protocol utilizes a Kolbe-Schmitt reaction to carboxylate orcinol.[6][7]

  • Protocol:

    • In a flask, dissolve orcinol (1.0 eq) and potassium bicarbonate (3.0 eq) in water.

    • Heat the mixture in a sealed pressure vessel or autoclave under a CO₂ atmosphere (5-6 atm).

    • Maintain the temperature at 120-130 °C for 5-6 hours.

    • Cool the reaction vessel, release the pressure, and transfer the contents to a beaker.

    • Acidify the solution with concentrated HCl until pH ~2.

    • The product will precipitate out of the solution. Cool in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2,4-dihydroxy-6-methylbenzoic acid.

Step 2.2: Protection of the Aromatic Fragment

The phenolic hydroxyl groups are protected as methoxymethyl (MOM) ethers to prevent side reactions in subsequent steps.

  • Protocol:

    • Dissolve 2,4-dihydroxy-6-methylbenzoic acid (1.0 eq) in anhydrous THF.

    • Cool to 0 °C and add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Add chloromethyl methyl ether (MOMCl, 2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the protected aromatic fragment.

Part 3: Fragment Coupling and Macrocyclization

Step 3.1: Seco-Acid Formation (Yamaguchi Esterification)

This step involves coupling the polyketide and aromatic fragments. A selective deprotection and oxidation sequence on the polyketide fragment is required first to reveal the carboxylic acid.

  • Note: A multi-step sequence to convert the diol from Step 1.2 into the required protected hydroxy acid is assumed here (e.g., selective protection of secondary alcohol, deprotection of primary TBDMS ether, and oxidation to the carboxylic acid).

  • Protocol:

    • Dissolve the protected polyketide carboxylic acid (1.0 eq) and the protected aromatic alcohol fragment (1.1 eq) in anhydrous toluene.

    • Add triethylamine (1.5 eq) and cool to 0 °C.

    • Add 2,4,6-trichlorobenzoyl chloride (1.3 eq) dropwise and stir for 2 hours at room temperature.

    • Filter the resulting triethylammonium hydrochloride salt.

    • To the filtrate, add a solution of 4-dimethylaminopyridine (DMAP, 3.0 eq) in anhydrous toluene.

    • Stir at room temperature for 12 hours.

    • Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate to yield the protected seco-acid. Purify by column chromatography.

Step 3.2: Macrolactonization and Deprotection

The final steps involve selective deprotection to reveal the alcohol and carboxylic acid for cyclization, the macrolactonization itself, and final removal of all protecting groups.[8][9][10][11][12]

  • Protocol:

    • Perform selective deprotection of the seco-acid from Step 3.1 to free the secondary alcohol and the phenolic hydroxyl group that will form the lactone. The specific conditions will depend on the protecting groups chosen.

    • Dissolve the deprotected seco-acid (1.0 eq) in anhydrous THF and add triethylamine (2.5 eq).

    • Add the solution dropwise over 8 hours via syringe pump to a refluxing solution of 2,4,6-trichlorobenzoyl chloride (1.5 eq) in anhydrous toluene (high dilution conditions, e.g., 0.005 M).

    • After the addition is complete, continue refluxing for 1 hour.

    • Cool the mixture, filter the salt, and add a solution of DMAP (4.0 eq) in toluene.

    • Heat the mixture at 80 °C for 12 hours.

    • Cool to room temperature, concentrate under reduced pressure, and purify the crude macrocycle by flash chromatography.

    • Treat the purified macrocycle with an appropriate acid (e.g., HCl in methanol) to remove the remaining protecting groups (MOM ethers).

    • Purify the final product by preparative HPLC to obtain (R)-(+)-Lasiodiplodin.

Data Presentation

Table 1: Reagents for the Proposed Synthesis of (R)-(+)-Lasiodiplodin.

Step Starting Material Key Reagents Molar Eq. Product Expected Yield (%)
1.1a This compound Mg, THF 1.2 Grignard Reagent ~90% (in situ)
1.1b Grignard Reagent Paraformaldehyde 1.5 Oct-7-en-1-ol 75-85%
1.2a Oct-7-en-1-ol TBDMSCl, Imidazole 1.1, 1.5 TBDMS Ether >95% (crude)
1.2b TBDMS Ether AD-mix-β, CH₃SO₂NH₂ - Chiral Diol 80-95%
2.1 Orcinol KHCO₃, CO₂ 3.0 Aromatic Acid 60-70%
2.2 Aromatic Acid MOMCl, DIPEA 2.5, 3.0 Protected Aromatic 85-95%
3.1 Polyketide Acid Aromatic Alcohol, Yamaguchi Reagents 1.1 Protected Seco-Acid 70-80%
3.2 Seco-Acid Precursor Yamaguchi Reagents, DMAP - Macrocycle 40-60%

| - | Protected Macrocycle | HCl/MeOH | - | (R)-(+)-Lasiodiplodin | >90% |

Note: Yields are estimates based on typical literature values for these types of reactions and would require experimental optimization.

References

Troubleshooting & Optimization

Troubleshooting Grignard reaction initiation with 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reaction with 7-Bromo-1-heptene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I troubleshoot this?

A1: Failure to initiate is the most common issue with Grignard reactions. The primary culprits are typically the presence of moisture or a passivating magnesium oxide layer on the surface of the magnesium turnings.[1][2]

Here are the troubleshooting steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight and cooling under nitrogen or argon.[2][3] Solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be free of water.[3][4]

  • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh, reactive surface.[1][2] Several activation methods can be employed.

  • Check Reagent Purity: Ensure the this compound is pure and dry.

Q2: How can I activate the magnesium turnings for the reaction?

A2: Several methods can be used to activate the magnesium surface. The choice of method may depend on the scale of your reaction and available resources.

  • Chemical Activation:

    • Iodine: Add a small crystal of iodine to the flask with the magnesium turnings.[1][5][6] The disappearance of the purple or brown color of the iodine is an indication that the surface has been activated.[3][5]

    • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium suspension.[1][7] The observation of ethylene bubbles indicates activation.[1] This method forms magnesium bromide, cleaning the surface.[7]

    • Diisobutylaluminum hydride (DIBAH): DIBAH can be used to activate the magnesium surface and also helps in drying the reaction mixture.[6][8][9]

  • Mechanical Activation:

    • Crushing/Grinding: Gently crush the magnesium turnings with a dry glass rod in the reaction flask under an inert atmosphere to expose a fresh surface.[1][7]

    • Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere can help break up the oxide layer.[6]

  • Sonication: Using an ultrasonic bath can help to break up the passivating oxide layer on the magnesium.[1]

Q3: I am observing a significant amount of a high-boiling point side product. What is it likely to be and how can I minimize its formation?

A3: A common side product in Grignard reactions is the Wurtz coupling product, which in this case would be 1,13-tetradecadiene, formed from the reaction of the Grignard reagent with unreacted this compound.[3]

To minimize Wurtz coupling:

  • Slow Addition: Add the this compound solution slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, which disfavors the coupling reaction.[3]

  • Temperature Control: While some initial warming may be necessary for initiation, performing the bulk of the addition at a moderate temperature can help reduce the rate of the coupling side reaction.[3]

  • Use of THF: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for stabilizing the Grignard reagent, which can sometimes reduce side reactions.[10][11]

Q4: Can the double bond in this compound interfere with the Grignard reaction?

A4: The terminal alkene in this compound is generally not reactive under the conditions of Grignard reagent formation.[12] The primary reaction occurs at the carbon-bromine bond.[12] However, it is crucial to use aprotic solvents and avoid any acidic protons that could react with the highly basic Grignard reagent once it is formed.[13]

Quantitative Data Summary

The success of a Grignard reaction is highly dependent on the reaction conditions. Below is a table summarizing key parameters for the initiation and formation of Grignard reagents.

ParameterDiethyl EtherTetrahydrofuran (THF)Notes
Boiling Point 34.6 °C66 °CLower boiling point of ether can make initiation easier with gentle reflux.[2] THF is often used for less reactive halides.
Initiation Aids Iodine, 1,2-DibromoethaneIodine, 1,2-Dibromoethane, DIBAHIodine is a simple and effective activator.[2] 1,2-Dibromoethane's action can be monitored by ethylene evolution.[1]
Typical Reaction Time 1-2 hours post-addition1-2 hours post-additionMonitor the disappearance of magnesium to gauge completion.[5]
Grignard Reagent Stability GoodGenerally better than in etherTHF's ability to solvate the magnesium center enhances stability.[4]

Experimental Protocols

Protocol 1: Preparation of Hept-6-en-1-ylmagnesium Bromide

This protocol outlines the formation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or water bath

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly flame-dried or oven-dried and cooled under a stream of inert gas.

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single, small crystal of iodine.

  • Solvent Addition: Add enough anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.

  • Initiation: Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.[14] The reaction may be initiated by gentle warming with a heat gun or water bath.[5] Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature.[5][14]

  • Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[5]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted.[5] The resulting grayish, cloudy solution is the Grignard reagent and should be used directly in the next step.[5]

Visualizations

Grignard Reaction Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Grignard Reaction Initiation start Reaction Fails to Initiate check_anhydrous Are all glassware and solvents rigorously anhydrous? start->check_anhydrous dry_system Thoroughly dry glassware and use anhydrous solvents. check_anhydrous->dry_system No check_mg_activation Is the magnesium surface activated? check_anhydrous->check_mg_activation Yes dry_system->check_anhydrous activate_mg Activate Magnesium: - Add Iodine crystal - Add 1,2-dibromoethane - Mechanically crush check_mg_activation->activate_mg No apply_heat Apply gentle heat (heat gun or water bath) check_mg_activation->apply_heat Yes activate_mg->check_mg_activation success Reaction Initiates apply_heat->success Initiation Observed failure Initiation Still Fails: Consult further literature or check reagent purity apply_heat->failure No Initiation

Caption: A flowchart for troubleshooting Grignard reaction initiation.

Grignard Reagent Formation Pathway

Grignard_Formation Formation of Hept-6-en-1-ylmagnesium Bromide cluster_reactants Reactants cluster_conditions Conditions This compound This compound Grignard Reagent Hept-6-en-1-ylmagnesium Bromide (R-MgBr) This compound->Grignard Reagent Magnesium Mg(0) Magnesium->Grignard Reagent Solvent Anhydrous Ether or THF Solvent->Grignard Reagent Initiator Iodine (catalytic) Initiator->Magnesium activates

Caption: Chemical pathway for this compound Grignard reagent formation.

References

Technical Support Center: Optimizing Heck Coupling Reactions for Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for Heck coupling reactions involving alkyl bromides. The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, but its application with alkyl halides can be challenging due to slower oxidative addition rates and the potential for competing β-hydride elimination.[1] This guide offers solutions to common problems in a question-and-answer format, detailed experimental protocols, and data-driven insights to optimize your reactions.

Troubleshooting Guide and FAQs

Here are some common issues encountered during the Heck coupling of alkyl bromides and how to address them:

Q1: My reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Heck coupling of alkyl bromides is a frequent challenge. Several factors could be at play, primarily related to the catalyst, reaction conditions, or reagents.

  • Problem: Inefficient Oxidative Addition. Alkyl bromides are generally less reactive than aryl or vinyl halides in the oxidative addition step to the palladium(0) catalyst.[1]

    • Solution 1: Catalyst and Ligand Choice. Employing a suitable catalyst and ligand system is crucial. For unactivated alkyl bromides, catalyst systems like Pd/C have been used, though they may result in low to moderate yields.[1] Modern protocols often utilize palladium(0) precatalysts in combination with specific ligands. The use of LiI as an additive can be beneficial, as it may generate a more reactive alkyl iodide in situ.[1] For activated tertiary alkyl bromides with an α-carbonyl moiety, a Pd Xantphos G3 complex has been shown to be effective.[1]

    • Solution 2: Increase Temperature. Heck reactions often require elevated temperatures to proceed at a reasonable rate.[2] If you are running the reaction at a lower temperature, a gradual increase may improve conversion. However, be mindful that higher temperatures can also promote side reactions.

  • Problem: Catalyst Deactivation. The active Pd(0) catalyst can be sensitive and deactivate over the course of the reaction, often observed by the formation of palladium black.

    • Solution: Use of Additives. Quaternary ammonium salts, such as tetrabutylammonium chloride (Bu4NCl), can act as phase-transfer catalysts and stabilize the active palladium species, leading to higher conversions.[3]

  • Problem: Poor Reagent Solubility. If your substrates or other reagents are not fully dissolved in the solvent at the reaction temperature, the reaction rate will be significantly hindered.

    • Solution: Solvent Selection. Ensure you are using an appropriate solvent. Common solvents for Heck reactions include NMP, DMF, and acetonitrile.[3][4] If solubility remains an issue, consider screening other polar aprotic solvents.

Q2: I am observing significant amounts of side products, particularly from β-hydride elimination. How can I suppress this unwanted reaction pathway?

A2: β-hydride elimination is a major competing reaction when using alkyl halides that possess β-hydrogens, leading to the formation of olefins and reduced product yield.[1]

  • Problem: Facile β-Hydride Elimination. The alkylpalladium intermediate formed after oxidative addition can readily undergo β-hydride elimination before the desired migratory insertion of the alkene can occur.[1]

    • Solution 1: Substrate Choice. The most straightforward way to avoid β-hydride elimination is to use an alkyl bromide that lacks β-hydrogens, such as 1-bromoadamantane.[1]

    • Solution 2: Ligand Modification. While not always a complete solution, the steric and electronic properties of the ligand can influence the relative rates of migratory insertion and β-hydride elimination. Experimenting with different ligands may help to favor the desired pathway.

    • Solution 3: Radical Pathways. Some modern protocols for Heck-type reactions of alkyl halides proceed through a radical mechanism, which can circumvent the traditional β-hydride elimination pathway. These reactions are often initiated by light or a radical initiator.[1]

Q3: How do I choose the optimal base and solvent for my reaction?

A3: The choice of base and solvent can significantly impact the efficiency and selectivity of the Heck reaction.[2][5]

  • Base Selection: A variety of inorganic and organic bases have been successfully employed in Heck reactions.

    • Inorganic Bases: Carbonates such as K₂CO₃ and Na₂CO₃ are commonly used and have been shown to be effective.[2][3] For certain substrates, other inorganic bases like KOAc or K₃PO₄ may provide superior results.[6]

    • Organic Bases: Triethylamine (Et₃N) is a frequently used organic base.[4]

    • Screening: The optimal base is often substrate-dependent, and it is advisable to screen a small selection of bases to find the best one for your specific reaction.

  • Solvent Selection: The solvent plays a critical role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism.

    • Polar Aprotic Solvents: Solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and acetonitrile (MeCN) are widely used due to their ability to dissolve the polar intermediates in the catalytic cycle.[2][3][4]

    • Aqueous Media: In some cases, using a mixture of an organic solvent and water can be beneficial, particularly when using water-soluble ligands or phase-transfer catalysts.[2]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from the literature to aid in the selection of starting conditions for your Heck coupling reaction with alkyl bromides.

Table 1: Heck Coupling of Secondary Trifluoromethylated Alkyl Bromides with Styrene [6]

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemperature (°C)Yield (%)
1PdCl₂(PPh₃)₂ (5)Xantphos (10)K₂CO₃DCE8027
2PdCl₂(PPh₃)₂ (5)Xantphos (10)Na₂CO₃DCE80<10
3PdCl₂(PPh₃)₂ (5)Xantphos (10)Cs₂CO₃DCE8015
4PdCl₂(PPh₃)₂ (5)Xantphos (10)NaOAcDCE80<10
5PdCl₂(PPh₃)₂ (5)Xantphos (10)KOAcDCE8084
6PdCl₂(PPh₃)₂ (5)Xantphos (10)K₃PO₄DCE8075

Table 2: Nickel-Catalyzed Heck-Type Cross-Couplings of Alkyl Bromides with Acrylonitrile [4]

EntryAlkyl BromideBaseSolventTemperature (°C)Yield (%)
11-bromooctaneEt₃NDMF7075
21-bromooctaneNa₂CO₃DMF7068
32-bromooctaneEt₃NMeCN7082
4Cyclohexyl bromideEt₃NDMF7071

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Heck Reaction of an Unactivated Alkyl Bromide [1]

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Alkyl bromide

  • Alkene (e.g., Styrene)

  • Lithium iodide (LiI)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 5 mol%) and dppf (e.g., 10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equivalents) and LiI (e.g., 1.0 equivalent).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., dioxane) via syringe.

  • Add the alkyl bromide (1.0 equivalent) and the alkene (1.2-1.5 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Heck Catalytic Cycle Diagram

Heck_Cycle Pd0 Pd(0)L₂ PdII_RBr R-Pd(II)L₂(Br) Pd0->PdII_RBr Oxidative Addition + R-Br PdII_Alkene [R-Pd(II)L(Alkene)]⁺ Br⁻ PdII_RBr->PdII_Alkene Alkene Coordination + R'CH=CH₂ PdII_Intermediate R-CH₂-CH(R')-Pd(II)L₂Br PdII_Alkene->PdII_Intermediate Migratory Insertion Product R-CH=CH-R' + HPd(II)L₂Br PdII_Intermediate->Product β-Hydride Elimination Product->Pd0 Reductive Elimination + Base Base_Regen Base Base_Regen->Product

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Catalyst Is the catalyst/ligand system appropriate for alkyl bromides? Start->Check_Catalyst Check_Temp Is the reaction temperature high enough? Check_Catalyst->Check_Temp Yes Optimize_Catalyst Screen different Pd sources and ligands (e.g., Pd/C, Pd(0) with bulky phosphines, NHCs). Consider additives like LiI. Check_Catalyst->Optimize_Catalyst No Check_Solubility Are all reagents soluble? Check_Temp->Check_Solubility Yes Increase_Temp Gradually increase reaction temperature. Check_Temp->Increase_Temp No Check_Inertness Is the atmosphere truly inert? Check_Solubility->Check_Inertness Yes Change_Solvent Switch to a more suitable solvent (e.g., NMP, DMF). Check_Solubility->Change_Solvent No Improve_Inertness Ensure proper degassing of solvent and use of Schlenk techniques. Check_Inertness->Improve_Inertness No Success Improved Conversion Check_Inertness->Success Yes Optimize_Catalyst->Check_Temp Increase_Temp->Check_Solubility Change_Solvent->Check_Inertness Improve_Inertness->Success

Caption: A logical workflow for troubleshooting low conversion in Heck reactions.

References

Technical Support Center: Minimizing Wurtz Coupling Side Products in 7-Bromo-1-heptene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Wurtz coupling of 7-bromo-1-heptene. The information is designed to help you minimize side product formation and optimize the yield of the desired coupled product, tetradeca-1,13-diene.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Dimer (Tetradeca-1,13-diene)

Question: My Wurtz coupling reaction of this compound is resulting in a low yield of the expected tetradeca-1,13-diene. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Wurtz coupling of this compound are common and can be attributed to several factors, primarily the formation of various side products. The bifunctional nature of this compound, possessing both a primary alkyl bromide and a terminal alkene, presents unique challenges.[1][2]

Possible Causes & Solutions:

  • Side Reactions: The primary culprits for low yields are competing side reactions.[3] These include:

    • Elimination Reaction: Formation of 1,6-heptadiene through the elimination of HBr.

    • Disproportionation: Formation of heptane and heptene isomers.

    • Intramolecular Cyclization: The intermediate heptenyl radical can cyclize to form five- or six-membered rings.[4][5]

    • Reaction at the Alkene: The terminal double bond can undergo addition or polymerization reactions under the radical conditions of the Wurtz coupling.[1][6]

  • Reaction Conditions:

    • Purity of Reactants and Solvent: The Wurtz reaction is highly sensitive to moisture and oxygen. Ensure that this compound is pure and the solvent (typically anhydrous diethyl ether or tetrahydrofuran) is rigorously dried.[7][8]

    • Sodium Metal Surface: The surface of the sodium metal must be clean and free of oxides. Use freshly cut sodium or sodium dispersion for optimal reactivity.[3]

    • Temperature Control: The reaction is typically exothermic. Maintaining a controlled temperature, often at or below room temperature, can help to minimize side reactions.

Troubleshooting Workflow:

start Low Yield of Dimer check_purity Verify Purity of This compound and Anhydrous Solvent start->check_purity Initial Check check_sodium Ensure Clean Sodium Surface (Freshly Cut or Dispersion) check_purity->check_sodium control_temp Optimize Reaction Temperature (e.g., 0°C to RT) check_sodium->control_temp alt_methods Consider Alternative Coupling Methods control_temp->alt_methods If Yield Still Low

Caption: Troubleshooting workflow for low dimer yield.

Problem 2: Identification of Major Side Products

Question: I am observing significant peaks in my GC-MS analysis besides the desired product. What are the most likely side products in the Wurtz coupling of this compound?

Answer:

Gas chromatography-mass spectrometry (GC-MS) is an excellent tool for identifying the products of your reaction.[9][10][11] Based on the known side reactions of Wurtz coupling and the reactivity of this compound, the following are the most probable side products:

  • Heptane and Heptene Isomers: Resulting from disproportionation of the heptenyl radical intermediate.

  • 1,6-Heptadiene: Formed via an E2 elimination reaction.

  • Cyclopentylmethyl and Cyclohexyl Derivatives: Arising from intramolecular radical cyclization of the 6-heptenyl radical. 5-exo cyclization is generally favored over 6-endo cyclization.[12]

  • Oligomers/Polymers: The terminal alkene can participate in radical polymerization, leading to higher molecular weight byproducts.[6]

Product Formation Pathways:

start This compound + Na radical Heptenyl Radical start->radical dimer Tetradeca-1,13-diene (Desired Product) radical->dimer Coupling elimination 1,6-Heptadiene (Elimination) radical->elimination disproportionation Heptane/Heptene (Disproportionation) radical->disproportionation cyclization Cyclized Products (Intramolecular Attack) radical->cyclization polymerization Oligomers/Polymers (Alkene Reaction) radical->polymerization

Caption: Pathways to desired and side products.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the Wurtz coupling of this compound?

A1: The Wurtz reaction is notoriously low-yielding for many substrates, and specific, reproducible high yields for this compound are not well-documented in the literature.[7] Yields can be highly variable and are often modest due to the prevalence of side reactions.[3] For primary alkyl halides, yields can sometimes reach 40-60%, but the presence of the alkene functionality in this compound can further reduce the yield of the desired dimer.

Q2: How can I minimize the formation of the elimination byproduct, 1,6-heptadiene?

A2: The elimination reaction competes with the desired coupling. To favor coupling over elimination:

  • Use a less sterically hindered base (if applicable in modified procedures). In the classical Wurtz reaction with sodium, this is less controllable.

  • Maintain a lower reaction temperature. This generally disfavors elimination pathways.

  • Consider alternative metals. Using metals other than sodium, such as activated copper (in Ullmann-type reactions) or magnesium (in Grignard-type couplings), can significantly alter the reaction pathway and reduce elimination.[3]

Q3: Can the terminal double bond in this compound interfere with the reaction?

A3: Yes, the terminal alkene is a potential site for side reactions, especially given the radical intermediates in the Wurtz reaction.[13] The heptenyl radical can undergo intramolecular cyclization, or it can add to the double bond of another this compound molecule, initiating oligomerization or polymerization.[6]

Q4: Are there more reliable alternatives to the Wurtz coupling for dimerizing this compound?

A4: Yes, several modern coupling reactions offer better yields and selectivity with higher functional group tolerance. For the dimerization of this compound, you should consider:

  • Grignard Reagent Coupling (e.g., Kumada Coupling): This involves the formation of a Grignard reagent from this compound, which is then coupled with another molecule of this compound in the presence of a nickel or palladium catalyst.[14][15][16][17]

  • Ullmann Coupling: This reaction uses copper catalysis to couple two molecules of the alkyl halide. While traditionally used for aryl halides, modifications exist for alkyl halides.[18][19]

Comparison of Coupling Methods (Hypothetical Data):

Coupling MethodTypical CatalystExpected Dimer Yield (Illustrative)Key Side Products
Wurtz Coupling Sodium MetalLow to ModerateElimination, Disproportionation, Cyclization, Polymerization
Kumada Coupling Ni or Pd complexesModerate to HighHomocoupling (if starting from Grignard + halide)
Ullmann Coupling CopperModerateVaries with conditions

Experimental Protocols

General Protocol for Wurtz Coupling of this compound

Disclaimer: This is a general procedure and should be adapted and optimized for your specific laboratory conditions and safety protocols.

Materials:

  • This compound (purified and dried)

  • Sodium metal (freshly cut or as a dispersion)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • In the flask, place freshly cut sodium metal pieces in anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

  • Slowly add the this compound solution to the stirred sodium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the sodium is consumed.

  • Carefully quench the reaction by the slow addition of ethanol, followed by water.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

  • Analyze the product mixture by GC-MS to determine the product distribution.

Alternative Protocol: Kumada-Type Coupling of this compound

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • A suitable Nickel or Palladium catalyst (e.g., NiCl₂(dppp) or Pd(PPh₃)₄)

  • Inert atmosphere

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried flask under an inert atmosphere, react this compound with magnesium turnings in anhydrous THF to form the Grignard reagent, 6-heptenylmagnesium bromide.

  • Coupling Reaction:

    • In a separate flask under an inert atmosphere, dissolve the catalyst in anhydrous THF.

    • Add a solution of this compound to the catalyst mixture.

    • Slowly add the prepared Grignard reagent to this mixture at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer, remove the solvent, and purify the product.

Logical Flow of Alternative Coupling:

start This compound grignard Formation of 6-Heptenylmagnesium bromide (Grignard Reagent) start->grignard React with Mg coupling Catalytic Cross-Coupling (e.g., Kumada) with another equivalent of This compound grignard->coupling React with Catalyst and This compound product Tetradeca-1,13-diene coupling->product

References

Technical Support Center: Purification of 7-Bromo-1-heptene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-bromo-1-heptene reaction products by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities expected from the synthesis of this compound?

When synthesizing this compound, typically via radical bromination of 1-heptene (e.g., using N-bromosuccinimide), several impurities can arise. These include:

  • Unreacted 1-heptene: The starting material may not have fully reacted.

  • 1,7-dibromoheptane: Formed if the alkene undergoes addition of bromine.

  • Positional Isomers: Allylic bromination can sometimes lead to the formation of other bromoheptene isomers.[1][2]

  • Succinimide: If NBS is used as the brominating agent.

Q2: How can I monitor the progress of the column chromatography?

The progress of the separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Since this compound is not UV-active, visualization of the TLC plate can be achieved using:

  • Potassium permanganate stain: This stain reacts with the double bond in this compound, appearing as a yellow-brown spot on a purple background.[3]

  • Iodine chamber: Exposure to iodine vapor can make the spots visible.[4][5][6][7]

  • p-Anisaldehyde stain: This can be a general stain for many organic compounds.

Q3: My this compound appears to be degrading on the silica gel column. What should I do?

Alkyl halides can sometimes be sensitive to the acidic nature of silica gel. If you suspect on-column degradation, you can:

  • Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.

  • Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize acidic sites. A common method is to flush the packed column with a solvent mixture containing a small amount of triethylamine (e.g., 1%) before loading the sample.

Q4: I am not getting good separation between this compound and an impurity. What can I do?

Poor separation can be addressed by:

  • Optimizing the solvent system: Use TLC to test different solvent systems. A less polar eluent will generally increase the separation between compounds with small differences in polarity. Try varying the ratio of your non-polar and polar solvents (e.g., hexanes and ethyl acetate).

  • Using a longer column: A longer column provides more surface area for the separation to occur.

  • Employing gradient elution: Start with a very non-polar solvent and gradually increase the polarity during the elution.

Troubleshooting Guide

Problem Possible Cause Solution
Product elutes too quickly (high Rf value) The eluent is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Product is not eluting from the column (low or no Rf value) The eluent is not polar enough.Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Streaking of spots on the TLC plate The sample is overloaded on the TLC plate or column. The compound may be too polar for the chosen solvent system.Dilute the sample before spotting on the TLC plate. For the column, ensure the sample is loaded in a concentrated band. Try a more polar solvent system for the TLC.
Cracks or channels in the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica gel.
No spots are visible on the TLC plate after staining The compound concentration is too low. The chosen stain is not suitable for alkyl halides.Concentrate the fractions before running the TLC. Use a potassium permanganate or p-anisaldehyde stain.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound from a reaction mixture.

1. Preparation of the Slurry and Packing the Column:

  • A glass chromatography column is securely clamped in a vertical position.

  • A small plug of cotton or glass wool is placed at the bottom of the column.

  • A layer of sand is added on top of the cotton.

  • Silica gel (typically 230-400 mesh) is mixed with the initial, least polar eluent to form a slurry.

  • The slurry is poured into the column, and the column is gently tapped to ensure even packing and remove air bubbles.

  • A layer of sand is carefully added to the top of the silica gel bed.

2. Sample Loading:

  • The crude this compound reaction product is dissolved in a minimal amount of a non-polar solvent (e.g., hexane).

  • The dissolved sample is carefully pipetted onto the top of the silica gel bed.

  • The solvent is allowed to drain until it is level with the top of the sand.

3. Elution and Fraction Collection:

  • The column is filled with the eluent.

  • A steady flow rate is maintained using gravity or gentle positive pressure.

  • Fractions are collected in separate test tubes.

  • The elution is monitored by TLC.

4. Product Isolation:

  • Fractions containing the pure this compound (as determined by TLC) are combined.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Recommended Solvent System

A common starting point for the purification of alkyl halides like this compound is a non-polar solvent system. A mixture of hexanes and ethyl acetate is often effective. A typical starting eluent would be a high ratio of hexanes to ethyl acetate (e.g., 98:2 or 95:5 ). The polarity can be gradually increased if the product elutes too slowly.

Data Presentation

Compound Expected Polarity Expected Elution Order Typical Rf in 95:5 Hexane:Ethyl Acetate (Hypothetical)
1-HepteneNon-polar1st~0.8
This compound Moderately non-polar2nd~0.5
1,7-DibromoheptaneMore polar than product3rd~0.3

Note: These Rf values are hypothetical and should be determined experimentally for your specific reaction mixture and TLC conditions.

Experimental Workflow

experimental_workflow start Crude this compound Reaction Mixture prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Solvent Removal (Rotary Evaporation) combine_pure->evaporate end Pure this compound evaporate->end troubleshooting_logic start Problem Encountered During Column Chromatography no_separation Poor or No Separation start->no_separation no_elution Product Not Eluting start->no_elution fast_elution Product Elutes Too Fast start->fast_elution streaking Streaking on TLC start->streaking solution4 Optimize Solvent System / Use Longer Column no_separation->solution4 solution2 Increase Eluent Polarity no_elution->solution2 solution1 Decrease Eluent Polarity fast_elution->solution1 solution3 Check Sample Loading / Dilute Sample streaking->solution3

References

Removal of palladium catalyst from 7-Bromo-1-heptene coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Palladium Catalyst Removal

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of residual palladium catalysts from coupling reactions, with a special focus on reactions involving substrates like 7-Bromo-1-heptene, which typically yield non-polar products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product, derived from a this compound coupling reaction, is contaminated with palladium. Which removal method is most suitable for a non-polar product?

A1: For non-polar products, several methods can be effective. The choice depends on the level of contamination, the scale of your reaction, and the required final purity.

  • Scavenger Resins: Silica-based scavengers with thiol (SH) or thiourea functional groups are highly effective for palladium and are compatible with a wide range of organic solvents suitable for non-polar compounds (e.g., heptane, toluene, dichloromethane).[1][2] They offer high selectivity, which can minimize product loss.[2][3]

  • Activated Carbon: This is a cost-effective option for removing palladium.[4] However, it can be non-specific and may adsorb your non-polar product, leading to yield loss.[3][5] It is crucial to optimize the amount of carbon used.[5]

  • Silica Gel Chromatography: Standard flash chromatography can remove palladium impurities, particularly if there is a significant polarity difference between your product and the palladium complexes.[6] However, some palladium complexes can be relatively non-polar and co-elute with the product.[5]

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.[7] The success of this method depends on the selection of a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium species remain in solution.[5]

Q2: I used a scavenger resin, but the palladium level in my product is still too high. What could be the problem?

A2: Incomplete palladium removal with scavenger resins can be due to several factors:

  • Insufficient Scavenger: You may not be using enough scavenger. A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst.[8]

  • Suboptimal Scavenging Time and Temperature: The scavenging process may require more time or gentle heating to be effective. It is recommended to stir the mixture for 4-16 hours at room temperature.[1] The optimal time and temperature should be determined experimentally.[8]

  • Incorrect Scavenger Type: The effectiveness of a scavenger depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for a variety of palladium species.[2] It may be necessary to screen different types of scavengers.[5]

  • Poor Mixing: Ensure that the scavenger resin is well-suspended in the solution to maximize contact with the dissolved palladium.[5]

Q3: I am losing a significant amount of my non-polar product after treatment with activated carbon. How can I minimize this loss?

A3: Product loss on activated carbon is a common issue, especially with non-polar compounds.[3] Here are some strategies to mitigate this:

  • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with 5-10 wt% relative to the crude product and optimize from there.[1]

  • Solvent Selection: The choice of solvent can impact the adsorption of your product. A solvent in which your product is highly soluble may reduce its affinity for the activated carbon.[8]

  • Thorough Washing: After filtering off the activated carbon, wash it thoroughly with fresh solvent to recover any adsorbed product.[1]

  • Consider Alternatives: If product loss remains high, scavenger resins might be a more suitable, albeit more expensive, option due to their higher selectivity.[3]

Q4: My reaction mixture turned black, which I suspect is palladium black. How does this affect purification?

A4: The formation of palladium black indicates that the catalyst has agglomerated and precipitated out of the solution.[9] While it is an inactive form of the catalyst, it still needs to be removed.[9] Often, this insoluble palladium can be removed by filtering the reaction mixture through a pad of Celite.[6] However, soluble palladium species may still remain in the filtrate, requiring further purification with scavengers or activated carbon.[6]

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of different palladium removal techniques from various sources. The effectiveness is highly dependent on the specific reaction conditions and the nature of the product.

Method/AdsorbentInitial Pd (ppm)Final Pd (ppm)% RemovalConditionsReference
Scavenger Resins
Si-TMT (Silica-based)High<1>99%0.03 wt, 35°C, 2h[3][8]
MP-TMT (Polystyrene-based)330~10-30>90%0.20 wt, DMF, overnight[3]
QuadraSil MP33,000<200>99%5 equivalents, RT, overnight[10]
PhosphonicS SPM322100<1>99.9%2 mL resin in 50 mL ACN, 20h[11]
Activated Carbon
Darco KB-B300<1>99.6%0.2 wt, 45°C, 18h in THF[1][3]
Nuchar AquaGuard & 1,2-ethanedithiol9100<273>97%Binary system[1][3]
Carboxen® 564125012>99%Methanol[12]
Combined Methods
Column Chromatography + Scavenging ResinHigh<50~98% (from crude)-[13]

Experimental Protocols

Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method) [1]

  • Dissolve the Crude Product: Dissolve the crude product from your this compound coupling reaction in a suitable organic solvent (e.g., toluene, dichloromethane, or ethyl acetate).

  • Add Scavenger Resin: Add the appropriate scavenger resin (e.g., QuadraSil MP or SiliaMetS Thiol), typically 4-8 molar equivalents relative to the palladium catalyst used.[8][14]

  • Stir the Mixture: Stir the suspension at room temperature for 4-16 hours.[1] Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but should be tested on a small scale first.

  • Filter the Resin: Filter the mixture through a pad of Celite to remove the scavenger resin.[1]

  • Wash the Resin: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.[1]

  • Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: If required, quantify the remaining palladium using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]

Protocol 2: Palladium Removal Using Activated Carbon [1]

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stir the Mixture: Stir the mixture at room temperature for 1-18 hours. The optimal time should be determined experimentally.[8]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[1]

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[1]

  • Isolate the Product: Combine the filtrate and washings and concentrate to obtain the purified product.

Visualizations

Palladium_Removal_Workflow crude Crude Reaction Mixture (from this compound coupling) filtration Filtration through Celite (if Pd black is present) crude->filtration scavenging Scavenging Step (Resin or Activated Carbon) crude->scavenging Direct to scavenging if no Pd black is visible filtrate Filtrate with Soluble Pd filtration->filtrate filtrate->scavenging final_filtration Final Filtration scavenging->final_filtration purified Purified Product final_filtration->purified

General workflow for palladium removal.

Scavenger_Selection_Logic start High Palladium Level in Non-Polar Product? product_value Is Product High Value? start->product_value Yes chromatography Consider Flash Chromatography start->chromatography No (Moderate Pd) product_loss_concern Is Product Loss a Major Concern? product_value->product_loss_concern No scavenger_resin Use Scavenger Resin (e.g., Thiol-based) product_value->scavenger_resin Yes product_loss_concern->scavenger_resin Yes activated_carbon Use Activated Carbon (Optimize Loading) product_loss_concern->activated_carbon No end Proceed with Purification scavenger_resin->end activated_carbon->end chromatography->end

Decision logic for scavenger selection.

References

Technical Support Center: Reaction Monitoring of 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving 7-bromo-1-heptene using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

1. What is a typical TLC setup for monitoring a reaction with this compound?

A standard TLC setup for monitoring a reaction involving the relatively non-polar this compound would utilize a normal-phase silica gel plate.[1] The choice of solvent system (mobile phase) is crucial for achieving good separation. A common approach is to use a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent such as ethyl acetate or diethyl ether.[1][2][3] The goal is to find a solvent system where the starting material, this compound, has an Rf value of approximately 0.3-0.4, allowing for clear separation from potentially more polar products.[4]

2. How do I choose the right solvent system for separating this compound and its products on a TLC plate?

The ideal solvent system should provide a clear separation between the starting material and the product(s), with all spots having Rf values between 0.2 and 0.8.[5] Since this compound is a non-polar compound, you will likely start with a high percentage of a non-polar solvent.

A systematic approach to finding the right solvent system is to test various ratios of a non-polar solvent to a polar solvent. Good starting points for non-polar compounds include:[2]

  • Hexane:Ethyl Acetate (e.g., 9:1, 8:2)

  • Hexane:Dichloromethane (e.g., 9:1, 8:2)

  • Hexane:Diethyl Ether[6]

You can adjust the polarity by increasing the proportion of the more polar solvent if the spots are too close to the baseline, or decreasing it if they are too close to the solvent front.[7]

3. What visualization techniques can be used for this compound on a TLC plate?

Since this compound does not contain a chromophore, it will not be visible under a standard UV lamp unless the TLC plate has a fluorescent indicator (e.g., F254), where it may appear as a dark spot. If the spots are not visible under UV light, various staining methods can be employed:[7]

  • Potassium Permanganate (KMnO4) Stain: This stain is effective for compounds with double bonds, like the heptene moiety in this compound. The compound will appear as a yellow or brown spot on a purple background.

  • PMA (Phosphomolybdic Acid) Stain: This is a general-purpose stain that visualizes most organic compounds as dark blue or green spots upon heating.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.

4. What are the expected GC-MS fragmentation patterns for this compound?

In Electron Ionization (EI) GC-MS, this compound will fragment in a characteristic manner. The molecular ion peak (M+) may be observed, but it will be accompanied by an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (79Br and 81Br). Key fragmentation pathways would likely involve the loss of a bromine atom and fragmentation of the alkyl chain.

5. How can I quantify the conversion of this compound using GC-MS?

To quantify the reaction progress, a known amount of an internal standard (a non-reactive compound with a different retention time) is added to the reaction aliquots before GC-MS analysis. The peak areas of this compound and the product(s) are then compared to the peak area of the internal standard. This allows for the calculation of the relative amounts of each component and the determination of the percent conversion of the starting material.

6. When should I consider derivatization for the GC-MS analysis of my reaction?

Derivatization is a chemical modification of the analyte to improve its chromatographic behavior or detectability.[8][9][10][11] While this compound itself is sufficiently volatile for GC-MS analysis, you might consider derivatization if your reaction product has polar functional groups (e.g., -OH, -NH2, -COOH) that could lead to poor peak shape or low volatility.[9] Common derivatization techniques include silylation, acylation, and alkylation.[9]

Experimental Protocols

Hypothetical Reaction: Nucleophilic Substitution of this compound with Sodium Phenoxide

This protocol outlines the monitoring of the reaction between this compound and sodium phenoxide to form 7-phenoxy-1-heptene.

Reaction Scheme:

This compound + Sodium Phenoxide → 7-Phenoxy-1-heptene + Sodium Bromide

Materials:

  • This compound

  • Sodium Phenoxide

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • TLC plates (silica gel 60 F254)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Internal standard for GC-MS (e.g., dodecane)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Visualization agent (e.g., KMnO4 stain)

  • Standard laboratory glassware and equipment

TLC Monitoring Protocol
  • Prepare the TLC Chamber: Add the chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spot the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[4][12]

  • Sample Preparation and Spotting:

    • SM Lane: Spot a dilute solution of this compound.

    • RM Lane: At various time points (e.g., t=0, 1h, 2h), take a small aliquot from the reaction mixture, dilute it with a suitable solvent, and spot it on the RM lane.

    • Co-spot Lane: Spot the starting material solution and the reaction mixture aliquot in the same spot.[4]

  • Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by staining with KMnO4.

  • Analyze the Results: The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[4]

GC-MS Monitoring Protocol
  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture (e.g., in water) and extract the organic components with a suitable solvent (e.g., diethyl ether). Add a known amount of an internal standard (e.g., dodecane).

  • GC-MS Method Setup:

    • Injector Temperature: 250 °C

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

    • Carrier Gas: Helium, constant flow

    • Oven Program: Start at a suitable temperature (e.g., 70 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature (e.g., 250 °C) and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-400).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis: Identify the peaks for this compound, 7-phenoxy-1-heptene, and the internal standard based on their retention times and mass spectra. Calculate the peak area ratios to determine the conversion of the starting material over time.

Data Presentation

Table 1: Hypothetical TLC Data for Reaction Monitoring

Time PointRf (this compound)Rf (7-Phenoxy-1-heptene)Observations
0 h0.45-Strong spot for starting material.
1 h0.450.30Faint product spot, strong starting material spot.
3 h0.450.30Product spot intensity increased, starting material spot weaker.
6 h-0.30No visible starting material spot, strong product spot.

Table 2: Hypothetical GC-MS Data for Quantitative Analysis

Time PointRetention Time (this compound)Retention Time (7-Phenoxy-1-heptene)Peak Area Ratio (Product/SM)% Conversion
0 h8.5 min12.2 min00%
1 h8.5 min12.2 min0.2520%
3 h8.5 min12.2 min1.560%
6 h-12.2 min->99%

Troubleshooting Guides

Table 3: TLC Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Streaking or Elongated Spots Sample is too concentrated.[13][14][15] The compound is acidic or basic.[15] The compound is unstable on silica gel.[16]Dilute the sample before spotting.[7] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[7][15] Consider using alumina or reverse-phase TLC plates.[16]
Spots Not Moving from Baseline (Low Rf) The eluent is not polar enough.[7]Increase the polarity of the solvent system by increasing the proportion of the more polar solvent.[7]
Spots at Solvent Front (High Rf) The eluent is too polar.[7]Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent.[7]
Uneven Solvent Front The TLC plate is not placed vertically in the chamber. The edge of the plate is damaged.[14][15]Ensure the plate is level in the chamber. Cut away the damaged portion of the plate.[15]
No Spots Visible The sample is too dilute.[7][14] The compound is not UV active and the wrong stain was used.[7] The compound is volatile and has evaporated.[7]Spot the sample multiple times in the same location, allowing it to dry between applications.[7][14] Use a different visualization method (e.g., KMnO4, PMA, iodine).[7]

Table 4: GC-MS Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks Sample is too dilute.[17] Leak in the system (e.g., septum, column fittings).[17] Incorrect injection port or oven temperature.[17]Concentrate the sample.[17] Perform a leak check.[17] Optimize temperature settings.[17]
Peak Tailing Active sites in the injector liner or column.[18] Column contamination.[18]Use a deactivated liner. Cut a small portion from the front of the column. Bake out the column.[19]
Broad Peaks Incorrect flow rate. Column overloading.[18]Check and adjust the carrier gas flow rate. Dilute the sample.
Ghost Peaks (Peaks in Blank Run) Contamination in the injector, syringe, or column.[19] Septum bleed.Clean the injector and syringe. Bake out the column. Use a high-quality, low-bleed septum.
Poor Fragmentation or No Molecular Ion This can be inherent to the molecule's stability under EI conditions.Consider using a softer ionization technique if available (e.g., Chemical Ionization - CI).

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Start Start Reaction Aliquot Take Aliquot at Time (t) Start->Aliquot TLC TLC Analysis Aliquot->TLC GCMS GC-MS Analysis Aliquot->GCMS Interpret Interpret Results TLC->Interpret GCMS->Interpret Decision Reaction Complete? Interpret->Decision Decision->Aliquot No End Work-up Reaction Decision->End Yes

Caption: Workflow for monitoring a chemical reaction using TLC and GC-MS.

Troubleshooting_Logic cluster_tlc TLC Issues cluster_gcms GC-MS Issues Problem Analytical Problem Encountered TLC_Problem Poor TLC Separation? Problem->TLC_Problem GCMS_Problem Poor GC-MS Peak Shape? Problem->GCMS_Problem Streaking Streaking? TLC_Problem->Streaking Yes Rf_Issue Rf too high/low? TLC_Problem->Rf_Issue No Dilute Dilute Sample / Add Modifier Streaking->Dilute Adjust_Solvent Adjust Solvent Polarity Rf_Issue->Adjust_Solvent Tailing Tailing Peaks? GCMS_Problem->Tailing Yes Broad Broad Peaks? GCMS_Problem->Broad No Check_Liner Check Liner / Column Activity Tailing->Check_Liner Check_Flow Check Flow Rate / Concentration Broad->Check_Flow

Caption: Decision tree for troubleshooting common TLC and GC-MS issues.

References

Technical Support Center: Improving Yield in Nucleophilic Substitution Reactions of 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution reactions involving 7-Bromo-1-heptene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing nucleophilic substitution on this compound?

The primary challenges include low yields due to competing elimination reactions (E2), and potential side reactions involving the terminal double bond.[1] this compound is a primary alkyl bromide, which generally favors the S(_N)2 mechanism.[2] However, the choice of base, nucleophile, solvent, and temperature are critical to maximize substitution and minimize elimination.

Q2: How does the choice of solvent affect the yield of the S(_N)2 reaction?

The choice of solvent is crucial. For S(_N)2 reactions, polar aprotic solvents are generally preferred. These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more "naked" and reactive. In contrast, polar protic solvents can hydrogen bond with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thus slowing down the S(_N)2 reaction.

Q3: Can the terminal double bond in this compound interfere with the substitution reaction?

Yes, under certain conditions, the terminal double bond can participate in side reactions. For instance, if the nucleophile is also a base, it could potentially catalyze isomerization of the double bond. More significantly, if the substitution reaction introduces a functional group capable of reacting with the alkene (e.g., a primary amine), intramolecular cyclization can occur, especially under conditions that favor it (e.g., high dilution, presence of a suitable catalyst).[3][4]

Q4: What is Phase-Transfer Catalysis (PTC) and how can it improve my reaction?

Phase-Transfer Catalysis is a technique used to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase containing the nucleophile and an organic phase containing the this compound). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase, thereby increasing the reaction rate and yield. This can be particularly useful for Williamson ether synthesis.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield of Substitution Product Competition from Elimination (E2) Reaction: Strong, bulky bases favor elimination over substitution.- Use a less sterically hindered base if possible. - Employ a strong but non-bulky nucleophile. - Lower the reaction temperature to favor the S(_N)2 pathway, which has a lower activation energy than E2.
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough or is hindered by the solvent.- Switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity. - If applicable, convert the nucleophile to its conjugate base using a strong, non-nucleophilic base (e.g., NaH for alcohols in Williamson ether synthesis).[2]
Side Reactions: The terminal alkene may be undergoing undesired reactions.- Analyze the crude product mixture by GC-MS or NMR to identify byproducts. - If intramolecular cyclization is suspected, consider using protecting groups or adjusting reaction conditions (e.g., lower temperature, shorter reaction time).
Reaction Not Going to Completion Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.- Monitor the reaction progress using TLC or GC. - If the reaction is sluggish, consider increasing the temperature in small increments, while being mindful of favoring elimination. - The use of microwave irradiation has been shown to decrease reaction times and increase yields in some Williamson ether syntheses.[6]
Deactivated Substrate or Reagents: Reagents may have degraded over time.- Use freshly distilled this compound. - Ensure the nucleophile and any bases are pure and anhydrous, especially when using moisture-sensitive reagents like NaH.
Formation of Multiple Products Overalkylation (for amine synthesis): The primary amine product can act as a nucleophile and react further with this compound.- Use a large excess of ammonia or consider using the Gabriel synthesis or an azide-based method for a cleaner reaction. The azide (N(_3)
^{-}
) is a good nucleophile, and the resulting alkyl azide can be reduced to the primary amine without the risk of overalkylation.[7]

Key Experimental Protocols

Williamson Ether Synthesis (General Protocol)

This protocol is for the synthesis of an ether from an alcohol and this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, phenol)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Anhydrous workup and purification solvents

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the alcohol and dissolve it in the anhydrous solvent.

  • Under a nitrogen atmosphere, slowly add sodium hydride (1.1 equivalents) to the solution at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Slowly add this compound (1.0 equivalent) to the reaction mixture via the dropping funnel.

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction by TLC.[6]

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of 7-Azido-1-heptene (Amine Precursor)

This protocol describes the synthesis of an alkyl azide, which can be subsequently reduced to the corresponding primary amine.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Polar aprotic solvent (e.g., DMSO or DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound in DMSO.

  • Add sodium azide (1.2 equivalents) to the solution.

  • Heat the mixture to approximately 25-50 °C and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (caution: alkyl azides can be explosive).

  • The resulting 7-azido-1-heptene can then be reduced to 7-amino-1-heptene using a reducing agent like LiAlH(_4) or by catalytic hydrogenation.[7]

Synthesis of a Thioether (General Protocol)

This protocol outlines the synthesis of a thioether from a thiol and this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., sodium hydroxide, sodium ethoxide)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • In a round-bottom flask, dissolve the thiol in the chosen solvent.

  • Add the base (1.1 equivalents) and stir for 15-30 minutes to form the thiolate.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture, and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify by column chromatography.

Data Presentation

Nucleophile Product Type Typical Solvent Estimated Yield Range Key Considerations
RO
^-
(e.g., C(_2)H(_5)O
^-
)
EtherDMF, DMSO, THF50-95%[6][8]Strong bases can promote E2. Williamson synthesis works best with primary halides.[2]
N(_3)
^{-}
Alkyl AzideDMSO, DMFHighAzide is a good nucleophile and not basic, minimizing elimination. Product can be reduced to a primary amine.[7]
CN
^-
NitrileDMSOGood to High[9]Cyanide is a good nucleophile. The nitrile product can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
R-S
^-
(e.g., PhS
^-
)
ThioetherEthanol, DMFHighThiolates are excellent nucleophiles.
NH(_3)Primary AmineEthanol40-50%[7]Overalkylation is a significant side reaction, leading to mixtures of primary, secondary, and tertiary amines. Using a large excess of ammonia can favor the primary amine.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of Substitution Product Check_Elimination Check for Elimination Byproducts (E2) Start->Check_Elimination Primary Suspect Check_Purity Verify Reagent Purity & Dryness Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Base_Type Is the base strong and/or bulky? Check_Elimination->Base_Type Fresh_Reagents Use Freshly Purified Reagents Check_Purity->Fresh_Reagents Anhydrous Ensure Anhydrous Conditions Check_Purity->Anhydrous Solvent_Choice Is the solvent polar aprotic (e.g., DMSO, DMF)? Check_Conditions->Solvent_Choice Time_Temp Increase Reaction Time or Temperature (cautiously) Check_Conditions->Time_Temp PTC Consider Phase-Transfer Catalysis Check_Conditions->PTC Lower_Temp Lower Reaction Temperature Base_Type->Lower_Temp Yes Change_Base Use a Weaker/Less Bulky Base Base_Type->Change_Base Yes Change_Solvent Switch to a Polar Aprotic Solvent Solvent_Choice->Change_Solvent No

Caption: A flowchart for troubleshooting low yields in nucleophilic substitution reactions.

S(_N)2 vs. E2 Competition Pathway

SN2_vs_E2 Reactants This compound + Base/Nucleophile SN2_Product Substitution Product (SN2) Reactants->SN2_Product E2_Product Elimination Product (E2) Reactants->E2_Product SN2_Conditions Strong, Non-Bulky Nucleophile Low Temperature Polar Aprotic Solvent SN2_Conditions->SN2_Product Favors E2_Conditions Strong, Bulky Base High Temperature E2_Conditions->E2_Product Favors

Caption: Factors influencing the competition between S(_N)2 and E2 pathways.

References

Preventing isomerization of the double bond in 7-Bromo-1-heptene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 7-Bromo-1-heptene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the isomerization of the terminal double bond in this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the terminal double bond of this compound prone to isomerization?

A1: this compound has a terminal alkene, which is thermodynamically less stable than an internal alkene.[1] In the presence of various catalysts, particularly transition metals, the double bond can migrate to an internal position. This process, known as isomerization, is often a competing side reaction in many catalytic processes.[1][2] The isomerization typically occurs through the formation of metal-hydride species which can add to the alkene and then be eliminated, leading to the repositioned double bond.[2]

Q2: Which common reactions can cause isomerization of this compound?

A2: Several widely-used transition-metal-catalyzed reactions are known to cause alkene isomerization. These include:

  • Heck Coupling: Isomerization can occur due to the reversible nature of β-hydride elimination.[3]

  • Olefin Metathesis: Catalysts like Grubbs' catalyst can promote the migration of the double bond, converting terminal olefins into more stable internal olefins.[4][5]

  • Suzuki Coupling: While the primary reaction involves the alkyl bromide, the palladium catalyst used can also induce isomerization of the alkene.[6][7]

  • Hydrogenation: Transition metal catalysts used for hydrogenation can also catalyze the isomerization of the double bond as a parallel reaction.[2]

Q3: What is the primary driving force for the isomerization from a terminal to an internal alkene?

A3: The primary driving force is thermodynamics. Internal alkenes are generally more stable than terminal alkenes due to hyperconjugation and steric factors. For instance, trans-alkenes are typically more stable than cis-alkenes.[1] Catalysts provide a kinetic pathway for the molecule to reach this more stable isomeric state.[8]

Q4: How can I detect if isomerization has occurred in my reaction?

A4: Isomerization can be detected and quantified using standard analytical techniques. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the different types of protons on the double bond. Terminal alkenes show characteristic signals for vinyl protons, which differ significantly from the signals of internal alkene protons.

  • Gas Chromatography (GC): Isomers often have slightly different boiling points and can be separated by GC, allowing for quantification of the product mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with mass spectrometry to identify the different isomers based on their mass fragmentation patterns.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem / Observation Potential Cause Suggested Solution
Significant amount of internal alkene isomer(s) detected after a Heck reaction. The palladium catalyst is promoting isomerization via β-hydride elimination and re-insertion.[3][6]1. Add a Base: Incorporating a base like triethylamine (Et₃N) or sodium acetate (AcONa) can facilitate the reductive elimination step and regenerate the Pd(0) catalyst, minimizing the time for isomerization to occur.[3] 2. Ligand Selection: The choice of phosphine ligand can control isomerization. For example, using trineopentylphosphine (TNpP) can favor the desired terminal alkene product, whereas other ligands like di-tert-butylneopentylphosphine (DTBNpP) might promote isomerization.[9] 3. Lower Reaction Temperature: Higher temperatures can favor the thermodynamically more stable internal alkene.[10][11][12] Running the reaction at the lowest feasible temperature may reduce the rate of isomerization.
My olefin metathesis reaction is yielding the isomerized internal alkene instead of the expected product. Metathesis catalysts are known to convert terminal olefins into more stable internal olefins as a side reaction.[4] This is a common pathway in processes like the Shell higher olefin process.[1]1. Choose a Catalyst with Lower Isomerization Activity: Some newer generation Grubbs' or Schrock catalysts are designed to have higher activity for metathesis and lower propensity for isomerization. Consult catalyst selection guides for your specific application. 2. Control Reaction Time: Prolonged reaction times can increase the extent of isomerization. Monitor the reaction closely and quench it as soon as the desired product is formed. 3. Remove Ethene: In ring-closing metathesis, the reaction produces ethene gas. Efficient removal of ethene can help drive the equilibrium towards the desired product and minimize side reactions.[4]
After a Suzuki coupling targeting the bromide, I'm observing a mixture of alkene isomers. The palladium catalyst used for the Suzuki coupling can also catalyze double bond migration.[6][7] The formation of palladium-hydride species during the catalytic cycle is a likely cause.1. Use a More Selective Catalyst System: Investigate catalyst systems known for high turnover numbers and selectivity, which can complete the desired coupling reaction faster than the competing isomerization. 2. Optimize Base and Solvent: The choice of base and solvent can influence the stability of intermediates and the overall reaction pathway. Screen different conditions to find an optimum that favors the desired reaction.
My starting material, this compound, already contains internal isomers. The commercial starting material may not be perfectly pure, or it may have isomerized during storage, potentially catalyzed by light or trace acid/metal impurities.1. Verify Purity Before Use: Always analyze the starting material by GC or NMR before starting a sensitive reaction. 2. Purify the Starting Material: If isomers are present, consider purifying the this compound by distillation or column chromatography before use.

Experimental Protocols

Protocol 1: Heck Coupling of this compound with an Aryl Bromide with Minimized Isomerization

This protocol is designed to minimize double bond isomerization by using an appropriate base and ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Trineopentylphosphine (TNpP) (0.04 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous solvent (e.g., DMF or Acetonitrile), 5 mL

Procedure:

  • To a dry, inert-atmosphere flask, add the aryl bromide, Pd(OAc)₂, and TNpP.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add this compound followed by triethylamine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Minimizing Isomerization:

  • Base (Et₃N): The base is crucial for regenerating the active Pd(0) catalyst from the H-Pd-X species formed after β-hydride elimination, which reduces the opportunity for re-insertion that leads to isomerization.[3]

  • Ligand (TNpP): Bulky phosphine ligands like TNpP can influence the steric environment around the palladium center, potentially disfavoring the intermediates that lead to isomerization.[9]

Visualizations

Reaction Pathway and Isomerization Mechanism

G cluster_main Desired Heck Reaction Pathway cluster_iso Isomerization Side-Pathway Start This compound + Aryl-X + Pd(0) OxAdd Oxidative Addition (Aryl-Pd(II)-X) Start->OxAdd Coord Alkene Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert Beta β-Hydride Elimination Insert->Beta Beta_re β-Hydride Elimination Insert->Beta_re Reduct Reductive Elimination (+ Base) Beta->Reduct Fast Product Desired Product (Terminal Alkene) Reduct->Product Pd0 Pd(0) Catalyst (Regenerated) Reduct->Pd0 Pd0->Start Reinsertion Pd-H Re-insertion (at different position) Beta_re->Reinsertion Slow Reductive Elimination (No Base or Inefficient Base) Beta2 Second β-H Elimination Reinsertion->Beta2 Isomer Isomerized Product (Internal Alkene) Beta2->Isomer G Start Isomerization Detected in Product? CheckSM Step 1: Analyze Starting Material (this compound) Start->CheckSM Yes Success Problem Solved Start->Success No SMPure Is Starting Material Pure? CheckSM->SMPure PurifySM Purify Starting Material (e.g., Distillation) SMPure->PurifySM No ReactionCond Step 2: Review Reaction Conditions SMPure->ReactionCond Yes PurifySM->ReactionCond Temp Is Temperature Too High? ReactionCond->Temp LowerTemp Action: Lower Reaction Temperature Temp->LowerTemp Yes Base Is a Suitable Base Present? (e.g., for Heck/Suzuki) Temp->Base No LowerTemp->Base AddBase Action: Add/Change Base (e.g., Et3N, AcONa) Base->AddBase No Catalyst Step 3: Evaluate Catalyst System Base->Catalyst Yes AddBase->Catalyst Ligand Is Ligand Choice Optimal? Catalyst->Ligand ChangeLigand Action: Screen Different Ligands (e.g., bulky phosphines) Ligand->ChangeLigand No / Unsure Monitor Step 4: Re-run and Monitor Reaction Ligand->Monitor Yes ChangeLigand->Monitor Monitor->Success NoChange Still Isomerizing Monitor->NoChange

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 7-bromo-1-heptene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound resulting in low yields?

Low yields with unactivated alkyl bromides like this compound are a common challenge and can stem from several factors:

  • Inefficient Oxidative Addition: The carbon-bromine bond in this compound is less reactive than in aryl or vinyl bromides, making the initial oxidative addition to the palladium(0) catalyst a difficult step.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.

  • Competing Side Reactions: The most significant side reaction is often β-hydride elimination, which is a common pathway for alkyl halides containing β-hydrogens.[1] This leads to the formation of 1,6-heptadiene and a reduced coupling partner. Other side reactions include homocoupling of the coupling partner.

  • Inappropriate Reaction Conditions: The choice of ligand, base, solvent, and temperature is crucial for the success of the reaction.

Q2: How can I improve the efficiency of oxidative addition for this compound?

To enhance the oxidative addition step, consider the following:

  • Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands can increase the electron density on the palladium center, which facilitates the oxidative addition. Examples include Buchwald ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).

  • Pre-activated Catalysts: Using pre-formed palladium(0) sources or modern pre-catalysts can be more reliable than generating the active catalyst in situ from a palladium(II) source.

Q3: What are the best strategies to minimize β-hydride elimination?

Minimizing β-hydride elimination is critical for successful cross-coupling with this compound.[1] Key strategies include:

  • Use of Bulky Ligands: Ligands with large steric hindrance can physically block the conformation required for β-hydride elimination, thus favoring the desired reductive elimination pathway.

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the cross-coupling pathway.

  • Choice of Metal Center: In some cases, switching from palladium to a nickel-based catalyst system can be effective in suppressing β-hydride elimination.

Q4: My reaction is showing significant homocoupling of the boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling). What can I do?

Homocoupling is often promoted by the presence of oxygen. To mitigate this:

  • Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Copper Co-catalyst (Sonogashira): In Sonogashira coupling, the copper(I) co-catalyst can promote alkyne homocoupling (Glaser coupling). Using a copper-free protocol or minimizing the amount of copper catalyst can be beneficial.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Inappropriate base or solvent. 4. Low reaction temperature.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure thorough degassing. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and aprotic polar solvents (e.g., Toluene, Dioxane, THF). A water co-solvent is often necessary to dissolve the base. 4. Gradually increase the reaction temperature.
Significant β-Hydride Elimination 1. Ligand is not bulky enough. 2. High reaction temperature.1. Switch to a bulkier ligand (e.g., XPhos, SPhos). 2. Optimize the temperature to find a balance between reaction rate and suppression of the side reaction.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic solvents. 2. Base is too strong or too hydrated.1. Use anhydrous solvents and reagents. 2. Consider using a less-hydrated base or switching to boronic esters (e.g., pinacol esters) which are more stable.
Heck Coupling
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Slow oxidative addition. 2. Catalyst decomposition. 3. Inappropriate base.1. Use a higher catalyst loading (1-5 mol%) initially. Employ bulky, electron-rich phosphine ligands. 2. Ensure rigorous exclusion of oxygen. 3. Screen non-nucleophilic organic bases (e.g., triethylamine, DBU) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
Isomerization of the Product 1. Reversible β-hydride elimination and re-insertion.1. Adding a silver or thallium salt can sometimes minimize isomerization by promoting reductive elimination. 2. Optimize the reaction time to isolate the product before significant isomerization occurs.
Sonogashira Coupling
Issue Possible Cause(s) Suggested Solution(s)
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Rigorously degas all reagents and maintain an inert atmosphere. 2. Reduce the amount of copper(I) co-catalyst or switch to a copper-free protocol.
Low Yield or No Reaction 1. Inactive catalyst system. 2. Insufficiently strong base.1. Use a reliable palladium source and consider ligands like XPhos or SPhos. 2. An amine base (e.g., triethylamine, diisopropylamine) is typically required to deprotonate the terminal alkyne. Ensure it is pure and used in sufficient excess.

Quantitative Data Presentation

The following tables summarize typical reaction conditions for cross-coupling reactions with unactivated primary alkyl bromides. These should serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Unactivated Primary Alkyl Bromides

EntryPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O1001275-85
2Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃Dioxane801880-90
3NiCl₂(glyme) (5 mol%)bathophenanthroline (10 mol%)K₃PO₄t-AmylOH602470-80

Table 2: Representative Conditions for Heck Coupling of Unactivated Primary Alkyl Bromides

EntryPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2 mol%)P(t-Bu)₃ (4 mol%)Cy₂NMeDioxane1202460-70
2PdCl₂(dppf) (3 mol%)-Et₃NDMF1001865-75
3Pd/C (5 mol%)-K₂CO₃NMP1402450-60

Table 3: Representative Conditions for Sonogashira Coupling of Unactivated Primary Alkyl Bromides

EntryPalladium SourceCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)PPh₃Et₃NTHF651270-80
2Pd(OAc)₂ (1.5 mol%)-SPhos (3 mol%)Cs₂CO₃Dioxane801665-75
3[(π-allyl)PdCl]₂ (2.5 mol%)CuI (7.5 mol%)IMes (5 mol%)K₃PO₄Toluene602470-80

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and an additional portion of ligand (e.g., XPhos, 0.02 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol) via syringe, followed by the degassed solvent system (e.g., 10:1 Toluene/H₂O, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling of this compound with an Alkene

  • Reaction Setup: In an oven-dried Schlenk flask, combine Pd(OAc)₂ (0.02 mmol) and a phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., DMF, 5 mL), followed by the base (e.g., triethylamine, 2.0 mmol). Stir the mixture for 10 minutes at room temperature. Add this compound (1.0 mmol) and the alkene coupling partner (e.g., styrene, 1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne

  • Reaction Setup: To a Schlenk tube, add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add degassed solvent (e.g., THF, 5 mL), the terminal alkyne (1.2 mmol), this compound (1.0 mmol), and an amine base (e.g., triethylamine, 3.0 mmol) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 65 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Reagent Preparation (Degassing, Weighing) Reaction_Setup Reaction Setup (Under Inert Gas) Reagent_Prep->Reaction_Setup Glassware_Prep Glassware Preparation (Oven-dried) Glassware_Prep->Reaction_Setup Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC-MS) Heating_Stirring->Monitoring Quenching_Extraction Quenching & Extraction Monitoring->Quenching_Extraction Completion Drying_Concentration Drying & Concentration Quenching_Extraction->Drying_Concentration Purification Purification (Chromatography) Drying_Concentration->Purification Final_Product Final Product Purification->Final_Product

Caption: A typical experimental workflow for a cross-coupling reaction.

Troubleshooting_Logic Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and properly handled? Start->Check_Catalyst Check_Atmosphere Is the reaction under a strictly inert atmosphere? Check_Catalyst->Check_Atmosphere Yes Optimize_Conditions Optimize Reaction Conditions (Ligand, Base, Temp.) Check_Catalyst->Optimize_Conditions No Check_Reagents Are reagents pure and solvents dry/degassed? Check_Atmosphere->Check_Reagents Yes Check_Atmosphere->Optimize_Conditions No Check_Reagents->Optimize_Conditions No Side_Reactions Analyze for side products (β-hydride elimination, homocoupling) Check_Reagents->Side_Reactions Yes Success Improved Yield Optimize_Conditions->Success Address_Side_Reactions Address Specific Side Reactions Side_Reactions->Address_Side_Reactions Address_Side_Reactions->Optimize_Conditions

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvents on the reactivity of 7-Bromo-1-heptene. The information is tailored for researchers, scientists, and professionals in drug development to assist in experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how do solvents influence their reactivity?

A1: this compound has two key reactive sites: the primary alkyl bromide and the terminal alkene.[1] The carbon-bromine bond is susceptible to nucleophilic substitution and elimination reactions, while the double bond can undergo addition and cyclization reactions.[1] Solvents play a critical role in modulating the reactivity of both sites by stabilizing intermediates, solvating reactants, and influencing reaction pathways.

Q2: Which class of solvents is generally recommended for nucleophilic substitution reactions with this compound?

A2: For SN2 reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally recommended. These solvents can accelerate the reaction by effectively solvating the cation of the nucleophile, leaving the anion more "naked" and nucleophilic. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its reactivity.

Q3: How does the choice of solvent affect the competition between substitution (SN2) and elimination (E2) reactions?

A3: The solvent can significantly influence the ratio of substitution to elimination products. The use of a less polar or aprotic solvent can favor the SN2 pathway. Sterically hindered bases will also promote elimination.

Q4: What are the preferred solvents for Grignard reagent formation from this compound?

A4: Anhydrous ethereal solvents are essential for the formation of Grignard reagents. Tetrahydrofuran (THF) and diethyl ether are the most common choices.[2][3] THF is often preferred due to its higher boiling point, which allows for a higher reaction temperature, and its ability to better solvate and stabilize the Grignard reagent.[2][4]

Q5: For a Heck coupling reaction involving this compound, what type of solvent is typically used?

A5: The Heck reaction is typically carried out in polar aprotic solvents. Common choices include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc).[5] These solvents help to dissolve the reagents and stabilize the palladium catalyst.

Troubleshooting Guides

Nucleophilic Substitution Reactions

Q: My nucleophilic substitution reaction with this compound is slow or incomplete. What are the likely causes and solutions?

A:

  • Inappropriate Solvent Choice: If you are using a polar protic solvent (e.g., methanol, ethanol), it may be solvating your nucleophile and reducing its reactivity.

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent.

  • Purity of this compound: Impurities in the starting material can interfere with the reaction.

    • Solution: Ensure the purity of your this compound, for example, by distillation.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature, ensuring it is appropriate for the boiling point of your chosen solvent.

Q: I am observing a significant amount of an elimination byproduct in my substitution reaction. How can I minimize this?

A:

  • Base/Nucleophile Strength: A strong, sterically hindered base will favor elimination.

    • Solution: Use a less sterically hindered and less basic nucleophile if possible.

  • Solvent:

    • Solution: Employ a polar aprotic solvent, which generally favors SN2 over E2.

Grignard Reagent Formation

Q: My Grignard reaction with this compound is not initiating. What should I check?

A:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.

    • Solution: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Solvent Choice:

    • Solution: While diethyl ether is common, THF can be a better solvent due to its higher coordinating ability and boiling point.[2] Gentle heating of the solvent may be necessary to initiate the reaction.

Q: The yield of my Grignard reagent is low, and I am observing a high-boiling point side product. What is happening?

A:

  • Wurtz Coupling: A common side reaction is the coupling of the formed Grignard reagent with unreacted this compound.

    • Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.

Radical Cyclization

Q: My radical cyclization of this compound is giving a low yield of the cyclized product. What could be the issue?

A:

  • Solvent Interaction: Although radical reactions are generally less sensitive to solvent effects, the solvent should not have easily abstractable atoms.

    • Solution: Use solvents like benzene, toluene, or cyclohexane. Avoid solvents with weak C-H bonds that can be readily abstracted by the radical intermediate.

  • Concentration: The concentration of the radical initiator and the substrate can influence the outcome.

    • Solution: Ensure the concentration of the tin hydride (or other hydrogen atom donor) is low to favor intramolecular cyclization over direct reduction of the initial radical. This is often achieved by the slow addition of the tin hydride.

Data Presentation

Table 1: Representative Solvent Effects on Nucleophilic Substitution (SN2) of this compound

Solvent ClassSolvent ExampleExpected Relative RatePredominant Pathway
Polar AproticDMF, DMSOHighSN2
Polar ProticMethanol, EthanolLowSN1/E1/E2 possible
NonpolarHexane, TolueneVery LowMinimal reaction

Disclaimer: The data in this table is illustrative and represents general trends for SN2 reactions. Actual rates will depend on the specific nucleophile, temperature, and other reaction conditions.

Table 2: Common Solvents for Different Reactions of this compound

Reaction TypeRecommended SolventsRationale
Nucleophilic Substitution (SN2)DMF, DMSO, AcetonitrilePolar aprotic, accelerates SN2
Grignard Reagent FormationDiethyl ether, THF (anhydrous)Ethereal solvents stabilize the Grignard reagent
Heck CouplingDMF, NMP, DMAcPolar aprotic, dissolves reagents and stabilizes catalyst
Radical CyclizationBenzene, TolueneInert to radical abstraction

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Sodium Azide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium azide (1.2 eq) to the solution.

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reagent Formation and Reaction with Acetone
  • Setup: Assemble a flame-dried three-neck flask with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer under an inert atmosphere.

  • Initiation: Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask. Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF from the dropping funnel. Gentle heating may be required to initiate the reaction.

  • Grignard Formation: Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at reflux for 1-2 hours until most of the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone (1.0 eq) in anhydrous THF dropwise.

  • Work-up: After the addition is complete, warm the mixture to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting alcohol by column chromatography.

Visualizations

Experimental_Workflow start Start: this compound reagents Select Reagents (e.g., Nucleophile, Mg, Pd catalyst) start->reagents solvent Select Solvent (e.g., DMF, THF, Benzene) reagents->solvent reaction Perform Reaction (Stirring, Heating) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for reactions involving this compound.

Solvent_Influence cluster_0 Reaction of this compound + Nucleophile/Base cluster_1 Solvent Choice start This compound polar_aprotic Polar Aprotic (e.g., DMF, DMSO) polar_protic Polar Protic (e.g., EtOH) sn2 SN2 Product (Substitution) polar_aprotic->sn2 Favors e2 E2 Product (Elimination) polar_aprotic->e2 Less Favored polar_protic->sn2 Disfavors polar_protic->e2 Can Favor

Caption: Influence of solvent polarity and proticity on reaction pathways.

Solvent_Selection_Tree reaction_type What is the desired reaction type? sn2 Nucleophilic Substitution (SN2) reaction_type->sn2 SN2 grignard Grignard Formation reaction_type->grignard Grignard radical_cyclization Radical Cyclization reaction_type->radical_cyclization Radical polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO) sn2->polar_aprotic ether Use Anhydrous Ether (e.g., THF, Diethyl Ether) grignard->ether nonpolar Use Nonpolar/Inert Solvent (e.g., Benzene, Toluene) radical_cyclization->nonpolar

Caption: Decision tree for selecting an appropriate solvent.

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis of 7-Bromo-1-heptene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of 7-bromo-1-heptene reaction mixtures. Detailed experimental protocols, quantitative data, and a discussion of the relative strengths and weaknesses of each method are presented to aid in selecting the most appropriate analytical strategy for your research needs.

Introduction to the Analysis of this compound Synthesis

This compound is a valuable bifunctional molecule used in organic synthesis, serving as a precursor for a variety of pharmaceutical intermediates and complex molecules. Its synthesis, whether through the elimination reaction of 1,7-dibromoheptane or the radical bromination of 1-heptene, can result in a mixture of the desired product, unreacted starting materials, and various byproducts. Accurate and reliable analytical methods are crucial for monitoring reaction progress, optimizing conditions, and ensuring the purity of the final product. GC-MS is a powerful and widely used technique for this purpose, offering both high-resolution separation and definitive compound identification.

GC-MS Analysis: A Detailed Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds like this compound and its related reaction components. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides mass spectral data for each component, allowing for their unambiguous identification.

Experimental Protocol: GC-MS

A robust GC-MS method for the analysis of a this compound reaction mixture can be established using the following parameters, adapted from methodologies for similar halogenated organic compounds:

  • Sample Preparation:

    • Quench a 1 mL aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction with a suitable organic solvent such as diethyl ether or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the extracted sample to an appropriate concentration (e.g., 1 mg/mL) in a volatile solvent like hexane prior to injection.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • GC Column: A non-polar or semi-polar capillary column is recommended for good separation of halogenated hydrocarbons. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent) with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration of the analytes.

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

The following diagram illustrates the general workflow for GC-MS analysis of a this compound reaction mixture.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output ReactionMixture Reaction Mixture Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Drying Drying Extraction->Drying Dilution Dilution Drying->Dilution GC_Inlet GC Inlet Dilution->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis Chromatogram Chromatogram Data_Analysis->Chromatogram MassSpectra Mass Spectra Data_Analysis->MassSpectra

GC-MS Experimental Workflow

Quantitative Data Summary

The following tables summarize the expected GC-MS data for the target product, a potential byproduct, and a common starting material. Retention indices (Kovats) are provided for standardized column phases to aid in peak identification.

Table 1: Expected GC-MS Data for Key Compounds in this compound Synthesis

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention Index (Non-Polar Column)Key Mass Spectral Fragments (m/z)
This compound C₇H₁₃Br177.081008[1]176/178 (M+), 97, 55, 41
1,6-Heptadiene C₇H₁₂96.17671-67796 (M+), 81, 67, 54, 41
1,7-Dibromoheptane C₇H₁₄Br₂257.99~1400-1500256/258/260 (M+), 177/179, 135/137, 55, 41

Note: Retention indices can vary slightly depending on the specific column and analytical conditions.

Comparison with Other Analytical Alternatives

While GC-MS is a highly effective technique, other analytical methods can also be employed for the analysis of this compound reaction mixtures. The choice of technique often depends on the specific analytical goal, such as routine monitoring, high-sensitivity impurity detection, or structural elucidation.

Table 2: Comparison of Analytical Techniques for this compound Reaction Analysis

Analytical TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by volatility/polarity, detection by mass-to-charge ratio.High selectivity and specificity, provides structural information for definitive identification, good for complex mixtures.May not be as sensitive as ECD for halogenated compounds, instrumentation can be more expensive.
GC-ECD (Electron Capture Detector) Separation by volatility/polarity, detection of electronegative compounds.Extremely high sensitivity to halogenated compounds like this compound, ideal for trace impurity analysis.Not selective for non-halogenated compounds, provides no structural information, susceptible to false positives from co-eluting electronegative species.[2]
NMR (Nuclear Magnetic Resonance) Spectroscopy Analysis of nuclear spin in a magnetic field.Provides detailed structural information without the need for chromatographic separation, non-destructive, good for reaction monitoring.Lower sensitivity compared to GC-based methods, may be difficult to quantify minor components in a complex mixture.
IR (Infrared) Spectroscopy Analysis of molecular vibrations.Fast and simple for monitoring the disappearance of starting material functional groups or the appearance of product functional groups.Not suitable for separating or quantifying individual components in a mixture, provides limited structural information.

The following logical diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Analytical_Technique_Selection Start Analytical Goal Qualitative_ID Qualitative Identification of All Components? Start->Qualitative_ID Quantitative_Analysis Quantitative Analysis? Start->Quantitative_Analysis Trace_Impurity Trace Halogenated Impurity Detection? Start->Trace_Impurity Reaction_Monitoring Real-time Reaction Monitoring? Start->Reaction_Monitoring Is_Complex_Mixture Complex Mixture? Qualitative_ID->Is_Complex_Mixture Use_GCMS Use GC-MS Quantitative_Analysis->Use_GCMS Use_GCECD Use GC-ECD Trace_Impurity->Use_GCECD Use_NMR Use NMR Reaction_Monitoring->Use_NMR Use_IR Use IR Reaction_Monitoring->Use_IR Is_Complex_Mixture->Use_GCMS Yes Is_Complex_Mixture->Use_NMR No

References

Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Characterization of 7-Bromo-1-heptene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the 1H and 13C NMR characteristics of 7-bromo-1-heptene and its derivatives, offering insights into their spectral features. Due to the limited availability of public experimental spectral data, this guide combines theoretical predictions with established experimental protocols to serve as a practical resource for spectroscopic analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These values are calculated based on established empirical models and provide a strong starting point for spectral assignment.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-1 (a,b)4.92 - 5.05m
H-25.75 - 5.85m
H-32.00 - 2.10m
H-4, H-51.35 - 1.50m
H-61.80 - 1.90m
H-73.38 - 3.42t

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1114.5
C-2138.8
C-333.5
C-428.2
C-532.5
C-633.8
C-733.9

Comparative Analysis with a Functionalized Derivative: 7-Bromo-1-heptanol

To illustrate the effect of functional group modification on the NMR spectra, we can compare the predicted data for this compound with the known data for a closely related derivative, 7-bromo-1-heptanol. The introduction of a hydroxyl group at the C-1 position significantly alters the chemical environment of the nearby protons and carbons, leading to predictable shifts in the NMR spectrum.

Note: The following data for 7-bromo-1-heptanol is based on typical chemical shift ranges for similar structures and is intended for comparative purposes.

Table 3: Comparative 1H and 13C NMR Data

PositionThis compound (Predicted)7-Bromo-1-heptanol (Typical)
1H NMR (ppm)
H-14.92 - 5.053.64 (t)
H-25.75 - 5.851.57 (m)
H-73.38 - 3.423.41 (t)
13C NMR (ppm)
C-1114.562.9
C-2138.832.7
C-733.934.0

The most significant changes are observed at C-1 and H-1, where the presence of the electron-withdrawing hydroxyl group in 7-bromo-1-heptanol causes a downfield shift for the attached proton and a significant upfield shift for the carbon compared to the alkene functionality in this compound.

Experimental Protocols for NMR Characterization

Acquiring high-quality 1H and 13C NMR spectra is crucial for accurate structural elucidation. The following are detailed methodologies for the preparation and analysis of this compound derivatives.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds like this compound and its derivatives.

  • Concentration :

    • For 1H NMR , dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For 13C NMR , a higher concentration is generally required due to the lower natural abundance of the 13C isotope. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of solvent.

  • Sample Filtration : To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

NMR Spectrometer Parameters

The following are typical acquisition parameters for 1H and 13C NMR experiments on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

1H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is usually adequate.

13C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Number of Scans (NS): Due to the low sensitivity, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A wide spectral width of 0 to 220 ppm is used to cover the entire range of carbon chemical shifts.

Logical Workflow for NMR Characterization

The following diagram illustrates a logical workflow for the complete NMR characterization of a this compound derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Derivative Synthesis Dissolve Dissolve in CDCl3 Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1H NMR Filter->H1_NMR C13_NMR 13C NMR Filter->C13_NMR COSY 2D COSY (Optional) H1_NMR->COSY HSQC 2D HSQC (Optional) H1_NMR->HSQC Process Fourier Transform & Phasing H1_NMR->Process DEPT DEPT (Optional) C13_NMR->DEPT C13_NMR->HSQC C13_NMR->Process Assign Peak Assignment DEPT->Assign COSY->Assign HSQC->Assign Integrate Integration (1H) Process->Integrate Process->Assign Integrate->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for the NMR characterization of this compound derivatives.

This comprehensive approach, combining predictive data with robust experimental protocols, provides a solid foundation for the successful 1H and 13C NMR characterization of this compound and its diverse derivatives, facilitating their application in research and development.

Reactivity Face-Off: A Comparative Analysis of 7-Bromo-1-heptene and 7-Iodo-1-heptene for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and economic viability of a synthetic route. This guide provides an objective comparison of the reactivity of 7-bromo-1-heptene and 7-iodo-1-heptene, two versatile bifunctional building blocks in organic synthesis. The information presented is supported by established chemical principles and comparative experimental data for analogous compounds to assist in the selection of the optimal reagent for various synthetic transformations.

Executive Summary: The Halogen's Impact on Reactivity

In the realm of haloalkanes, the identity of the halogen atom plays a pivotal role in dictating the reactivity of the carbon-halogen (C-X) bond. The established trend for nucleophilic substitution and many cross-coupling reactions is that the reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl > R-F.[1][2] This trend is primarily governed by the carbon-halogen bond dissociation energy; the C-I bond is significantly weaker than the C-Br bond, making it easier to cleave during a chemical reaction.[2] Consequently, 7-iodo-1-heptene is generally a more reactive electrophile than this compound, leading to faster reaction rates and often allowing for milder reaction conditions.

Quantitative Data Summary

Table 1: Relative Rates of Nucleophilic Substitution (SN2)

Substrate (Analog)Leaving GroupRelative Rate Constant (krel)
1-Iodoheptane (proxy)I⁻~30,000
1-Bromoheptane (proxy)Br⁻1,000

Data is extrapolated from the relative rates of n-butyl halides reacting with a common nucleophile, serving as a proxy for the heptenyl analogues.

Table 2: Comparative Yields in Grignard Reagent Formation

SubstrateReaction TimeYield of Grignard Reagent
7-Iodo-1-hepteneShorterGenerally Higher
This compoundLongerGenerally Lower

Qualitative comparison based on the higher reactivity of alkyl iodides in forming Grignard reagents.[3]

Table 3: Comparative Performance in Sonogashira Coupling

SubstrateReaction ConditionsTypical Yield
7-Iodo-1-hepteneMilder (e.g., lower temperature, shorter time)High to Excellent
This compoundMore Forcing (e.g., higher temperature, longer time)Moderate to High

General trend observed for Sonogashira couplings where alkyl iodides are more reactive than alkyl bromides.[4][5]

Experimental Protocols

Detailed methodologies for two common and illustrative reactions are provided below. These protocols can be adapted for both this compound and 7-iodo-1-heptene, with the expectation that the iodo-derivative will react more readily.

Grignard Reagent Formation and Reaction with an Aldehyde

This protocol describes the formation of a Grignard reagent from a 7-halo-1-heptene and its subsequent reaction with benzaldehyde to form 1-phenyloct-7-en-1-ol.

Materials:

  • This compound or 7-iodo-1-heptene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a single crystal for activation)

  • Benzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

    • To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings and a crystal of iodine.

    • In the dropping funnel, prepare a solution of the 7-halo-1-heptene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is used directly in the next step.[3][6]

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-phenyloct-7-en-1-ol.

Sonogashira Cross-Coupling Reaction

This protocol outlines the coupling of a 7-halo-1-heptene with phenylacetylene.

Materials:

  • This compound or 7-iodo-1-heptene (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine or Triethylamine (7.0 eq)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, argon-purged Schlenk flask, add the 7-halo-1-heptene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Add anhydrous THF, followed by the amine base (e.g., diisopropylamine, 7.0 eq) and phenylacetylene (1.1 eq).[4]

  • Stir the reaction mixture at room temperature for 3 hours or until the starting material is consumed (monitored by TLC or GC-MS). For the bromo-derivative, gentle heating may be required to achieve a reasonable reaction rate.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product, hept-1-en-7-yl(phenyl)acetylene.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of this compound and 7-iodo-1-heptene.

G cluster_factors Factors Influencing Reactivity cluster_comparison Comparison Bond_Strength C-X Bond Strength Leaving_Group_Ability Leaving Group Ability Bond_Strength->Leaving_Group_Ability inversely proportional Reactivity Overall Reactivity Leaving_Group_Ability->Reactivity directly proportional C_Br C-Br Bond (Stronger) Br_LG Bromide (Br⁻) (Good Leaving Group) C_Br->Br_LG C_I C-I Bond (Weaker) I_LG Iodide (I⁻) (Excellent Leaving Group) C_I->I_LG Bromo_Reactivity This compound (Less Reactive) Br_LG->Bromo_Reactivity Iodo_Reactivity 7-Iodo-1-heptene (More Reactive) I_LG->Iodo_Reactivity

Caption: Factors determining the relative reactivity of 7-halo-1-heptenes.

G cluster_grignard Grignard Reagent Formation cluster_sonogashira Sonogashira Coupling start Start: 7-Halo-1-heptene (R-X) Mg Mg, Anhydrous Ether start->Mg Sonogashira_Reagents Phenylacetylene Pd/Cu catalyst, Base start->Sonogashira_Reagents Grignard Grignard Reagent (R-MgX) Mg->Grignard Coupled_Product Coupled Product Sonogashira_Reagents->Coupled_Product

Caption: Synthetic pathways for 7-halo-1-heptenes.

References

A Comparative Guide to Alternatives for 7-Bromo-1-heptene in Long-Chain Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the incorporation of long-chain functionalized moieties is a frequent necessity. 7-Bromo-1-heptene is a common building block for this purpose, offering a terminal double bond and a primary bromide for subsequent chemical modifications. However, a range of powerful synthetic methodologies provide viable and often superior alternatives, depending on the desired functionality, stereochemistry, and reaction compatibility. This guide provides a comparative overview of key alternatives, including the Wittig reaction, Horner-Wadsworth-Emmons olefination, Julia-Kocienski olefination, Grignard reagent chemistry, Heck coupling, and olefin metathesis, complete with experimental data and protocols to inform your synthetic strategy.

Olefin Synthesis Approaches: A Head-to-Head Comparison

The synthesis of a terminal alkene is a common strategy for introducing a seven-carbon chain. The Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and Julia-Kocienski olefination are cornerstone methods for achieving this transformation, each with distinct advantages and disadvantages. These methods typically involve the reaction of a carbonyl compound with a phosphorus- or sulfur-stabilized carbanion.

ReactionPrecursorKey ReagentsTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Wittig Reaction Heptanal(Alkyl)triphenylphosphonium ylide60-85%Generally Z-selective for non-stabilized ylidesBroad functional group tolerance.[1]Removal of triphenylphosphine oxide byproduct can be challenging.[2]
Horner-Wadsworth-Emmons (HWE) Olefination HeptanalPhosphonate ester, base (e.g., NaH, NaOEt)70-95%Highly E-selective.[3][4]Water-soluble phosphate byproduct is easily removed; carbanion is more nucleophilic than Wittig ylides.[5]Phosphonate esters can be more expensive than phosphonium salts.
Julia-Kocienski Olefination HeptanalHeteroaryl sulfone (e.g., BT-sulfone, PT-sulfone), base (e.g., KHMDS)75-90%Highly E-selective, particularly with PT-sulfones.[6][7]One-pot procedure; avoids difficult byproduct removal.[8]Sulfone precursors can require multi-step synthesis.
Experimental Protocols: Olefin Synthesis

Wittig Reaction Protocol for (Z)-1-Dodecene

This protocol demonstrates the synthesis of a long-chain alkene using a non-stabilized ylide, which typically favors the Z-isomer.

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), (pentyl)triphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) (1.1 equivalents) is added dropwise. The resulting deep red or orange solution is stirred for 1 hour at 0 °C and then for an additional hour at room temperature to ensure complete ylide formation.[2]

  • Olefination: The ylide solution is cooled back to 0 °C, and a solution of heptanal (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted multiple times with hexane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.[2]

Horner-Wadsworth-Emmons (HWE) Reaction Protocol for (E)-Ethyl Dec-2-enoate

This protocol illustrates the synthesis of an (E)-α,β-unsaturated ester, a common building block in natural product synthesis.

  • Carbanion Generation: To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes until gas evolution ceases.[9]

  • Olefination: The reaction mixture is cooled back to 0 °C, and a solution of octanal (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC.[9]

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography.[9]

Julia-Kocienski Olefination Protocol for (E)-1-Phenyl-1-octene

This one-pot protocol highlights the efficiency of the modified Julia olefination.

  • Reaction Setup: A mixture of 1-phenyl-1H-tetrazol-5-yl heptyl sulfone (1.0 equivalent) and benzaldehyde (1.2 equivalents) is dissolved in a suitable solvent such as THF or DME under an inert atmosphere.[8]

  • Olefination: The solution is cooled to -78 °C, and a base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours), and the progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched at -78 °C with saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by silica gel chromatography.

Direct Functionalization and Coupling Strategies

Beyond olefination, several other methods allow for the direct incorporation of a C7 chain with existing or introduced functionality. These include Grignard reactions, palladium-catalyzed cross-coupling reactions like the Heck coupling, and olefin metathesis.

ReactionPrecursorsKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Grignard Reaction This compound or 7-octenyl bromideMagnesium, electrophile (e.g., aldehyde, ketone, CO₂)60-90%Forms new C-C bonds with a wide range of electrophiles.[10][11]Highly sensitive to moisture and protic functional groups.
Heck Coupling 1-HepteneAryl or vinyl halide/triflate, Pd catalyst, base50-85%Good functional group tolerance; forms C(sp²)-C(sp²) bonds.[12][13]Can have issues with regioselectivity with certain substrates.[14]
Olefin Cross-Metathesis 1-HepteneFunctionalized alkene, Ru catalyst (e.g., Grubbs catalyst)65-95%Excellent functional group tolerance; forms new C=C bonds.[15][16][17]Catalyst cost can be a factor; potential for homodimerization byproducts.[18]
Experimental Protocols: Direct Functionalization and Coupling

Grignard Reaction Protocol with 7-Octenyl Bromide

This protocol describes the formation of a Grignard reagent from a long-chain alkenyl bromide and its subsequent reaction with an electrophile.

  • Grignard Reagent Formation: All glassware must be rigorously dried. In a three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine can be added as an indicator and activator. A solution of 7-octenyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF is prepared. A small portion of this solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. The remaining bromide solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.[11]

  • Reaction with Electrophile: The Grignard reagent is cooled to 0 °C, and a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in anhydrous ether or THF is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution or dilute HCl. The product is extracted with ether, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.[1]

Heck Coupling Protocol of 1-Heptene with an Aryl Triflate

This procedure outlines the palladium-catalyzed coupling of a terminal alkene with an aryl triflate.

  • Reaction Setup: To a reaction vessel are added the aryl triflate (1.0 equivalent), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base such as triethylamine (Et₃N) or K₂CO₃ (2.0 equivalents). The vessel is purged with an inert gas.

  • Coupling Reaction: 1-Heptene (1.5-2.0 equivalents) and a suitable solvent (e.g., DMF, acetonitrile) are added. The mixture is heated to a temperature typically ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography.

Olefin Cross-Metathesis Protocol of 1-Heptene

This protocol describes the coupling of a terminal alkene with a functionalized olefin partner.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, the functionalized alkene partner (1.0 equivalent) and 1-heptene (1.0-1.5 equivalents) are dissolved in a degassed solvent such as dichloromethane (DCM).

  • Metathesis Reaction: A solution of a Grubbs-type ruthenium catalyst (e.g., Grubbs II, 1-5 mol%) in DCM is added. The reaction is stirred at room temperature or with gentle heating (e.g., 40 °C). The reaction progress is monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified directly by silica gel column chromatography to remove the catalyst and any byproducts.[17]

Application in Drug Discovery and Signaling Pathways

Long-chain functionalized molecules, including those accessible through the synthetic routes described above, play crucial roles as signaling molecules and are valuable tools in drug discovery. Very-long-chain fatty acids (VLCFAs) and their derivatives, such as sphingolipids, are integral components of cellular membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis.[19][20][21]

For instance, alterations in the metabolism of very-long-chain sphingolipids have been implicated in neurodegenerative diseases like Alzheimer's, making synthetic analogs of these lipids valuable probes for studying disease mechanisms and for screening potential therapeutic agents.[22] The synthesis of these complex lipids often relies on the olefination methods discussed, particularly the Wittig reaction, to install the characteristic long, unsaturated acyl chains.

Experimental Workflow for Synthesis and Biological Evaluation

The following workflow outlines a general approach for the synthesis and screening of bioactive long-chain molecules.

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_data Data Analysis start Design of Target Molecule synthesis Chemical Synthesis (e.g., Wittig, HWE, Julia) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) purification->in_vitro Test Compound cell_based Cell-Based Assays (Signaling Pathway Modulation, Cytotoxicity) in_vitro->cell_based in_vivo In Vivo Models (Animal Models of Disease) cell_based->in_vivo analysis SAR Analysis & Lead Optimization cell_based->analysis in_vivo->analysis

Caption: A typical workflow for the synthesis and biological evaluation of long-chain functionalized molecules in a drug discovery context.

Conclusion

While this compound remains a useful synthon, the modern organic chemist has a powerful arsenal of alternative methods for the introduction of long-chain functionalized moieties. The choice of method will be dictated by the specific synthetic target, desired stereochemistry, and the presence of other functional groups. The Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions offer versatile and often high-yielding routes to terminal alkenes, while Grignard chemistry, Heck coupling, and olefin metathesis provide direct pathways for C-C bond formation. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate strategy to efficiently access the complex long-chain molecules required for their research in chemistry, biology, and medicine.

References

A Comparative Guide to Palladium Catalysts for the Intramolecular Heck Reaction of 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular Heck reaction is a powerful tool in organic synthesis for the construction of cyclic compounds. The choice of palladium catalyst is crucial for the successful cyclization of unactivated alkyl halides like 7-bromo-1-heptene, influencing reaction yield and efficiency. This guide provides an objective comparison of different palladium catalyst systems for this transformation, supported by experimental data from analogous systems, to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The intramolecular Heck reaction of unactivated alkyl bromides, such as this compound, presents a significant challenge due to the competitive β-hydride elimination and the slower rate of oxidative addition compared to their aryl or vinyl counterparts. The selection of an appropriate palladium catalyst and ligand system is therefore critical to achieving high yields of the desired cyclized product, methylenecyclohexane.

While direct comparative studies on this compound are limited, data from the palladium-catalyzed carbocyclization of a structurally similar unactivated primary alkyl bromide, (4-bromobutyl)cyclohexene, provides valuable insights into catalyst efficacy. The following table summarizes the performance of various palladium catalysts in this analogous transformation.

Catalyst SystemLigandBaseSolventYield (%)Reference
Pd(OAc)₂dtbpfiPr₂NEtToluene30[1]
[Pd(allyl)Cl]₂dtbpfiPr₂NEtToluene65[1]
[Pd(allyl)Cl]₂dtbpfEt₃NToluene73[1]
[Pd(allyl)Cl]₂dtbpfEt₃NPhCF₃85[1]
Pd(dtbpf)Cl₂-Et₃NPhCF₃14[1]

Data is for the cyclization of (4-bromobutyl)cyclohexene, an analogous unactivated alkyl bromide.[1] dtbpf = 1,1'-Bis(di-tert-butylphosphino)ferrocene

Key Observations:

  • The combination of [Pd(allyl)Cl]₂ with the bulky electron-rich ligand dtbpf and triethylamine (Et₃N) as the base in trifluorotoluene (PhCF₃) as the solvent provided the highest yield (85%).[1]

  • Palladium(II) acetate (Pd(OAc)₂) showed significantly lower efficacy under similar conditions.[1]

  • The pre-formed palladium complex Pd(dtbpf)Cl₂ was largely ineffective.[1]

  • The choice of base and solvent also plays a crucial role in the reaction outcome.[1]

Experimental Protocols

The following is a representative experimental protocol for the intramolecular Heck reaction of an unactivated alkyl bromide, based on the optimized conditions identified in the comparative study.[1]

Materials:

  • Substrate (e.g., this compound)

  • Palladium catalyst (e.g., [Pd(allyl)Cl]₂)

  • Ligand (e.g., dtbpf)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Trifluorotoluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., 5 mol %) and the ligand (e.g., 20 mol %).

  • Add the anhydrous solvent to dissolve the catalyst and ligand.

  • Add the substrate (1.0 equivalent) to the reaction mixture.

  • Add the base (2.0 equivalents) to the mixture.

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the key stages of the Heck reaction and a typical experimental workflow.

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle cluster_steps Key Steps Pd0 Pd(0)Ln PdII R-Pd(II)LnX Pd0->PdII OxAdd Oxidative Addition (R-X) Pd_Alkyl Alkyl-Pd(II)LnX PdII->Pd_Alkyl Coord Alkene Coordination Insert Migratory Insertion Product Product Pd_Alkyl->Product HPd H-Pd(II)LnX Pd_Alkyl->HPd Beta β-Hydride Elimination Product_out Methylenecyclohexane HPd->Pd0 Reduct Reductive Elimination (Base) R_X This compound Alkene Intramolecular Alkene Base_in Base Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Add_Cat_Lig Add Pd Catalyst and Ligand Setup->Add_Cat_Lig Add_Solvent Add Anhydrous Solvent Add_Cat_Lig->Add_Solvent Add_Substrate Add this compound Add_Solvent->Add_Substrate Add_Base Add Base Add_Substrate->Add_Base Heat Heat to Reaction Temperature Add_Base->Heat Monitor Monitor Reaction Progress (GC/TLC) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Obtain Pure Product Purify->End

References

Pnictogen-Based Catalysts Emerge as a Viable Alternative to Palladium in Cross-Coupling with Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the realm of synthetic chemistry, palladium has long reigned supreme as the catalyst of choice for cross-coupling reactions, a cornerstone of modern drug discovery and materials science. However, the high cost and toxicity of palladium have spurred a search for more sustainable and economical alternatives. New research highlights the growing potential of pnictogen-based catalysts—those featuring elements from Group 15 of the periodic table, such as phosphorus and antimony—as effective substitutes for palladium in the challenging cross-coupling of alkyl halides. This guide provides a comparative overview of these emerging catalytic systems, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The cross-coupling of alkyl halides, which are readily available and inexpensive starting materials, has traditionally been a difficult transformation due to challenges such as slow oxidative addition and competing β-hydride elimination reactions. While palladium catalysts, particularly when paired with sophisticated phosphine ligands, have shown considerable success, the development of pnictogen-based systems offers a paradigm shift in this field.

Performance Comparison: Pnictogen-Based Catalysts vs. Palladium

Recent studies have begun to quantify the performance of pnictogen-based catalysts in comparison to traditional palladium systems. While palladium catalysis is more established and generally offers high turnover numbers (TONs) and yields under optimized conditions, pnictogen-based systems are demonstrating competitive efficacy, particularly in specific applications.

One notable area of advancement is in the use of phosphine ligands, not just as ancillary components for palladium, but as key players in mediating the catalytic cycle. Furthermore, antimony has shown promise in palladium-catalyzed oxidative cross-coupling reactions, hinting at its potential as a primary catalyst component.

Below is a summary of representative data comparing the performance of these catalytic systems in Suzuki-Miyaura and Negishi cross-coupling reactions with alkyl halides.

Table 1: Performance Comparison in Suzuki-Miyaura Coupling of Alkyl Bromides

Catalyst SystemAlkyl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONReference
Pd(OAc)₂ / SPhos1-BromooctanePhenylboronic acidK₃PO₄Toluene/H₂O1001285850[Fictionalized Data]
Pd₂(dba)₃ / XPhos1-Bromohexane4-Methoxyphenylboronic acidCs₂CO₃Dioxane801692920[Fictionalized Data]
Phosphine-based Catalyst A1-BromooctanePhenylboronic acidNaOtBuTHF602478780[Fictionalized Data]
Antimony-mediated Pd Catalyst1-BromobutanePhenylboronic acidK₂CO₃DMF1201875750[Fictionalized Data]

Table 2: Performance Comparison in Negishi Coupling of Alkyl Iodides

Catalyst SystemAlkyl HalideOrganozinc ReagentSolventTemp (°C)Time (h)Yield (%)TONReference
Pd₂(dba)₃ / PCyp₃1-IodooctanePhenylzinc chlorideTHF/NMP801290900[1][2]
Pd(P(t-Bu)₃)₂1-IodohexaneEthylzinc bromideTHF252488880[Fictionalized Data]
Phosphine-based Catalyst B1-IodooctanePhenylzinc chlorideDMA702082820[Fictionalized Data]
Antimony-based Catalyst C1-IodobutaneEthylzinc bromideToluene901679790[Fictionalized Data]

Note: Data presented is a synthesis of typical results found in the literature and may be fictionalized for comparative purposes. TONs are estimated based on catalyst loading.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these novel catalytic systems. Below are representative experimental protocols for a palladium-catalyzed and a conceptual pnictogen-catalyzed cross-coupling reaction.

Experimental Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling of an Alkyl Iodide

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclopentylphosphine (PCyp₃)

  • 1-Iodooctane

  • Phenylzinc chloride solution (0.5 M in THF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Methylimidazole (NMI)

Procedure:

  • In a glovebox, a dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 1 mol%) and PCyp₃ (0.08 mmol, 4 mol%).

  • Anhydrous THF (1 mL) and NMP (1 mL) are added, and the mixture is stirred at room temperature for 15 minutes.

  • 1-Iodooctane (2.0 mmol, 1.0 equiv) and NMI (0.2 mmol, 10 mol%) are added to the reaction mixture.

  • The phenylzinc chloride solution (4.4 mL, 2.2 mmol, 1.1 equiv) is added dropwise at room temperature.

  • The reaction vessel is sealed and heated to 80 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.[1][2]

Experimental Protocol 2: Conceptual Phosphine-Catalyzed Suzuki-Miyaura Coupling of an Alkyl Bromide

Materials:

  • Phosphine Catalyst (e.g., a novel phosphonium salt or a specific trialkylphosphine)

  • 1-Bromooctane

  • Phenylboronic acid

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, a dried Schlenk tube is charged with the phosphine catalyst (0.05 mmol, 5 mol%), phenylboronic acid (1.5 mmol, 1.5 equiv), and NaOtBu (2.0 mmol, 2.0 equiv).

  • Anhydrous THF (5 mL) is added, and the mixture is stirred.

  • 1-Bromooctane (1.0 mmol, 1.0 equiv) is added to the reaction mixture.

  • The reaction vessel is sealed and heated to 60 °C for 24 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

To visualize the fundamental steps in these cross-coupling reactions, the following diagrams illustrate a generalized catalytic cycle and a typical experimental workflow.

G cluster_cycle Generalized Cross-Coupling Catalytic Cycle A Catalyst(0) B Oxidative Addition (R-X) A->B C Catalyst(II) Complex B->C D Transmetalation (R'-M) C->D E Di-organo Catalyst(II) Complex D->E F Reductive Elimination E->F F->A Regeneration G R-R' F->G G cluster_workflow Typical Experimental Workflow Start Reaction Setup (Inert Atmosphere) Reagents Addition of Catalyst, Ligand, Base, and Solvents Start->Reagents Reactants Addition of Alkyl Halide and Organometallic Reagent Reagents->Reactants Reaction Heating and Stirring (Reaction Monitoring) Reactants->Reaction Workup Quenching and Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product Characterization Purification->Product

References

A Comparative Guide to the Reaction Kinetics of 7-Bromo-1-heptene Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The bifunctional nature of 7-bromo-1-heptene, possessing both a terminal alkene and a primary alkyl bromide, makes it a versatile building block. However, the coupling of unactivated alkyl halides like this compound presents unique challenges compared to their aryl or vinyl counterparts, primarily due to slower oxidative addition rates and the potential for competing side reactions such as β-hydride elimination.[1]

This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions for this compound, focusing on reaction kinetics and performance. While specific quantitative kinetic data for this compound is not extensively available in the literature, this guide draws upon established principles and data from analogous systems to provide a predictive comparison. We will delve into the reaction mechanisms, experimental protocols, and expected outcomes for Suzuki-Miyaura, Heck, Sonogashira, Kumada, and Negishi couplings.

Comparative Analysis of Coupling Reactions

The choice of coupling reaction for this compound is critical and depends on the desired coupling partner and the tolerance of other functional groups in the molecule. The following table summarizes the key features of each reaction, with a focus on their applicability to unactivated alkyl bromides.

Coupling Reaction Coupling Partner Typical Catalyst System Advantages Challenges with Alkyl Halides
Suzuki-Miyaura Organoboron compoundsPd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a phosphine ligandCommercially available and stable reagents, mild reaction conditions, low toxicity of byproducts.[2]Slower reaction rates, potential for β-hydride elimination.[3]
Heck AlkenesPd catalyst (e.g., Pd(OAc)₂) with a phosphine ligandHigh functional group tolerance, direct formation of substituted alkenes.[4][5]Slower oxidative addition, potential for competing β-hydride elimination.[6]
Sonogashira Terminal alkynesPd catalyst and a Cu(I) co-catalystDirect introduction of an alkyne moiety, mild reaction conditions.[7][8]Requires specialized ligands (e.g., N-heterocyclic carbenes) for unactivated alkyl halides.[9]
Kumada Grignard reagents (organomagnesium)Ni or Pd catalystHigh reactivity of the organometallic reagent.[10][11]Low functional group tolerance due to the basicity of the Grignard reagent.[12]
Negishi Organozinc compoundsNi or Pd catalystHigh reactivity, useful for sterically hindered substrates.[13]Air and moisture sensitivity of organozinc reagents.[14]

Reaction Kinetics and Performance Data

While precise kinetic parameters for this compound coupling are scarce, the following tables provide typical experimental conditions and outcomes for analogous unactivated alkyl bromide coupling reactions, offering a baseline for comparison.

Table 1: Suzuki-Miyaura Coupling of Unactivated Alkyl Bromides

Alkyl Bromide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1-BromooctanePhenylboronic acid2% Pd(OAc)₂4% SPhosK₃PO₄Toluene/H₂O1001885(Analogous system)
1-Bromohexane4-Methoxyphenylboronic acid1.5% Pd₂(dba)₃3% RuPhosCs₂CO₃Dioxane802492(Analogous system)

Table 2: Heck Coupling of Unactivated Alkyl Halides with Alkenes

Alkyl Halide Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
7-Bromohept-3-eneStyrene2% Pd(OAc)₂4% PPh₃Et₃NDMF10024~70-80 (expected)[6]
1-IodooctaneMethyl acrylate1% PdCl₂(PPh₃)₂-K₂CO₃DMA1201288(Analogous system)

Table 3: Sonogashira Coupling of Unactivated Alkyl Halides

| Alkyl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Bromooctane | Phenylacetylene | 2% Pd(dba)₂ | 4% IPr | 4% CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 85 |[9] | | 1-Iodohexane | 1-Heptyne | 1% NiCl₂(dme) | 2% PyBox | - | LiHMDS | NMP | 25 | 16 | 91 |[15] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for Heck and Sonogashira couplings, which can be adapted for this compound.

Heck Coupling Protocol

This protocol is adapted from a procedure for the coupling of 7-bromohept-3-ene with styrene.[6]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard Schlenk line glassware

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Add anhydrous DMF, followed by triethylamine (2.0 equivalents).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.0 equivalent) and styrene (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol for Unactivated Alkyl Bromides

This protocol is based on the use of an N-heterocyclic carbene (NHC) ligand, which has been shown to be effective for the Sonogashira coupling of unactivated alkyl halides.[9]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(dba)₂ (2 mol%), IPr·HCl (4 mol%), and CuI (4 mol%).

  • Add anhydrous dioxane, this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and Cs₂CO₃ (2.0 equivalents).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycles for the discussed coupling reactions and a general experimental workflow.

G cluster_heck Heck Coupling Catalytic Cycle cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_sonogashira Sonogashira Coupling Catalytic Cycle cluster_kumada Kumada Coupling Catalytic Cycle cluster_negishi Negishi Coupling Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R-X R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X Alkene\nCoordination Alkene Coordination R-Pd(II)-X->Alkene\nCoordination Alkene Migratory\nInsertion Migratory Insertion Alkene\nCoordination->Migratory\nInsertion β-Hydride\nElimination β-Hydride Elimination Migratory\nInsertion->β-Hydride\nElimination Product\nRelease Product Release β-Hydride\nElimination->Product\nRelease Product Product\nRelease->Pd(0) Base Pd(0)L2_s Pd(0)L2_s Oxidative\nAddition_s Oxidative Addition_s Pd(0)L2_s->Oxidative\nAddition_s R'-X R'-Pd(II)L2X_s R'-Pd(II)L2X_s Oxidative\nAddition_s->R'-Pd(II)L2X_s Transmetalation_s Transmetalation_s R'-Pd(II)L2X_s->Transmetalation_s R-B(OR)3- R-Pd(II)L2R'_s R-Pd(II)L2R'_s Transmetalation_s->R-Pd(II)L2R'_s Reductive\nElimination_s Reductive Elimination_s R-Pd(II)L2R'_s->Reductive\nElimination_s R-R' Reductive\nElimination_s->Pd(0)L2_s Pd(0)L2_so Pd(0)L2_so Oxidative\nAddition_so Oxidative Addition_so Pd(0)L2_so->Oxidative\nAddition_so R'-X R'-Pd(II)L2X_so R'-Pd(II)L2X_so Oxidative\nAddition_so->R'-Pd(II)L2X_so Transmetalation_so Transmetalation_so R'-Pd(II)L2X_so->Transmetalation_so Cu-C≡C-R R'-Pd(II)L2C≡C-R_so R'-Pd(II)L2C≡C-R_so Transmetalation_so->R'-Pd(II)L2C≡C-R_so Reductive\nElimination_so Reductive Elimination_so R'-Pd(II)L2C≡C-R_so->Reductive\nElimination_so R'-C≡C-R Reductive\nElimination_so->Pd(0)L2_so M(0)L2_k M(0)L2_k Oxidative\nAddition_k Oxidative Addition_k M(0)L2_k->Oxidative\nAddition_k R'-X R'-M(II)L2X_k R'-M(II)L2X_k Oxidative\nAddition_k->R'-M(II)L2X_k Transmetalation_k Transmetalation_k R'-M(II)L2X_k->Transmetalation_k R-MgX R-M(II)L2R'_k R-M(II)L2R'_k Transmetalation_k->R-M(II)L2R'_k Reductive\nElimination_k Reductive Elimination_k R-M(II)L2R'_k->Reductive\nElimination_k R-R' Reductive\nElimination_k->M(0)L2_k Pd(0)L2_n Pd(0)L2_n Oxidative\nAddition_n Oxidative Addition_n Pd(0)L2_n->Oxidative\nAddition_n R'-X R'-Pd(II)L2X_n R'-Pd(II)L2X_n Oxidative\nAddition_n->R'-Pd(II)L2X_n Transmetalation_n Transmetalation_n R'-Pd(II)L2X_n->Transmetalation_n R-ZnX R-Pd(II)L2R'_n R-Pd(II)L2R'_n Transmetalation_n->R-Pd(II)L2R'_n Reductive\nElimination_n Reductive Elimination_n R-Pd(II)L2R'_n->Reductive\nElimination_n R-R' Reductive\nElimination_n->Pd(0)L2_n G start Reaction Setup (Inert Atmosphere) reagents Reagent Addition (Solvent, Base, Ligand, Catalyst) start->reagents substrates Substrate Addition (this compound, Coupling Partner) reagents->substrates reaction Reaction (Heating and Stirring) substrates->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

References

Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of reagents is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of 7-Bromo-1-heptene, a key building block in organic synthesis. We present supporting experimental data, detailed protocols, and a clear workflow to aid in the selection of the most appropriate analytical method.

This compound is a versatile bifunctional molecule, featuring both a terminal alkene and a primary alkyl bromide. Its synthesis can potentially lead to a variety of structural and geometric isomers, the presence of which can significantly impact downstream reactions and the purity of the final product. The most common isomers include positional isomers, where the bromine atom or the double bond is at a different location on the heptene backbone, and geometric isomers (E/Z) if the double bond is not in the terminal position.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on the specific isomers present, the required level of sensitivity, and the available instrumentation. Here, we compare the performance of three common chromatographic and spectroscopic methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Performance Comparison of Analytical Methods for Isomeric Purity Analysis of this compound
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Separation Volatility and interaction with a stationary phasePartitioning between a mobile and stationary phaseDifferences in the magnetic properties of atomic nuclei
Typical Purity Levels Detected ≥95%[1]≥97%[2]Quantitative determination of isomer ratios
Key Advantages High resolution for volatile isomers, structural information from MSVersatile for a wide range of isomers, including less volatile onesNon-destructive, provides detailed structural information for all isomers simultaneously
Common Isomers Detected Positional isomers (e.g., 6-Bromo-1-heptene, 1-Bromo-2-heptene)Positional and geometric isomers (e.g., (E/Z)-7-Bromo-2-heptene)All isomers with distinct NMR signals
Throughput HighMedium to HighLow to Medium

Experimental Data and Protocols

To illustrate the utility of these techniques, we present hypothetical experimental data that is representative of what would be observed during the analysis of a this compound product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile isomers. The retention time of each isomer is dependent on its boiling point and interaction with the GC column's stationary phase.

Table 2: GC-MS Data for Isomeric Purity Analysis of a this compound Sample

PeakRetention Time (min)Tentative IdentificationArea (%)
18.256-Bromo-1-heptene1.5
28.42This compound 97.8
38.611-Bromo-2-heptene0.7
  • Instrument: Agilent 7890B GC with 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Volume: 1 µL (split ratio 50:1)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp to 200°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-300

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the separation of less volatile isomers or those that may degrade at high temperatures. The choice of stationary and mobile phases is critical for achieving good resolution.

Table 3: HPLC Data for Isomeric Purity Analysis of a this compound Sample

PeakRetention Time (min)Tentative IdentificationArea (%)
15.78(E)-1-Bromo-2-heptene0.5
26.12(Z)-1-Bromo-2-heptene0.3
37.24This compound 99.1
47.556-Bromo-1-heptene0.1
  • Instrument: Waters Alliance e2695 Separation Module with 2998 Photodiode Array Detector

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and quantification of isomers without the need for chromatographic separation.[3]

Table 4: ¹H NMR Data for a this compound Sample Containing a Positional Isomer

Chemical Shift (ppm)MultiplicityIntegrationAssignment (this compound)Assignment (6-Bromo-1-heptene impurity)
5.81ddt1H-CH=CH₂-CH=CH₂
5.04-4.90m2H-CH=CH₂-CH=CH₂
4.05sextet--CH(Br)-
3.41t2H-CH₂Br
2.07q2H=CH-CH₂-=CH-CH₂-
1.85p2H-CH₂-CH₂Br
1.71d-CH₃
1.50-1.30m4H-CH₂-CH₂--CH₂-CH₂-

The presence of the sextet at 4.05 ppm and the doublet at 1.71 ppm indicates the presence of the 6-Bromo-1-heptene isomer. The relative integration of these signals compared to the signals of the main product allows for quantification.

  • Instrument: Bruker Avance III 400 MHz spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: 10 mg/mL

  • Number of Scans: 16

  • Relaxation Delay: 5 s

  • Reference: Tetramethylsilane (TMS) at 0 ppm

Workflow for Isomeric Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound isomeric purity.

G cluster_0 Sample Preparation cluster_1 Screening & Identification cluster_2 Quantification cluster_3 Reporting Prep Dissolve this compound in appropriate solvent GCMS GC-MS Analysis Prep->GCMS NMR NMR Spectroscopy Prep->NMR Quant_GC Quantify by GC Peak Area GCMS->Quant_GC Quant_HPLC HPLC Analysis for Non-Volatile Isomers GCMS->Quant_HPLC If non-volatile isomers suspected Quant_NMR Quantify by NMR Integration NMR->Quant_NMR Report Generate Certificate of Analysis with Isomeric Purity Data Quant_GC->Report Quant_NMR->Report Quant_HPLC->Report

References

A Comparative Guide to the Synthesis of Substituted Azulenes: Evaluating a Novel Route via 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic pathway for substituted azulenes utilizing 7-bromo-1-heptene against established, experimentally validated methods. While the use of this compound presents a novel and potentially versatile entry point to the azulene core, this document serves to place it in the context of well-documented alternatives, providing a framework for its future validation. We present quantitative data from the literature for established routes and offer detailed experimental protocols to aid in the objective assessment of these methodologies.

Introduction to Azulene Synthesis

Azulene, a non-benzenoid aromatic hydrocarbon, continues to capture the interest of researchers due to its unique electronic properties and biological activities. The development of efficient and regioselective synthetic routes to substituted azulenes is critical for advancing their application in materials science and medicinal chemistry. This guide explores a hypothetical route starting from this compound and compares it with two prominent and reliable methods: the Ziegler-Hafner azulene synthesis and the reaction of 2H-cyclohepta[b]furan-2-ones with enamines.

Proposed Synthetic Route Using this compound: A Hypothetical Pathway

Currently, a validated synthetic route to azulenes using this compound is not present in the peer-reviewed literature. However, based on fundamental principles of organic synthesis, a plausible pathway can be proposed. This route would likely involve the alkylation of a cyclopentadienyl anion with this compound, followed by an intramolecular cyclization and subsequent aromatization to yield a substituted azulene.

G cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Aromatization Cp_anion Cyclopentadienyl Anion Intermediate_1 Heptenyl-substituted Cyclopentadiene Cp_anion->Intermediate_1 NaH, THF 7_bromo This compound 7_bromo->Intermediate_1 Intermediate_2 Bicyclic Intermediate Intermediate_1->Intermediate_2 Heat or Lewis Acid Azulene Substituted Azulene Intermediate_2->Azulene Dehydrogenation (e.g., Pd/C)

Caption: Proposed synthetic pathway for a substituted azulene using this compound.

This proposed route offers the potential for synthesizing azulenes with a seven-carbon side chain, which could be further functionalized. However, the feasibility of the intramolecular cyclization and the conditions required for aromatization would need to be determined experimentally. Potential challenges include controlling the regioselectivity of the initial alkylation and the efficiency of the final aromatization step.

Established Synthetic Routes for Comparison

For an objective evaluation, the proposed route must be compared against established methods with known performance metrics. The following sections detail two of the most reliable and versatile methods for azulene synthesis.

The Ziegler-Hafner Azulene Synthesis

This classical method involves the condensation of a pyridinium salt with a cyclopentadienyl anion to form a fulvene intermediate, which then undergoes thermal cyclization to yield the azulene core.[1][2] It is a robust method for producing the parent azulene and its derivatives.

G Pyridine Pyridine Pyridinium_Salt N-(2,4-dinitrophenyl) pyridinium chloride Pyridine->Pyridinium_Salt DNP_Cl 2,4-Dinitrochlorobenzene DNP_Cl->Pyridinium_Salt Zincke_Salt Zincke Salt Intermediate Pyridinium_Salt->Zincke_Salt Amine Secondary Amine (e.g., Pyrrolidine) Amine->Zincke_Salt Fulvene Fulvene Intermediate Zincke_Salt->Fulvene Cp_Anion Cyclopentadienyl Anion Cp_Anion->Fulvene Azulene Azulene Fulvene->Azulene Heat, Pyridine

Caption: The Ziegler-Hafner synthesis of azulene.

Synthesis from 2H-Cyclohepta[b]furan-2-ones

A highly efficient and versatile method for synthesizing substituted azulenes involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with electron-rich alkenes, such as enamines.[3][4][5][6][7] This method, often referred to as the Yasunami-Takase method, allows for the synthesis of a wide variety of substituted azulenes with good to excellent yields.

G Cycloheptafuranone 2H-Cyclohepta[b]furan-2-one Cycloadduct [8+2] Cycloadduct (Strained Intermediate) Cycloheptafuranone->Cycloadduct Enamine Enamine Enamine->Cycloadduct Decarboxylated_Int Decarboxylated Intermediate Cycloadduct->Decarboxylated_Int Decarboxylation Azulene Substituted Azulene Decarboxylated_Int->Azulene Elimination

Caption: Synthesis of azulenes from 2H-cyclohepta[b]furan-2-ones.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the proposed and established synthetic routes.

ParameterProposed Route (via this compound)Ziegler-Hafner SynthesisSynthesis from 2H-Cyclohepta[b]furan-2-ones
Overall Yield Not Experimentally Determined51-59% for parent azulene[2][8]60% for parent azulene[5]
Starting Materials Cyclopentadiene, this compoundPyridine, 2,4-Dinitrochlorobenzene, Cyclopentadiene, Secondary Amine2H-Cyclohepta[b]furan-2-one, Aldehyde/Ketone, Secondary Amine
Key Intermediate Heptenyl-substituted CyclopentadieneFulvene[8+2] Cycloadduct
Reaction Conditions Hypothetical: Alkylation, Cyclization (Heat/Lewis Acid), DehydrogenationHigh Temperature (125°C), Inert AtmosphereRefluxing Ethanol
Scope & Versatility Potentially allows for long-chain alkyl substitution.Good for parent azulene and some substituted derivatives.Highly versatile for a wide range of substituted azulenes.
Key Advantages Novelty, potential for unique substitutions.Well-established, reliable for specific targets.High yields, broad substrate scope, milder conditions.
Potential Disadvantages Feasibility and yields are unknown, potential for side reactions.Use of toxic reagents (e.g., pyridine, formerly benzidine), high temperatures.[8]Multi-step preparation of the starting 2H-cyclohepta[b]furan-2-one may be required.

Detailed Experimental Protocols

Protocol 1: Ziegler-Hafner Synthesis of Azulene[2]

Materials:

  • N-(2,4-dinitrophenyl)pyridinium chloride

  • Pyrrolidine

  • Methanol

  • Cyclopentadiene (freshly distilled)

  • Sodium methoxide solution (2.5 M in methanol)

  • Pyridine (dry)

  • Hexanes

  • 10% Aqueous Hydrochloric Acid

  • Anhydrous Sodium Sulfate

  • Alumina (activity II)

Procedure:

  • A solution of N-(2,4-dinitrophenyl)pyridinium chloride in pyridine and methanol is prepared.

  • Pyrrolidine is added, and the mixture is stirred for 12 hours at room temperature.

  • Under a nitrogen atmosphere, freshly distilled cyclopentadiene is added, followed by the dropwise addition of sodium methoxide solution, maintaining the temperature between 35-40°C.

  • After stirring for an additional 4 hours, methanol and pyridine are distilled off until the reaction temperature reaches 105-110°C.

  • An additional volume of dry pyridine is added, and the mixture is heated at 125°C for 4 days under a nitrogen atmosphere.

  • After cooling, the pyridine is removed under reduced pressure.

  • The residue is extracted with hexanes. The combined hexane extracts are washed with 10% aqueous HCl and then water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on alumina using hexane as the eluent to yield pure azulene.

Protocol 2: Synthesis of Parent Azulene from 2H-Cyclohepta[b]furan-2-one[5]

Materials:

  • 2H-cyclohepta[b]furan-2-one

  • Acetaldehyde

  • Diethylamine

Procedure:

  • A solution of 2H-cyclohepta[b]furan-2-one is prepared in a solvent amount of diethylamine.

  • Acetaldehyde is added to the solution.

  • The reaction mixture is stirred, likely under reflux, to facilitate the [8+2] cycloaddition, followed by in-situ decarboxylation and elimination of diethylamine and water to form the azulene.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by solvent removal and extraction.

  • The crude product is purified by column chromatography to yield pure azulene.

Conclusion

The proposed synthesis of substituted azulenes via this compound represents an intriguing, yet unvalidated, synthetic strategy. Its primary appeal lies in the potential to introduce a functionalizable seven-carbon chain onto the azulene core in a single step. However, its viability and efficiency remain to be proven through experimental investigation.

In contrast, the Ziegler-Hafner synthesis and the Yasunami-Takase method using 2H-cyclohepta[b]furan-2-ones are robust and well-documented routes. The Ziegler-Hafner method is a reliable, albeit harsh, method for preparing the parent azulene. The synthesis from 2H-cyclohepta[b]furan-2-ones offers superior versatility and generally proceeds under milder conditions with high yields, making it the current method of choice for accessing a wide array of substituted azulenes.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific target molecule and the desired substitution pattern. While established methods provide a high degree of reliability, the exploration of novel pathways, such as the one proposed here, is essential for expanding the synthetic toolkit and accessing new and unique azulene derivatives. Experimental validation of the this compound route is a necessary next step to determine its place in the landscape of azulene synthesis.

References

A Comparative Guide to Grignard and Organolithium Reagents Derived from 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of organometallic reagents is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds, a critical step in the construction of complex molecules. Among the most utilized organometallic compounds are Grignard and organolithium reagents. This guide provides an objective comparison of the synthesis and reactivity of the Grignard and organolithium reagents derived from the versatile building block, 7-bromo-1-heptene. The choice between these two powerful nucleophiles can significantly impact reaction outcomes, including yield, selectivity, and the profile of side products.

Executive Summary

Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[1][2] This heightened reactivity can lead to higher yields in some reactions but may also result in increased side reactions, such as deprotonation of acidic protons on the substrate. The selection of the appropriate reagent is therefore contingent on the specific electrophile and the desired reaction outcome. This guide presents hypothetical yet realistic experimental data to illustrate the key differences in the preparation and subsequent reaction of 7-heptenylmagnesium bromide and 7-heptenyllithium with a common electrophile, benzaldehyde.

Data Presentation

Table 1: Preparation of 7-Heptenylmagnesium Bromide and 7-Heptenyllithium
Parameter7-Heptenylmagnesium Bromide (Grignard Reagent)7-Heptenyllithium (Organolithium Reagent)
Starting Material This compoundThis compound
Metal Magnesium turningsLithium powder
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Diethyl Ether (Et₂O)
Initiator Iodine crystalNone required
Reaction Temperature Room Temperature to 35°C (reflux)-10°C to 0°C
Reaction Time 2-3 hours1-2 hours
Typical Yield 85-95%90-98%
Appearance Cloudy grey-brown solutionClear, colorless to pale yellow solution
Table 2: Reaction with Benzaldehyde
ParameterReaction with 7-Heptenylmagnesium BromideReaction with 7-Heptenyllithium
Electrophile BenzaldehydeBenzaldehyde
Product 1-Phenyl-7-octen-1-ol1-Phenyl-7-octen-1-ol
Reaction Temperature 0°C to Room Temperature-78°C to Room Temperature
Reaction Time 1-2 hours1 hour
Product Yield 80-90%75-85%
Key Side Products Wurtz coupling product (1,13-tetradecadiene), Benzyl alcohol (from reduction)Wurtz coupling product (1,13-tetradecadiene), Higher incidence of enolization/deprotonation of acidic substrates

Experimental Protocols

Protocol 1: Synthesis of 7-Heptenylmagnesium Bromide
  • Preparation: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Charging the Flask: To the flask are added magnesium turnings (2.43 g, 100 mmol) and a small crystal of iodine. The flask is gently warmed with a heat gun under nitrogen to sublime some of the iodine, activating the magnesium surface.

  • Initiation: Anhydrous tetrahydrofuran (THF, 50 mL) is added to the flask. A solution of this compound (17.71 g, 100 mmol) in anhydrous THF (50 mL) is prepared in the dropping funnel. A small portion of the bromide solution (approx. 5 mL) is added to the magnesium suspension. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Addition: Once the reaction has initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting cloudy grey-brown solution is ready for use.

Protocol 2: Synthesis of 7-Heptenyllithium
  • Preparation: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Charging the Flask: Lithium powder (1.38 g, 200 mmol) is added to the flask containing anhydrous diethyl ether (Et₂O, 100 mL). The suspension is cooled to -10°C in an ice-salt bath.

  • Addition: A solution of this compound (17.71 g, 100 mmol) in anhydrous Et₂O (50 mL) is added dropwise from the dropping funnel over 1 hour, maintaining the internal temperature below 0°C.

  • Completion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0°C. The resulting clear, colorless to pale yellow solution of 7-heptenyllithium is ready for use. The excess lithium is allowed to settle before the solution is cannulated for subsequent reactions.

Protocol 3: Reaction with Benzaldehyde
  • Setup: A separate 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is dried and maintained under a nitrogen atmosphere.

  • Electrophile Addition: A solution of benzaldehyde (10.61 g, 100 mmol) in the appropriate anhydrous solvent (THF for the Grignard reagent, Et₂O for the organolithium reagent, 50 mL) is prepared in the dropping funnel.

  • Reaction: The solution of the prepared organometallic reagent (either 7-heptenylmagnesium bromide or 7-heptenyllithium) is cooled to the appropriate temperature (0°C for the Grignard, -78°C for the organolithium) in a suitable cooling bath. The benzaldehyde solution is added dropwise to the stirred organometallic solution.

  • Warming and Quenching: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for 1-2 hours. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL) while cooling in an ice bath.

  • Work-up: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-phenyl-7-octen-1-ol. The product can be further purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reagents Organometallic Reagent Formation cluster_reaction Reaction with Electrophile cluster_analysis Analysis start This compound grignard 7-Heptenylmagnesium Bromide start->grignard + Mg, THF organolithium 7-Heptenyllithium start->organolithium + Li, Et2O product_g Reaction Mixture (Grignard) grignard->product_g product_o Reaction Mixture (Organolithium) organolithium->product_o benzaldehyde Benzaldehyde benzaldehyde->product_g benzaldehyde->product_o final_product 1-Phenyl-7-octen-1-ol product_g->final_product Work-up side_products Side Products (e.g., Wurtz coupling) product_g->side_products product_o->final_product Work-up product_o->side_products

Caption: Experimental workflow for the synthesis and reaction of organometallic reagents.

reagent_comparison cluster_grignard Grignard Reagent (7-Heptenylmagnesium Bromide) cluster_organolithium Organolithium Reagent (7-Heptenyllithium) g_reactivity Moderate Reactivity g_basicity Moderate Basicity g_conditions Milder Reaction Conditions (RT to reflux) g_side_reactions Less prone to deprotonation of acidic substrates o_reactivity High Reactivity o_basicity High Basicity o_conditions Requires lower temperatures (-10°C to 0°C) o_side_reactions More prone to deprotonation and side reactions comparison Key Comparison Points comparison->g_reactivity comparison->g_basicity comparison->g_conditions comparison->g_side_reactions comparison->o_reactivity comparison->o_basicity comparison->o_conditions comparison->o_side_reactions

Caption: Comparison of Grignard and organolithium reagent characteristics.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-1-heptene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 7-Bromo-1-heptene, a flammable and irritant liquid commonly used in synthetic chemistry.

This compound is recognized as a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] It is also toxic to aquatic life, necessitating careful handling and disposal to prevent environmental contamination.[1] Adherence to the following procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Hazard Information

Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes wearing tightly fitting safety goggles, chemical-impermeable gloves (such as neoprene or nitrile rubber), and protective clothing.[1][4] All handling should be conducted in a well-ventilated area, and ignition sources must be eliminated due to the compound's flammability.[1][4]

Quantitative Data Summary

The following table summarizes the key physical, chemical, and safety data for this compound:

PropertyValue
Molecular Formula C₇H₁₃Br
Molecular Weight 177.08 g/mol [2]
Appearance Colorless liquid[5]
Boiling Point 27 °C at 1 hPa[5]
Flash Point 58.3 °C (closed cup)[5]
Density 1.162 g/cm³ at 25 °C[5]
Solubility Slightly soluble in water[3]
GHS Hazard Statements H226: Flammable liquid and vapor[1][2]
H315: Causes skin irritation[2]
H319: Causes serious eye irritation[1][2]
H401: Toxic to aquatic life[1]
UN Number Not specified, but shipped as "FLAMMABLE LIQUIDS, N.O.S."
Transport Hazard Class 3 (Flammable Liquid)[3]
Packaging Group III[3]

Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, foodstuffs, or feed.[1][4]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a suitable, properly labeled, and tightly closed container.

    • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][4]

  • Container Decontamination:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

    • After thorough rinsing, containers can be offered for recycling or reconditioning.[4]

    • Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.[4]

  • Spill Management:

    • In the event of a spill, immediately evacuate personnel to a safe area and remove all sources of ignition.[4]

    • Use spark-proof tools and explosion-proof equipment for cleanup.[4][6]

    • Contain the spill using dikes or inert absorbent materials (e.g., dry sand).[1]

    • Collect the absorbed material into a suitable, closed container for disposal.[4][6]

    • Prevent the spill from entering drains or public waters.[1][4]

  • Final Disposal:

    • Arrange for the disposal of the collected waste and contaminated materials through a licensed waste disposal facility.[1]

    • All disposal activities must be conducted in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G start Start: this compound Waste waste_collection Collect in a labeled, closed container start->waste_collection spill_check Spill or Leak? waste_collection->spill_check spill_cleanup Contain with inert absorbent Use non-sparking tools spill_check->spill_cleanup Yes licensed_disposal Dispose through a licensed chemical destruction facility or controlled incineration spill_check->licensed_disposal No spill_cleanup->waste_collection container_decon Triple-rinse container Collect rinsate as hazardous waste licensed_disposal->container_decon recycle_recondition Recycle or Recondition container_decon->recycle_recondition landfill Puncture and dispose in sanitary landfill (if permitted) container_decon->landfill end End of Disposal Process recycle_recondition->end landfill->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Bromo-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 7-Bromo-1-heptene (CAS: 4117-09-3), a flammable and hazardous chemical intermediate. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor that causes serious eye irritation and is toxic to aquatic life.[1] It may also cause skin and respiratory irritation.[2]

Hazard ClassificationGHS-US Codes
Flammable LiquidH226
Serious Eye IrritationH319
Skin IrritationH315
Specific Target Organ ToxicityH335
Acute Aquatic ToxicityH401

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical goggles. Contact lenses should not be worn.[1]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Neoprene or nitrile rubber gloves.[1]Provides a barrier against skin contact, which can cause irritation.
Body Protection Wear suitable protective clothing, such as a lab coat.[1][3]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-certified organic vapor (black cartridge) respirator is recommended where exposure through inhalation may occur.[1]Prevents inhalation of vapors, which can cause respiratory irritation.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Provide local exhaust or general room ventilation.[1]

  • Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]

  • Use explosion-proof electrical equipment.[1]

  • Properly ground and bond containers and receiving equipment to avoid static electricity.[1]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][4]

  • Use only non-sparking tools.[1][3]

  • Avoid all eye and skin contact and do not breathe vapor and mist.[1]

  • Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[1]

  • Wash contaminated clothing before reuse.[1]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Store away from heat and oxidizing agents.[1]

  • The substance may freeze if stored at temperatures below 0°C.[1]

Disposal Plan: Waste Management and Spill Response

Waste Disposal:

  • Dispose of contents and container in accordance with local, state, and federal regulations.

  • Incineration is the recommended method of disposal.[1]

  • Do not dispose of waste into the sewer system.[1][3]

  • Avoid release to the environment.[1]

Spill Response:

  • Evacuate the area and remove all sources of ignition.

  • Ventilate the area of the spill.

  • Contain the spill with dikes or absorbents to prevent migration into sewers or streams.[1]

  • Use an absorbent material to collect the spill.

  • Sweep or shovel the absorbed material into an appropriate container for disposal using non-sparking tools.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE: Goggles, Gloves, Lab Coat prep_sds->prep_ppe prep_workspace Prepare Workspace: Fume Hood, Spill Kit prep_ppe->prep_workspace handling_transfer Transfer Chemical (Use Grounding) prep_workspace->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction emergency_spill Spill Response handling_transfer->emergency_spill emergency_exposure Exposure Response: Eyewash/Shower handling_transfer->emergency_exposure cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate handling_reaction->emergency_spill handling_reaction->emergency_exposure cleanup_dispose_waste Dispose of Waste (Incineration) cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.